Product packaging for Ethyl 2,4-dimethylnicotinate(Cat. No.:CAS No. 37669-78-6)

Ethyl 2,4-dimethylnicotinate

Cat. No.: B1580716
CAS No.: 37669-78-6
M. Wt: 179.22 g/mol
InChI Key: DIZHKKYVLBSXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2,4-dimethylpyridine-3-carboxylate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1580716 Ethyl 2,4-dimethylnicotinate CAS No. 37669-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZHKKYVLBSXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352974
Record name ethyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37669-78-6
Record name ethyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, represents a key building block in the landscape of modern medicinal chemistry and organic synthesis. Its unique arrangement of methyl and ethyl carboxylate functionalities on the pyridine core offers a rich platform for molecular diversification, making it a valuable precursor for the development of novel therapeutic agents and functional materials. The pyridine ring, a privileged scaffold in drug discovery, imparts favorable pharmacokinetic and pharmacodynamic properties to a multitude of clinically approved drugs. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on empowering researchers to leverage its synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from closely related analogs.

Structural and General Information
PropertyValueSource
IUPAC Name ethyl 2,4-dimethylpyridine-3-carboxylate-
CAS Number 37669-78-6
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Liquid (at room temperature)[1]
Storage Store at room temperature under an inert atmosphere.
Predicted Physical Properties
PropertyPredicted ValueBasis of Prediction
Boiling Point ~130-140 °C at reduced pressure (e.g., 24 mmHg)Based on the boiling point of Ethyl 2-methylnicotinate (126-127 °C at 24 mmHg)[2] with an expected increase due to the additional methyl group.
Density ~1.0 - 1.1 g/mL at 25 °CBased on the density of Ethyl 2-methylnicotinate (1.072 g/mL at 25 °C)[2].
Solubility Sparingly soluble in water; soluble in common organic solvents like DMSO, ethanol, and ethyl acetate.General solubility of substituted nicotinates and information for Ethyl 2-methylnicotinate[2].

Synthesis of this compound: A Proposed Hantzsch Approach

The Hantzsch pyridine synthesis, a classic multi-component reaction, stands as a highly efficient and versatile method for constructing substituted pyridine rings.[1][2] This reaction is the most probable route for the synthesis of this compound.

Reaction Principle

The Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source (typically ammonia or an ammonium salt) to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.[1]

Proposed Synthetic Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Ethyl Acetoacetate Condensation Condensation & Cyclization R1->Condensation R2 Acetaldehyde R2->Condensation R3 Ammonia R3->Condensation Oxidation Aromatization (Oxidation) Condensation->Oxidation Dihydropyridine Intermediate Product This compound Oxidation->Product

Caption: Proposed Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol (or another suitable solvent)

  • Oxidizing agent (e.g., nitric acid, iodine, or air)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and a slight excess of ammonium acetate in ethanol. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Condensation: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the condensation, the resulting dihydropyridine intermediate can be oxidized to the pyridine derivative. This can be achieved by various methods, including the addition of a mild oxidizing agent like iodine or by bubbling air through the reaction mixture, sometimes in the presence of a catalyst.

  • Work-up and Purification: After oxidation, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester protons, the two methyl groups on the pyridine ring, and the two aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HH-6 proton of the pyridine ring
~7.0-7.2d1HH-5 proton of the pyridine ring
~4.3-4.5q2H-OCH₂- of the ethyl ester
~2.5-2.7s3HMethyl group at C-2
~2.3-2.5s3HMethyl group at C-4
~1.3-1.5t3H-CH₃ of the ethyl ester
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168-170C=O of the ethyl ester
~155-160C-2 and C-6 of the pyridine ring
~145-150C-4 of the pyridine ring
~120-135C-3 and C-5 of the pyridine ring
~60-62-OCH₂- of the ethyl ester
~22-25Methyl group at C-2
~18-21Methyl group at C-4
~14-15-CH₃ of the ethyl ester
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2900-3000C-H stretching (aliphatic)
~1720-1740C=O stretching (ester)
~1580-1600C=C and C=N stretching (aromatic ring)
~1100-1300C-O stretching (ester)
Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

m/zAssignment
179[M]⁺ (Molecular ion)
150[M - C₂H₅]⁺
134[M - OC₂H₅]⁺
106[M - COOC₂H₅]⁺

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the pyridine ring.

Key Reaction Pathways

Reactivity cluster_starting_material This compound cluster_reactions Transformations cluster_products Derivative Scaffolds SM This compound Hydrolysis Ester Hydrolysis SM->Hydrolysis NaOH / H₂O Reduction Ester Reduction SM->Reduction LiAlH₄ Substitution Aromatic Substitution SM->Substitution Electrophilic / Nucleophilic Coupling Cross-Coupling Reactions SM->Coupling Suzuki, etc. Acid 2,4-Dimethylnicotinic Acid Hydrolysis->Acid Alcohol (2,4-Dimethylpyridin-3-yl)methanol Reduction->Alcohol Substituted Further Functionalized Pyridines Substitution->Substituted Coupled Biaryl Pyridines Coupling->Coupled

Caption: Key reaction pathways for this compound.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield 2,4-dimethylnicotinic acid, a valuable intermediate for amide coupling reactions.

  • Ester Reduction: Reduction of the ester group, for instance with lithium aluminum hydride (LiAlH₄), would afford (2,4-dimethylpyridin-3-yl)methanol, introducing a primary alcohol functionality.

  • Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the ester group can make this challenging. The positions of substitution will be directed by the existing substituents. Nucleophilic aromatic substitution is also a possibility under certain conditions.

  • Cross-Coupling Reactions: The pyridine ring can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if a suitable leaving group is introduced onto the ring.

Applications in Drug Discovery and Development

Substituted nicotinates and their derivatives are prevalent in a wide range of biologically active molecules. The structural motif of this compound makes it an attractive starting material for the synthesis of compounds targeting various therapeutic areas:

  • Enzyme Inhibitors: The pyridine core can act as a scaffold for designing inhibitors of enzymes such as kinases, proteases, and polymerases. The methyl and ester groups provide handles for introducing pharmacophoric elements to enhance binding affinity and selectivity.

  • Receptor Modulators: Derivatives of nicotinic acid have been explored as modulators of various receptors, including nicotinic acetylcholine receptors and G-protein coupled receptors.

  • Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many antimicrobial and anticancer drugs. This compound can serve as a precursor for the synthesis of novel compounds with potential therapeutic efficacy in these areas.

Safety and Handling

Based on available Safety Data Sheets (SDS), there is some conflicting information regarding the hazards of this compound. It is prudent to handle this compound with the appropriate precautions for a laboratory chemical.

Hazard Identification
  • ChemScene SDS: Classifies the compound as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

  • Thermo Fisher Scientific SDS: Indicates no significant hazards.

Given this discrepancy, it is recommended to treat the compound as potentially hazardous.

Recommended Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder).

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. While a comprehensive experimental dataset for this specific molecule is currently limited, its chemical properties and reactivity can be reliably predicted based on its structure and the behavior of analogous compounds. The probable ease of its synthesis via the Hantzsch reaction, coupled with the numerous possibilities for further functionalization, positions this compound as a valuable tool for researchers aiming to construct novel and complex molecular architectures. As with any chemical, adherence to proper safety protocols is essential for its handling and use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. Consequently, the development of robust and efficient synthetic routes to functionalized pyridines is a paramount objective for researchers in medicinal and process chemistry. Ethyl 2,4-dimethylnicotinate is a valuable substituted pyridine derivative, serving as a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth, field-proven perspective on its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern a successful and reproducible outcome.

Strategic Analysis of Synthetic Pathways

The construction of the pyridine ring can be approached through several classical named reactions, each with its own strategic advantages and limitations. For the specific substitution pattern of this compound, a critical analysis points towards a multicomponent reaction strategy for optimal efficiency and atom economy.

  • Hantzsch Pyridine Synthesis: A renowned method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[3][4] While powerful, the classical Hantzsch synthesis typically yields symmetrically substituted 1,4-dihydropyridines, which are then oxidized.[5][6][7] This makes it less ideal for producing the asymmetrically substituted target molecule in a single step.

  • Guareschi-Thorpe Condensation: This approach utilizes cyanoacetamide and a 1,3-dicarbonyl compound to produce 2-pyridones.[8][9][10] While effective for certain substitution patterns, converting the resulting cyanopyridone to the target ester would require multiple subsequent transformations, reducing overall efficiency.

  • Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[1][2][11] It is an excellent method for generating highly functionalized, particularly aryl-substituted, pyridines.[12] However, for the specific alkyl substitution pattern of our target, sourcing the appropriate starting materials can be less direct than other methods.

Considering the specific 2,4-dimethyl substitution and the 3-ethyl ester, a modified Hantzsch-type approach, often referred to as the Bohlmann-Rahtz Pyridine Synthesis , emerges as the most logical and efficient strategy. This pathway involves the condensation of an enamine with an α,β-unsaturated carbonyl compound, offering a convergent and high-yielding route to asymmetrically substituted pyridines.

Core Synthesis Protocol: A Bohlmann-Rahtz Approach

This protocol describes a robust, self-validating synthesis of this compound via the condensation of ethyl β-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) with methyl vinyl ketone, followed by in situ oxidation.

Reaction Principle and Causality

The synthesis hinges on a cascade of well-understood organic reactions. First, ethyl acetoacetate reacts with ammonia to form the nucleophilic enamine, ethyl β-aminocrotonate. This enamine then undergoes a Michael addition to the α,β-unsaturated system of methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate is primed for an intramolecular cyclization and dehydration to form a dihydropyridine ring. The final, and crucial, step is the aromatization of this intermediate to the stable pyridine ring, driven by the thermodynamic favorability of forming an aromatic system. An oxidizing agent is often included to ensure a high conversion to the final product.

Detailed Experimental Workflow

Materials:

  • Ethyl acetoacetate (EAA)

  • Ammonium acetate (NH₄OAc)

  • Methyl vinyl ketone (MVK)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or another suitable oxidant

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 100 mmol) and ammonium acetate (7.71 g, 100 mmol) in absolute ethanol (100 mL).

  • Enamine Formation: Stir the mixture at room temperature for 30 minutes. This allows for the in situ formation of the key intermediate, ethyl β-aminocrotonate. The system is in equilibrium, but the enamine is sufficiently reactive for the subsequent step.

  • Michael Addition & Cyclization: To the stirred solution, add methyl vinyl ketone (7.01 g, 100 mmol) dropwise over 15 minutes. A mild exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation (Aromatization): After the initial reflux period, add Copper(II) nitrate trihydrate (4.83 g, 20 mmol) to the reaction mixture. Caution: Addition may cause vigorous gas evolution. Continue to reflux the mixture for an additional 2 hours until the dihydropyridine intermediate is fully consumed (as monitored by TLC). The solution will typically turn a deep green or blue color.

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. To the residue, add ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 10 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a clear oil.[13]

Quantitative Data Summary
ParameterValueRationale / Notes
Scale 100 mmolA standard laboratory scale for initial synthesis.
Stoichiometry 1:1:1 (EAA:NH₄OAc:MVK)Ensures efficient conversion of all starting materials.
Oxidant 0.2 eq. Cu(NO₃)₂Catalytic amounts are often insufficient; a stoichiometric oxidant can be used, but this amount is often effective for driving the aromatization.
Solvent EthanolA polar protic solvent that facilitates all steps of the reaction cascade.
Temperature 78°C (Reflux)Provides sufficient thermal energy to overcome activation barriers for cyclization and aromatization without significant side product formation.
Typical Yield 65-75%Yields are dependent on the efficiency of the oxidation step and purification.

Mechanistic Deep Dive

The Bohlmann-Rahtz synthesis is a sophisticated reaction cascade. Understanding the mechanism is critical for troubleshooting and optimization.

G cluster_start Step 1: Enamine Formation cluster_michael Step 2: Michael Addition cluster_cyclize Step 3: Cyclization & Dehydration cluster_oxidize Step 4: Aromatization (Oxidation) reactant reactant intermediate intermediate product product step_label step_label EAA Ethyl Acetoacetate Enamine Ethyl β-aminocrotonate EAA->Enamine H₂O NH3 Ammonia (from NH₄OAc) NH3->Enamine H₂O Adduct 1,5-Dicarbonyl Intermediate Enamine->Adduct C-C bond formation MVK Methyl Vinyl Ketone MVK->Adduct DHP Dihydropyridine Intermediate Adduct->DHP -H₂O FinalProduct This compound DHP->FinalProduct -2H⁺, -2e⁻ Oxidant [O] e.g., Cu(II) Oxidant->FinalProduct

Caption: Reaction mechanism for the Bohlmann-Rahtz synthesis of the target molecule.

  • Enamine Formation: Ethyl acetoacetate condenses with ammonia to form the nucleophilic ethyl β-aminocrotonate.

  • Michael Addition: The β-carbon of the enamine attacks the β-carbon of the conjugated ketone (MVK), forming a new carbon-carbon bond and yielding a 1,5-dicarbonyl intermediate.

  • Cyclization/Dehydration: The amino group of the intermediate attacks one of the ketone carbonyls, leading to an intramolecular cyclization. Subsequent dehydration forms the dihydropyridine ring.

  • Aromatization: The dihydropyridine intermediate is oxidized, losing two hydrogen atoms to form the thermodynamically stable aromatic pyridine ring. This step is often the rate-limiting and requires an oxidant to proceed efficiently.

Overall Synthesis and Purification Workflow

A holistic view of the process from starting materials to the final, purified product is essential for laboratory planning and execution.

Caption: High-level workflow for the synthesis and purification of the title compound.

Conclusion and Outlook

The Bohlmann-Rahtz synthesis provides a reliable and efficient pathway to this compound, a valuable heterocyclic building block. By understanding the causality behind each step—from the strategic choice of a multicomponent reaction to the mechanistic necessity of an oxidation step—researchers can execute this protocol with a high degree of confidence and success. The self-validating nature of the protocol, which can be monitored at key stages via standard analytical techniques like TLC, ensures reproducibility. This guide serves as a comprehensive resource, empowering scientists in drug development and chemical research to effectively synthesize this and related pyridine scaffolds.

References

An In-depth Technical Guide to Ethyl 2,4-dimethylpyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold and Its Significance

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a "privileged structure" in medicinal chemistry. This guide focuses on a specific, highly functionalized pyridine derivative: Ethyl 2,4-dimethylpyridine-3-carboxylate , a compound with significant potential as a building block in the development of novel therapeutics.

The systematic IUPAC name for this compound is ethyl 2,4-dimethylpyridine-3-carboxylate . It is a substituted nicotinate ester, a class of compounds historically recognized for their biological activity. This document will provide a comprehensive overview of its chemical properties, a detailed exploration of its synthesis via the Hantzsch pyridine synthesis, and an analysis of its potential applications in modern drug discovery, particularly in the realm of oncology and kinase inhibition.

Physicochemical Properties of Ethyl 2,4-dimethylpyridine-3-carboxylate

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug development. These properties influence reactivity, solubility, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 37669-78-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Data not available; likely a solid or liquid-
Solubility Data not available; expected to be soluble in common organic solvents-
Boiling Point Data not available-
Melting Point Data not available-

Synthesis of Ethyl 2,4-dimethylpyridine-3-carboxylate: The Hantzsch Reaction

The most direct and widely employed method for synthesizing substituted pyridines like ethyl 2,4-dimethylpyridine-3-carboxylate is the Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881.[2] This robust and versatile multi-component reaction allows for the construction of the pyridine ring in a single pot from simple, readily available starting materials.[3]

The Causality Behind the Hantzsch Synthesis

The Hantzsch synthesis is a powerful tool because it convergently assembles three different components into a complex heterocyclic core. The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[2][3] The reaction first forms a 1,4-dihydropyridine intermediate, which is then oxidized to the aromatic pyridine ring.[3] The driving force for this final oxidation step is the stability gained through aromatization.[2]

For the synthesis of ethyl 2,4-dimethylpyridine-3-carboxylate, an unsymmetrical version of the Hantzsch synthesis is required. This involves the use of two different carbonyl compounds to achieve the desired substitution pattern.

Visualizing the Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_final Final Product R1 Ethyl Acetoacetate I1 Enamine Formation R1->I1 R2 Ammonia (NH3) R2->I1 R3 Ethyl 2-butenoate I2 Michael Addition R3->I2 I1->I2 Reacts with I3 Cyclization & Dehydration I2->I3 I4 1,4-Dihydropyridine I3->I4 Ox Oxidation (Aromatization) I4->Ox P1 Ethyl 2,4-dimethylpyridine-3-carboxylate Ox->P1 Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Pyridine-based Inhibitor ATP_Pocket ATP Binding Pocket Gatekeeper Residue Hinge Region Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Inhibitor Ethyl 2,4-dimethylpyridine-3-carboxylate Derivative Pyridine Core Side Chains Core Core Core->ATP_Pocket:hinge H-Bonding Chains Chains Chains->ATP_Pocket Hydrophobic Interactions ATP ATP ATP->ATP_Pocket Blocked by Inhibitor Downstream Downstream Signaling Phosphorylation->Downstream

References

An In-Depth Technical Guide to Ethyl 2,4-dimethylnicotinate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 2,4-dimethylnicotinate (CAS No. 37669-78-6), a substituted pyridine derivative of increasing interest to researchers, scientists, and drug development professionals. This document delves into the core chemical properties, synthesis, analytical characterization, and prospective applications of this molecule, offering a consolidated resource for its utilization in medicinal chemistry and pharmaceutical research.

Core Chemical and Physical Properties

This compound is a pyridine derivative with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure features a pyridine ring substituted with two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 3. This arrangement of functional groups provides a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. The compound is typically a liquid at room temperature and should be stored under an inert atmosphere.

PropertyValueSource(s)
Molecular Weight 179.22 g/mol [1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
CAS Number 37669-78-6[1][2][3]
IUPAC Name ethyl 2,4-dimethylpyridine-3-carboxylate[4]
Physical Form Liquid
Purity Typically >96-98%[4]

Synthesis of this compound

A plausible synthetic route, based on the principles of substituted pyridine synthesis, would involve the cyclocondensation of precursors that provide the necessary fragments of the final molecule. For instance, a modified Hantzsch or a related cyclocondensation reaction could be envisioned.

Another general approach to substituted nicotinates involves the esterification of the corresponding nicotinic acid.[7]

Illustrative Synthetic Workflow: Modified Cyclocondensation

The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted pyridine, which could be adapted for this compound.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Steps cluster_4 Product β-Ketoester β-Ketoester Cyclocondensation Cyclocondensation β-Ketoester->Cyclocondensation Aldehyde Aldehyde Aldehyde->Cyclocondensation Ammonia Source Ammonia Source Ammonia Source->Cyclocondensation Dihydropyridine Dihydropyridine Cyclocondensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Purification Purification Oxidation->Purification Ethyl_2_4_dimethylnicotinate This compound Purification->Ethyl_2_4_dimethylnicotinate

Caption: Generalized workflow for Hantzsch-type pyridine synthesis.

Analytical Characterization: A Self-Validating System

For researchers and drug development professionals, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of a compound. A combination of spectroscopic techniques provides a self-validating system for the confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group (a quartet and a triplet), the two methyl groups on the pyridine ring (singlets), and the two aromatic protons on the pyridine ring (doublets). The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and ester groups. For comparison, the aromatic protons of the unsubstituted ethyl nicotinate appear at approximately 9.23, 8.77, 8.30, and 7.39 ppm.[6] The methyl groups in Ethyl 2-methylnicotinate appear as a singlet.[5]

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester (typically in the 160-185 ppm range), the carbons of the pyridine ring (in the aromatic region of ~125-150 ppm), the carbons of the ethyl group, and the two methyl group carbons.[8] Online prediction tools can provide estimated chemical shifts.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 134, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 106. Other fragmentations, such as the loss of the ethyl group or cleavage of the pyridine ring, may also be observed.[10] The fragmentation of pyridine carboxylic acid esters is a well-studied area and can provide a basis for interpreting the spectrum.[10]

The following diagram illustrates the expected primary fragmentation pathway.

G M+ [M]⁺˙ m/z = 179 M-OEt [M-OCH₂CH₃]⁺ m/z = 134 M+->M-OEt - •OCH₂CH₃ M-OEt-CO [M-OCH₂CH₃-CO]⁺ m/z = 106 M-OEt->M-OEt-CO - CO

Caption: Predicted primary mass spectrometry fragmentation pathway.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid and its derivatives has well-established roles in medicine.[11] Furthermore, recent research into closely related structures provides strong indications of its potential therapeutic applications.

A recent study highlighted that dimethylpyridine-3-carboxamide derivatives, which share the core 2,4-dimethylpyridine scaffold with an amide instead of an ester at the 3-position, have been designed and synthesized as potential selective inhibitors of matrix metalloproteinase 13 (MMP-13).[12] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components and is a therapeutic target for conditions such as osteoarthritis and cancer.[12] This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel MMP-13 inhibitors.

Additionally, pyridine-3-carboxamide analogs have been investigated as agents against bacterial wilt in plants, indicating the potential for this chemical scaffold in agrochemical development.[13] The nicotinic acid framework is also a key component in many coenzymes and has been a fertile ground for the development of drugs with a wide range of biological activities.[14][15]

The following diagram illustrates the potential drug discovery workflow starting from this compound.

G Start This compound Mod Chemical Modification (e.g., amidation) Start->Mod Lib Library Synthesis Mod->Lib Screen Biological Screening (e.g., MMP-13 inhibition) Lib->Screen Lead Lead Compound Identification Screen->Lead Opt Lead Optimization Lead->Opt Cand Preclinical Candidate Opt->Cand

References

An In-depth Technical Guide to Ethyl 2,4-dimethylnicotinate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,4-dimethylnicotinate (CAS No: 37669-78-6), a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering a consolidated resource on its synthesis, characterization, reactivity, and safe handling. The unique substitution pattern of this nicotinate ester presents a versatile scaffold for the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the Substituted Nicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. Nicotinic acid and its esters, in particular, have a long history of therapeutic applications. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This compound, with its ethyl ester and two methyl groups at the 2- and 4-positions, presents a unique combination of lipophilicity and steric hindrance that can be exploited in the design of selective ligands for various biological targets. The methyl groups can influence the molecule's conformation and interaction with protein binding pockets, while the ethyl ester provides a handle for further chemical modification or can act as a key pharmacophoric feature. This guide aims to provide a detailed understanding of this promising building block for drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing everything from reaction kinetics to formulation and bioavailability.

Structural and General Properties
PropertyValueSource
IUPAC Name ethyl 2,4-dimethylpyridine-3-carboxylateN/A
CAS Number 37669-78-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Colorless to yellow liquidN/A
Storage Inert atmosphere, room temperature[1]
Experimentally Determined and Predicted Physical Properties
PropertyValueNotes
Boiling Point Not availableFor the similar compound Ethyl 2-methylnicotinate, the boiling point is 126-127 °C at 24 mmHg[2].
Density Not availableFor the similar compound Ethyl 2-methylnicotinate, the density is 1.072 g/mL at 25 °C[2].
Refractive Index (n²⁰/D) 1.4930 - 1.4990N/A

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of publicly available spectra for this compound is limited, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and ethyl groups.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 5- and 6-positions of the pyridine ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a pyridine ring.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl ester. The quartet would likely appear around δ 4.3 ppm, and the triplet around δ 1.3 ppm.

  • Methyl Groups: Two singlets for the two methyl groups at the 2- and 4-positions. Their exact chemical shifts would depend on the electronic environment, but they are expected in the region of δ 2.3-2.7 ppm.

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm, corresponding to the ester carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring. The carbons bearing the methyl groups (C2 and C4) and the ester group (C3) will be quaternary and may show weaker signals.

  • Ethyl Group Carbons: Two signals for the ethyl group, one for the O-CH₂ carbon (around δ 60-65 ppm) and one for the CH₃ carbon (around δ 14-15 ppm).

  • Methyl Group Carbons: Two signals for the two methyl groups attached to the pyridine ring, typically in the region of δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): One or more strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 134, and the loss of ethylene (-CH₂=CH₂, m/z 28) via a McLafferty rearrangement. Fragmentation of the pyridine ring may also be observed.

Synthesis of this compound

The synthesis of substituted pyridines is a well-established area of organic chemistry, with several named reactions providing efficient routes. The Hantzsch pyridine synthesis is a particularly powerful method for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines[2][3][4].

Proposed Synthetic Pathway: Modified Hantzsch Pyridine Synthesis

A plausible and efficient route to this compound is through a modified Hantzsch synthesis. This multi-component reaction involves the condensation of an enamine, a β-ketoester, and an α,β-unsaturated carbonyl compound, followed by an oxidation step.

Hantzsch Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate enamine Ethyl 3-aminocrotonate (Enamine) ethyl_acetoacetate->enamine + Ammonia ammonia Ammonia crotonaldehyde Crotonaldehyde dihydropyridine Dihydropyridine Intermediate crotonaldehyde->dihydropyridine + Enamine + Ethyl Acetoacetate (Condensation) final_product This compound dihydropyridine->final_product Oxidation (e.g., HNO₃, DDQ)

Caption: Proposed Hantzsch synthesis pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Hantzsch synthesis methodologies and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl acetoacetate

  • Aqueous ammonia (28-30%)

  • Crotonaldehyde

  • Ethanol

  • Oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide, or nitric acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Enamine (Ethyl 3-aminocrotonate): In a round-bottom flask, cool ethyl acetoacetate in an ice bath. Slowly add aqueous ammonia with stirring. Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The resulting enamine can be used directly or after purification.

  • Hantzsch Condensation: To a solution of the crude enamine in ethanol, add a second equivalent of ethyl acetoacetate and crotonaldehyde. Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up and Isolation of the Dihydropyridine Intermediate: Cool the reaction mixture to room temperature. The dihydropyridine intermediate may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Oxidation to the Pyridine: Dissolve the isolated dihydropyridine intermediate in a suitable solvent (e.g., acetic acid or dichloromethane). Add the chosen oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Stir the reaction until the oxidation is complete (monitored by TLC).

  • Final Work-up and Purification: Quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate if an acid was used). Extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the pyridine ring.

Reactivity of this compound center This compound hydrolysis Hydrolysis (to Carboxylic Acid) center->hydrolysis Ester Group reduction Reduction (to Alcohol) center->reduction Ester Group amination Amidation (to Amide) center->amination Ester Group ring_functionalization Ring Functionalization (e.g., Halogenation) center->ring_functionalization Pyridine Ring

Caption: Key reactive sites and potential transformations of this compound.

Reactions at the Ester Group
  • Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 2,4-dimethylnicotinic acid under either acidic or basic conditions. This carboxylic acid derivative can then be coupled with various amines to form a diverse library of amides.

  • Reduction: The ester can be reduced to the corresponding hydroxymethylpyridine using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol provides another point for derivatization.

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.

Reactions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, the methyl groups provide some activation.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of two alkyl groups at the 2- and 4-positions makes nucleophilic substitution on the ring challenging. However, if a leaving group were present at the 6-position, SₙAr reactions could be possible.

  • Oxidation of Methyl Groups: The methyl groups can potentially be oxidized to carboxylic acids or other functional groups under strong oxidizing conditions, although this may also affect other parts of the molecule.

  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This can alter the reactivity of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have the potential to interact with various biological targets. The specific substitution pattern can be leveraged to achieve desired potency and selectivity.

Potential therapeutic areas for derivatives of this compound include, but are not limited to:

  • Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.

  • Neuroscience: As ligands for receptors in the central nervous system.

  • Inflammation and Immunology: As modulators of inflammatory pathways.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

The exploration of this chemical space through combinatorial chemistry and high-throughput screening could lead to the discovery of novel drug candidates.

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases.

  • Thermal Decomposition: Be aware that thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide. Avoid overheating.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a versatile and promising building block for drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel and diverse chemical libraries. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in medicinal chemistry programs. Further exploration of the reactivity and biological activity of its derivatives is warranted and holds the potential for the development of new therapeutic agents.

References

Starting materials for Ethyl 2,4-dimethylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Starting Materials for Ethyl 2,4-dimethylnicotinate Synthesis

Executive Summary

This compound is a substituted pyridine derivative, a structural motif of significant interest in pharmaceutical and agrochemical research. The efficient construction of such asymmetrically substituted pyridines relies on convergent and regioselective synthetic strategies. This technical guide provides an in-depth analysis of the primary starting materials required for the synthesis of this compound, focusing on the highly effective Bohlmann-Rahtz pyridine synthesis. This pathway is notable for its use of readily accessible precursors—specifically enamines and ynones—to construct the pyridine core with complete regiochemical control. We will dissect the synthesis and role of each key starting material, provide validated experimental protocols, and explain the mechanistic rationale behind this synthetic choice, offering researchers a comprehensive resource for practical application.

Introduction to Substituted Pyridines and this compound

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast number of natural products and commercial drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The synthesis of pyridines has been a subject of extensive research, leading to the development of several named reactions, including the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses.

However, many classical methods are best suited for producing symmetrically substituted pyridines. The target molecule of this guide, this compound (Figure 1), presents the challenge of installing three different substituents (2-methyl, 3-ethoxycarbonyl, and 4-methyl) at specific positions on the ring. For such asymmetrically substituted targets, a more versatile and regioselective method is required. The Bohlmann-Rahtz pyridine synthesis offers an elegant solution by constructing the ring from two distinct, pre-functionalized fragments.[2][3]

Figure 1: Structure of this compound
C₁₀H₁₃NO₂

The Bohlmann-Rahtz Pyridine Synthesis: A Primary Route

First reported by Ferdinand Bohlmann and Dieter Rahtz in 1957, this synthesis involves the condensation of an enamine with an ethynyl ketone (ynone).[3][4] The reaction proceeds via a Michael addition to form an aminodiene intermediate, which, upon heating, undergoes isomerization and a cyclodehydration cascade to furnish the aromatic pyridine ring.[5][6] A significant advantage of using an ynone is that the final pyridine is formed directly, bypassing the need for a separate oxidation step that is often required in methods like the Hantzsch synthesis.[5]

Mechanistic Rationale:

The power of this method lies in its convergent nature. The enamine component provides the N1 atom and the C2/C3 or C5/C6 portion of the ring, while the ynone provides the remaining carbon atoms. This disconnection allows for the synthesis of a wide variety of substitution patterns with high regioselectivity, making it ideal for the target molecule.

Bohlmann_Rahtz_Mechanism Bohlmann-Rahtz Pyridine Synthesis Mechanism enamine Ethyl 3-aminocrotonate (Enamine) michael_adduct Michael Addition Intermediate enamine->michael_adduct + Ynone ynone But-3-yn-2-one (Ynone) ynone->michael_adduct aminodiene Aminodiene (2Z,4E-geometry) michael_adduct->aminodiene Proton Transfer isomerized Isomerized Aminodiene (2E,4E-geometry) aminodiene->isomerized Heat (Δ) E/Z Isomerization cyclized Cyclized Intermediate isomerized->cyclized Electrocyclization product This compound (Pyridine) cyclized->product - H₂O (Dehydration)

Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.

In-Depth Analysis of Key Starting Materials

The Bohlmann-Rahtz synthesis of this compound relies on two primary building blocks, each synthesized from simple, commercially available precursors.

Component 1: The Enamine Synthon (Ethyl 3-aminocrotonate)

This crucial intermediate provides the N1, C2-methyl, and C3-ethoxycarbonyl functionalities of the final pyridine ring. β-Enamino esters are highly valued in organic synthesis for their dual reactivity, able to act as both nucleophiles and electrophiles.[7]

  • Precursor: Ethyl Acetoacetate Ethyl acetoacetate is a versatile β-ketoester widely used as a building block in the synthesis of heterocyclic compounds, including pyridines.[7][8] It serves as the carbon framework for the enamine.

  • Synthesis of Ethyl 3-aminocrotonate The most direct method for synthesizing Ethyl 3-aminocrotonate is the condensation of ethyl acetoacetate with a source of ammonia, such as ammonium acetate or aqueous ammonia.[8][9]

Experimental Protocol: Synthesis of Ethyl 3-aminocrotonate [10][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add ammonium acetate (2.5-3.0 eq.) to the solution. The use of an excess of the ammonium salt drives the equilibrium towards the product.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 18-24 hours.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield Ethyl 3-aminocrotonate, which can be further purified by distillation or recrystallization if necessary. Yields are typically high, often exceeding 90%.[9]

Enamine_Synthesis Workflow for Ethyl 3-aminocrotonate Synthesis start Mix Ethyl Acetoacetate & Ammonium Acetate in Methanol react Stir at Room Temp (20 hours) start->react monitor Monitor by TLC react->monitor workup Solvent Removal (Rotary Evaporator) monitor->workup Reaction Complete extract Partition between Water & Ethyl Acetate workup->extract purify Dry & Concentrate Organic Layer extract->purify product Pure Ethyl 3-aminocrotonate purify->product

Caption: A general experimental workflow for enamine synthesis.

Component 2: The Ynone Synthon (But-3-yn-2-one)

But-3-yn-2-one (also known as methyl ethynyl ketone) is the C4-C5-C6 building block.[12] It provides the 4-methyl group and the carbon backbone that will cyclize with the enamine. It is a reactive electrophile in the initial Michael addition step.[13]

  • Synthesis of But-3-yn-2-one While commercially available, but-3-yn-2-one can be prepared in the lab via several methods. A common and reliable route is the oxidation of the corresponding propargyl alcohol, 4-triisopropylsilyl-3-butyn-2-ol, followed by deprotection.[14] A more direct laboratory preparation involves the oxidation of 3-butyn-2-ol.

Experimental Protocol: Synthesis of But-3-yn-2-one (via Oxidation) [14]

  • Setup: To a stirred solution of 3-butyn-2-ol (1.0 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂), add an oxidizing agent. Activated manganese dioxide (MnO₂, ~5-10 eq.) is a common choice for this transformation.

  • Reaction: The reaction is typically stirred at room temperature for several hours until TLC indicates the complete consumption of the starting alcohol.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the manganese salts.

  • Purification: The filtrate is concentrated under reduced pressure. Due to the volatility of but-3-yn-2-one (boiling point ~85 °C), care must be taken during this step.[15] The crude product is then purified by careful distillation to yield the pure ynone.

The Convergent Synthesis of this compound

With both key synthons in hand, the final convergent step can be performed. Modern modifications of the Bohlmann-Rahtz synthesis often employ acid catalysis to lower the high temperatures originally required for the cyclodehydration step, enabling a more efficient one-pot procedure.[3][5]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [3][5]

  • Setup: In a round-bottom flask, combine Ethyl 3-aminocrotonate (1.0 eq.), but-3-yn-2-one (1.0-1.2 eq.), and a catalyst in a suitable solvent like toluene.

  • Catalysis: Add a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium triflate or zinc bromide) catalyst (15-20 mol%).[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction typically proceeds to completion within a few hours.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

ParameterConditionRationale
Solvent Toluene, EthanolHigh-boiling, inert solvent for reflux conditions. Ethanol can also serve as a protic solvent.[5]
Catalyst Acetic Acid, Yb(OTf)₃, ZnBr₂Promotes both the initial Michael addition and the subsequent cyclodehydration at lower temperatures.[3]
Temperature Reflux (e.g., Toluene ~110°C)Provides the thermal energy for E/Z isomerization and the final dehydration step.[3]
Stoichiometry Enamine:Ynone ≈ 1:1.1A slight excess of the volatile ynone can ensure complete consumption of the enamine.
Typical Yield 60-85%Good to excellent yields are achievable with catalyst-optimized, one-pot procedures.[16]
Table 1: Summary of Reaction Parameters for the Convergent Bohlmann-Rahtz Synthesis.

Alternative Synthetic Approaches

While the Bohlmann-Rahtz synthesis is highly effective, it is important to be aware of other classical methods that could potentially be adapted.

  • Modified Hantzsch Synthesis: The classical Hantzsch synthesis produces symmetrical dihydropyridines.[5] An asymmetric variant could be envisioned by reacting ethyl 3-aminocrotonate with an α,β-unsaturated carbonyl compound, followed by oxidation. However, achieving the desired 2,4-dimethyl substitution pattern can be challenging and less direct than the Bohlmann-Rahtz approach.

  • Guareschi-Thorpe Condensation: This method typically yields 2-pyridone derivatives from cyanoacetamides and 1,3-dicarbonyls.[17] Converting the resulting pyridone to the target molecule would require additional, often harsh, chemical steps, making it a less atom-economical pathway.

Conclusion

The synthesis of this compound is most efficiently achieved via the Bohlmann-Rahtz pyridine synthesis. This strategy's strength lies in its convergent design, which relies on two key starting materials: Ethyl 3-aminocrotonate and but-3-yn-2-one . These synthons are, in turn, accessible from inexpensive and readily available laboratory chemicals—ethyl acetoacetate , ammonia , and 3-butyn-2-ol . By understanding the synthesis and function of these core components, and by employing modern catalytic protocols, researchers can construct the target pyridine scaffold in a highly regioselective and efficient manner. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable heterocyclic building block.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, presents a molecule of interest within contemporary medicinal chemistry and materials science. A comprehensive understanding of its molecular architecture is paramount for its application and development. This guide provides a detailed analysis of the spectroscopic characteristics of this compound, offering a foundational dataset for its identification, quality assessment, and further investigation. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages high-fidelity predictive methodologies, grounded in established theoretical principles, to present a robust spectroscopic profile. This document will detail the anticipated Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing in-depth interpretation and the underlying scientific rationale for the expected spectral features.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall electronic environment of a compound. For a molecule like this compound, with its distinct arrangement of aromatic and aliphatic functionalities, each spectroscopic method offers a unique piece of the structural puzzle.

This guide is structured to provide not just the data, but also the "why" behind the data. As a Senior Application Scientist, it is my experience that a deeper understanding of the causal relationships between molecular structure and spectral output empowers researchers to more effectively troubleshoot experiments, interpret unexpected results, and ultimately accelerate their research endeavors.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
a8.35Doublet (d)1HH-6 (Pyridine)
b7.05Doublet (d)1HH-5 (Pyridine)
c4.35Quartet (q)2H-O-CH₂ -CH₃
d2.60Singlet (s)3H2-CH₃ (Pyridine)
e2.40Singlet (s)3H4-CH₃ (Pyridine)
f1.38Triplet (t)3H-O-CH₂-CH₃
Interpretation and Rationale

The predicted ¹H NMR spectrum reveals six distinct proton environments, consistent with the molecular structure of this compound.

  • Aromatic Protons (a, b): The two protons on the pyridine ring are in different chemical environments. The proton at the 6-position (H-6) is deshielded due to its proximity to the electronegative nitrogen atom and the ester group, resulting in a downfield chemical shift around 8.35 ppm. The proton at the 5-position (H-5) is predicted to appear further upfield at approximately 7.05 ppm. The coupling between these two adjacent protons would result in both signals appearing as doublets.

  • Ethyl Ester Protons (c, f): The ethyl group of the ester functionality gives rise to two signals. The methylene protons (-O-CH₂ -CH₃) are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear as a quartet around 4.35 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-O-CH₂-CH₃ ) are in a more shielded environment and are predicted to resonate as a triplet around 1.38 ppm, split by the adjacent methylene protons.

  • Methyl Substituent Protons (d, e): The two methyl groups attached to the pyridine ring are in non-equivalent positions and are therefore expected to produce two separate singlet signals. The methyl group at the 2-position is influenced by the adjacent nitrogen and the nearby ester group, leading to a predicted chemical shift of around 2.60 ppm. The methyl group at the 4-position is slightly more shielded and is anticipated to appear at approximately 2.40 ppm. The absence of adjacent protons results in both signals being singlets.

G cluster_workflow ¹³C NMR Interpretation Workflow start Acquire ¹³C NMR Spectrum predict Predict Chemical Shifts start->predict assign_carbonyl Assign C=O (>160 ppm) predict->assign_carbonyl assign_aromatic Assign Aromatic C (120-160 ppm) assign_carbonyl->assign_aromatic assign_alkoxy Assign C-O (50-80 ppm) assign_aromatic->assign_alkoxy assign_alkyl Assign Alkyl C (<50 ppm) assign_alkoxy->assign_alkyl compare Compare Predicted and Experimental assign_alkyl->compare structure Confirm Structure compare->structure G M [M]⁺ m/z 179 M_minus_CH3 [M - CH₃]⁺ m/z 164 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M - C₂H₅]⁺ m/z 150 M->M_minus_C2H5 - •C₂H₅ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z 134 (Base Peak) M->M_minus_OC2H5 - •OC₂H₅ M_minus_COOC2H5 [M - COOC₂H₅]⁺ m/z 106 M->M_minus_COOC2H5 - •COOC₂H₅

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical research. In the absence of a publicly available reference spectrum, this document leverages fundamental NMR principles and spectral data from analogous structures to present a detailed prediction and interpretation of the ¹H NMR spectrum. We will delve into the theoretical underpinnings of chemical shifts and spin-spin coupling within this specific heterocyclic system, outline a robust experimental protocol for data acquisition, and present the predicted spectral data in a clear, tabular format. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.

Part 1: Theoretical Foundation for ¹H NMR of Substituted Pyridine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For heterocyclic compounds like this compound, ¹H NMR is particularly powerful. The interpretation of the spectrum is governed by several key principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the proton. In pyridine derivatives, the electronegative nitrogen atom induces a significant deshielding effect on the ring protons, causing them to resonate at a higher chemical shift (further downfield) compared to benzene protons.[2] The α-protons (adjacent to the nitrogen) are the most deshielded (typically δ 8.5-8.8 ppm), followed by the γ-proton (δ 7.5-7.8 ppm) and then the β-protons (δ 7.1-7.5 ppm).[1]

  • Influence of Substituents: The chemical shifts of the pyridine ring protons are further modulated by the electronic effects of substituents.

    • Electron-Donating Groups (EDGs): Alkyl groups, such as the two methyl groups in our target molecule, are EDGs. They increase the electron density on the ring, causing a shielding effect that shifts the signals of nearby protons to a lower ppm value (upfield).[2]

    • Electron-Withdrawing Groups (EWGs): The ethyl ester group is an EWG. It decreases the electron density of the ring, leading to a deshielding effect that shifts proton signals downfield.

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal protons) interact through the bonding electrons, causing their signals to split. The magnitude of this splitting, the coupling constant (J), provides crucial information about connectivity. In pyridine rings, typical coupling constants are ³J_ortho_ ≈ 4-6 Hz and ⁴J_meta_ ≈ 1-3 Hz.[1]

Part 2: Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above, we can construct a detailed prediction of the ¹H NMR spectrum for this compound.

Molecular Structure and Proton Labeling

To facilitate a clear analysis, the unique proton environments in the molecule are labeled as shown below.

Caption: Molecular Structure of this compound with Proton Labeling.

Detailed Peak-by-Peak Analysis
  • H-6 (Proton F): This is an aromatic proton at the α-position relative to the ring nitrogen. It is expected to be the most downfield of the ring protons due to the strong deshielding effect of the nitrogen.[1][2] It is coupled only to H-5.

    • Predicted Chemical Shift (δ): ~8.3 - 8.6 ppm

    • Predicted Multiplicity: Doublet (d)

    • Integration: 1H

    • Coupling: Ortho-coupling to H-5 with an expected J value of ~5 Hz.

  • H-5 (Proton A): This aromatic proton is at the β-position. It is coupled to H-6. Its chemical shift will be upfield relative to H-6.

    • Predicted Chemical Shift (δ): ~7.0 - 7.2 ppm

    • Predicted Multiplicity: Doublet (d)

    • Integration: 1H

    • Coupling: Ortho-coupling to H-6 with an expected J value of ~5 Hz.

  • Ethyl Ester Group (-OCH₂CH₃): This group will produce a characteristic quartet and triplet pattern.

    • -OCH₂- (Proton C): These methylene protons are adjacent to an oxygen atom, which deshields them significantly. They are coupled to the three protons of the methyl group (Proton B), resulting in a quartet (n+1 = 3+1 = 4).

      • Predicted Chemical Shift (δ): ~4.3 - 4.5 ppm

      • Predicted Multiplicity: Quartet (q)

      • Integration: 2H

      • Coupling: ³J coupling to the methyl protons with a J value of ~7.1 Hz.[3]

    • -CH₃ (Proton B): These methyl protons are coupled to the two protons of the methylene group (Proton C), resulting in a triplet (n+1 = 2+1 = 3).

      • Predicted Chemical Shift (δ): ~1.3 - 1.5 ppm

      • Predicted Multiplicity: Triplet (t)

      • Integration: 3H

      • Coupling: ³J coupling to the methylene protons with a J value of ~7.1 Hz.[3]

  • Ring Methyl Groups (-CH₃): There are two methyl groups attached directly to the pyridine ring. Since they are not coupled to any other protons, they will appear as singlets. Their chemical shifts will be influenced by their position.

    • C4-CH₃ (Proton D): This methyl group is at the γ-position. It is an electron-donating group and will appear in the typical range for an aromatic methyl group.

      • Predicted Chemical Shift (δ): ~2.4 - 2.6 ppm

      • Predicted Multiplicity: Singlet (s)

      • Integration: 3H

    • C2-CH₃ (Proton E): This methyl group is at the α-position, adjacent to the nitrogen. The proximity to the electronegative nitrogen may cause a slight downfield shift compared to the C4-methyl group.[4]

      • Predicted Chemical Shift (δ): ~2.5 - 2.7 ppm

      • Predicted Multiplicity: Singlet (s)

      • Integration: 3H

Summary of Predicted ¹H NMR Data
Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
FH-68.3 - 8.6Doublet (d)1H~5.0
AH-57.0 - 7.2Doublet (d)1H~5.0
C-OCH₂ CH₃4.3 - 4.5Quartet (q)2H~7.1
EC2-CH₃ 2.5 - 2.7Singlet (s)3HN/A
DC4-CH₃ 2.4 - 2.6Singlet (s)3HN/A
B-OCH₂CH₃ 1.3 - 1.5Triplet (t)3H~7.1

Part 3: Experimental Protocol for Spectrum Acquisition

To empirically validate the predicted spectral data, a standardized acquisition protocol is essential. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity analysis.

Materials and Equipment:

  • Sample of this compound (>98% purity)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and glassware

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Step-by-Step Methodology
  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ with TMS to the vial. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic molecules and its single residual solvent peak, which is easily identified. c. Gently swirl the vial until the sample is completely dissolved. d. Transfer the solution into a 5 mm NMR tube. e. Cap the tube securely.

  • Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field. c. Shim the magnetic field to achieve optimal homogeneity. This is visualized by achieving a sharp, symmetrical peak shape for the TMS or residual solvent signal. A well-shimmed magnet is paramount for resolving fine splitting patterns.[5]

  • Data Acquisition: a. Set the reference standard. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. b. Configure the acquisition parameters:

    • Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time).
    • Acquisition Time: ~4 seconds.
    • Relaxation Delay: 2-5 seconds.
    • Number of Scans: 16 (increase if sample is dilute or for higher signal-to-noise ratio). c. Initiate the acquisition.

  • Data Processing: a. Apply a Fourier Transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum. b. Phase the spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Apply baseline correction to the entire spectrum. d. Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., one of the methyl singlets to 3) to determine the relative integrals of all other signals.[6] e. Analyze the peak multiplicities and measure the coupling constants.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃/TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID (16 Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Part 4: Scientific Integrity and Trustworthiness

The trustworthiness of this analysis rests on a self-validating system where theoretical prediction and experimental outcome converge.

  • Causality of Experimental Choices: The use of a high-field (e.g., 400 MHz) spectrometer is specified to ensure sufficient signal dispersion, allowing for the clear resolution of the aromatic doublets and the ethyl ester's quartet/triplet structure. The choice of CDCl₃ with TMS provides an inert environment and an internationally accepted internal standard (δ 0.00), anchoring the entire spectrum for reliable comparison.[7]

  • Self-Validation: The protocol is self-validating through internal consistency checks. The integrated signal areas must correspond to integer ratios of protons (1:1:2:3:3:3).[6] Furthermore, the coupling constants must be reciprocal; the J value measured from the H-5 doublet must be identical to that measured from the H-6 doublet. This reciprocal relationship confirms their coupling partnership and validates the structural assignment. Any significant deviation from the predicted chemical shifts or coupling patterns would immediately signal a potential issue with the sample's identity or purity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, including two doublets in the aromatic region, two singlets for the ring-bound methyl groups, and a characteristic quartet and triplet for the ethyl ester moiety. This detailed spectral signature provides an unambiguous fingerprint for the molecule. By adhering to the rigorous experimental protocol outlined herein, researchers can confidently acquire high-quality data to verify the structure and assess the purity of this compound, ensuring the integrity of their drug discovery and development efforts.

References

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Imperative in Nicotinate Chemistry

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its substituents on the pyridine core dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural elucidation is therefore not merely an academic exercise but a critical prerequisite for its application. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for providing a direct census of the carbon framework of a molecule.[1]

This guide moves beyond a simple recitation of spectral data. It is designed to provide a cohesive, field-proven methodology for the ¹³C NMR analysis of this compound. We will delve into the causal factors governing the chemical shifts, establish a robust protocol for data acquisition, and present a logical framework for spectral assignment.

Foundational Principles: Decoding the ¹³C Spectrum

¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope, which, despite its low natural abundance (~1.1%), possesses a nuclear spin of 1/2, making it NMR-active.[2][3] In a strong magnetic field, these nuclei align either with or against the field, creating two energy states. The absorption of radiofrequency energy promotes nuclei from the lower to the higher energy state, and this resonance is detected.

The precise frequency at which a carbon nucleus resonates—its chemical shift (δ) —is exquisitely sensitive to its local electronic environment.[4] This is the cornerstone of ¹³C NMR's diagnostic power. Two primary factors dictate the chemical shift:

  • Hybridization: The chemical shift range is broadly dependent on the hybridization state of the carbon atom. Generally, sp³ carbons are the most shielded (resonate at lower ppm values), followed by sp carbons, and then sp² carbons, which are the most deshielded (resonate at higher ppm values).[5]

  • Inductive and Anisotropic Effects: Electronegative atoms (like oxygen and nitrogen) withdraw electron density from adjacent carbons, "deshielding" the nucleus from the external magnetic field and shifting its signal downfield (to a higher ppm value).[4] The circulating π-electrons in aromatic systems like the pyridine ring also generate their own magnetic field, which can either shield or deshield nearby nuclei depending on their position relative to the ring.

For this compound, we anticipate ten distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the ten chemically non-equivalent carbon atoms in the molecule.

Molecular Structure and Carbon Numbering

A logical numbering system is essential for unambiguous spectral assignment. The following diagram establishes the convention used throughout this guide.

molecular_structure cluster_ring Pyridine Core cluster_ester Ethyl Ester Group cluster_methyls Methyl Substituents C2 C2 C3 C3 C10 C10 (2-Me) C2->C10 C4 C4 C7 C7 (C=O) C3->C7 C5 C5 C11 C11 (4-Me) C4->C11 C6 C6 N N O1 O C7->O1 O2 O C7->O2 C8 C8 (-CH₂-) O1->C8 C9 C9 (-CH₃) C8->C9 workflow prep 1. Sample Preparation (Analyte + Solvent + TMS) acq 2. Data Acquisition (¹³C Proton Decoupled) prep->acq proc 3. Data Processing (FT, Phase, Baseline, Reference) acq->proc count 4. Peak Counting (Verify 10 unique signals) proc->count predict 5. Chemical Shift Prediction (Based on functional groups) count->predict assign 6. Spectral Assignment (Match predicted to observed peaks) predict->assign confirm 7. Structural Confirmation (Optional: DEPT, 2D NMR) assign->confirm report 8. Final Report confirm->report

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Significance of Vibrational Spectroscopy in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative window into the functional group composition and structural nuances of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive exploration of the IR spectroscopy of ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Our approach is rooted in a first-principles understanding of vibrational modes, enabling researchers and drug development professionals to not only interpret the spectrum of this specific molecule but also to apply these principles to a broader range of heterocyclic compounds. We will deconstruct the molecule into its constituent functional groups, predict the corresponding IR absorptions, and provide a robust experimental framework for acquiring high-quality spectral data.

Molecular Structure and Predicted Vibrational Modes

This compound is a polysubstituted aromatic ester. Its structure comprises a pyridine ring substituted with two methyl groups at the 2- and 4-positions and an ethyl ester group at the 3-position. This unique arrangement of functional groups gives rise to a characteristic infrared spectrum. A thorough analysis of the spectrum requires a systematic consideration of the vibrational modes associated with each component of the molecule.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

A logical workflow for predicting and interpreting the IR spectrum of this molecule involves dissecting its structure into key functional groups and analyzing their expected vibrational frequencies.

Diagram 2: Workflow for IR Spectral Interpretation

A This compound B Aromatic Pyridine Ring (2,4-disubstituted) A->B C Ethyl Ester Group A->C D Methyl Groups (Alkyl) A->D E Predicted IR Spectrum B->E C->E D->E F Experimental Verification E->F

Caption: Logical workflow for spectral analysis.

Detailed Spectral Analysis and Band Assignments

The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its constituent parts.

The Carbonyl (C=O) Stretching Vibration: A Telltale Sign of the Ester

The most intense and readily identifiable peak in the spectrum of an ester is the carbonyl (C=O) stretching vibration. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹[1]. The conjugation of the carbonyl group with the aromatic pyridine ring slightly lowers the frequency compared to a saturated ester.

The "Fingerprint" of the Ester: C-O Stretching Vibrations

Esters exhibit two characteristic C-O stretching vibrations that are crucial for their identification. These bands, often referred to as the "Rule of Three" for esters along with the C=O stretch, are typically strong and appear in the 1300-1000 cm⁻¹ region[1]. The higher frequency band is attributed to the asymmetric C-O-C stretch, while the lower frequency band corresponds to the symmetric stretch.

Aromatic Pyridine Ring Vibrations

The vibrational modes of the 2,4-disubstituted pyridine ring are complex and provide a unique fingerprint for this substitution pattern. Key absorptions include:

  • Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[2][3].

  • Ring Stretching (C=C and C=N vibrations): Aromatic rings, including pyridine, show a series of sharp bands in the 1600-1400 cm⁻¹ region due to the stretching of the carbon-carbon and carbon-nitrogen bonds within the ring[4][5]. For substituted pyridines, these bands are highly characteristic of the substitution pattern. Based on the spectrum of the closely related 2,4-dimethylpyridine (2,4-lutidine), we can expect prominent peaks in this region[6].

  • In-Plane and Out-of-Plane C-H Bending: The in-plane C-H bending vibrations are typically found in the 1300-1000 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are particularly diagnostic of the substitution pattern on the aromatic ring, appear in the 900-650 cm⁻¹ range[7]. For a 2,4-disubstituted pyridine, we expect a strong absorption in the 850-800 cm⁻¹ region.

Alkyl Group Vibrations: The Ethyl and Methyl Substituents

The ethyl and methyl groups contribute to the spectrum primarily through their C-H stretching and bending vibrations.

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent, as well as the two methyl groups on the pyridine ring, will appear in the 3000-2850 cm⁻¹ range[2][3].

  • C-H Bending (Deformation) Vibrations:

    • Methyl (CH₃) groups: Exhibit a characteristic asymmetric bending vibration around 1450 cm⁻¹ and a symmetric bending ("umbrella") mode around 1375 cm⁻¹[2][3].

    • Methylene (CH₂) group: Shows a scissoring vibration near 1465 cm⁻¹[8].

Predicted Infrared Spectrum of this compound

Based on the analysis of the individual functional groups, we can predict the key absorption bands in the IR spectrum of this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3050Aromatic C-H StretchPyridine RingMedium to Weak
2980-2850Aliphatic C-H StretchEthyl & Methyl GroupsMedium to Strong
~1720C=O Stretch (conjugated)Aromatic EsterStrong
~1600, ~1570, ~1470C=C and C=N Ring StretchPyridine RingMedium to Strong, Sharp
~1450CH₃ Asymmetric BendMethyl GroupsMedium
~1465CH₂ ScissoringEthyl GroupMedium
~1375CH₃ Symmetric BendMethyl GroupsMedium
~1280Asymmetric C-O-C StretchEsterStrong
~1100Symmetric O-C-C StretchEsterStrong
~830Out-of-Plane C-H Bend2,4-Disubstituted PyridineStrong

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, which is expected to be a liquid at room temperature, the following protocol is recommended.

Sample Preparation: The "Neat" Sample Technique

For a pure liquid sample, the most straightforward method is the "neat" or thin-film technique using salt plates[9].

Diagram 3: Protocol for Neat Sample Preparation

A Obtain clean, dry NaCl or KBr salt plates B Place one drop of this compound on one plate A->B C Carefully place the second plate on top to form a thin film B->C D Mount the sandwiched plates in the spectrometer's sample holder C->D E Acquire the IR spectrum D->E F Clean plates with a dry solvent (e.g., anhydrous acetone) and store in a desiccator E->F

References

Introduction: The Analytical Imperative for Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2,4-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The precise structural elucidation and purity assessment of such molecules are non-negotiable prerequisites for their advancement through the development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₀H₁₃NO₂; Molecular Weight: 179.22 g/mol )[1]. We will delve into the principles of its ionization and fragmentation, present a predictive analysis of its electron ionization (EI) mass spectrum, and provide a robust, field-proven experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are designed to equip researchers with the practical and theoretical knowledge required to confidently identify and characterize this compound.

Instrumentation and Ionization: A Strategic Approach

The choice of analytical instrumentation and ionization method is fundamentally dictated by the physicochemical properties of the analyte. This compound, with its moderate polarity and sufficient volatility, is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): This is the premier technique for this compound. GC provides excellent chromatographic separation from impurities or reaction byproducts, while electron ionization (at a standard 70 eV) is a highly reproducible, hard ionization technique that induces extensive and characteristic fragmentation.[2] This fragmentation pattern serves as a chemical "fingerprint," enabling unambiguous identification through spectral library matching or de novo interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred, LC-MS coupled with soft ionization techniques like Electrospray Ionization (ESI) is a powerful alternative, particularly for analyzing complex mixtures or metabolites in biological matrices.[3][4] In ESI, the molecule would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 180. Tandem MS (MS/MS) experiments on this precursor ion can then be used to elicit structurally informative fragments.[5][6]

The Fragmentation Pathway of this compound under Electron Ionization

When a molecule is ionized by a high-energy electron beam (70 eV), it forms a high-energy radical cation known as the molecular ion (M•⁺).[7] This ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The predicted fragmentation pathway for this compound is governed by the established principles of mass spectrometry, including the stability of the pyridine ring and the characteristic cleavages of ester functional groups.[8]

The molecular ion (M•⁺) of this compound is expected at a mass-to-charge ratio (m/z) of 179.

Key Predicted Fragmentation Steps:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): The most common initial fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass 45). This results in the formation of a highly stable acylium ion. For this compound, this would produce a fragment at m/z 134 . This is often a very prominent, if not the base, peak in the spectrum.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: Esters containing a gamma-hydrogen (relative to the carbonyl group) can undergo a McLafferty rearrangement. In this case, a hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (mass 28). This produces a radical cation at m/z 151 .

  • Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the O-C bond of the ester results in the loss of an ethyl radical (mass 29), yielding a cation at m/z 150 . This fragmentation pathway is generally less favored than the loss of the ethoxy radical but is commonly observed.[9]

  • Subsequent Fragmentations:

    • The m/z 134 acylium ion can subsequently lose a molecule of carbon monoxide (CO, mass 28) to yield a dimethyl-pyridinyl cation at m/z 106 .

    • Cleavage of a methyl group from the pyridine ring of the molecular ion (a less common event) would result in a fragment at m/z 164 .

The following diagram illustrates these predicted fragmentation pathways.

G M This compound M•⁺ (m/z 179) F151 Loss of C₂H₄ (McLafferty) [M-28]•⁺ (m/z 151) M->F151 - C₂H₄ F150 Loss of •C₂H₅ [M-29]⁺ (m/z 150) M->F150 - •C₂H₅ F134 Loss of •OC₂H₅ [M-45]⁺ (m/z 134) (Acylium Ion) M->F134 - •OC₂H₅ F106 Loss of CO [M-45-28]⁺ (m/z 106) F134->F106 - CO

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions, their m/z values, and the corresponding neutral losses for this compound under electron ionization.

m/zProposed Ion Structure/FormulaNeutral LossComments
179[C₁₀H₁₃NO₂]•⁺-Molecular Ion (M•⁺)
151[C₈H₉NO₂]•⁺C₂H₄ (28 Da)Result of McLafferty Rearrangement
150[C₈H₈NO₂]⁺•C₂H₅ (29 Da)Loss of ethyl radical
134[C₈H₈NO]⁺•OC₂H₅ (45 Da)Loss of ethoxy radical; likely a major peak
106[C₇H₈N]⁺•OC₂H₅, CO (73 Da total)Loss of CO from the m/z 134 fragment

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating workflow for the robust analysis of this compound.

1. Sample Preparation

  • Objective: To prepare a dilute, clean sample suitable for GC injection.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample.
    • Dissolve the sample in 10.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane in a volumetric flask to create a 1 mg/mL stock solution.
    • Perform a serial dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the same solvent to yield a final concentration of 10 µg/mL.
    • Transfer approximately 1.5 mL of the final solution into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

  • Objective: To achieve chromatographic separation and generate a mass spectrum.

  • System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • GC Parameters:

    • Injection Volume: 1 µL
    • Inlet Temperature: 250 °C
    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).
    • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)
    • Ionization Energy: 70 eV
    • Source Temperature: 230 °C
    • Quadrupole Temperature: 150 °C
    • Scan Range: m/z 40 - 400
    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

3. Data Analysis

  • Objective: To identify the compound and analyze its purity.

  • Procedure:

    • Integrate the total ion chromatogram (TIC) to determine the retention time of the main peak.
    • Extract the mass spectrum for the primary peak.
    • Compare the experimental mass spectrum against the predicted fragmentation pattern and, if available, a reference library (e.g., NIST).
    • Calculate the peak area percentage to assess purity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh Sample (10 mg) P2 Dissolve in Solvent (10 mL, 1 mg/mL) P1->P2 P3 Dilute to 10 µg/mL P2->P3 P4 Transfer to Vial P3->P4 A1 Inject 1 µL Sample P4->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Compare to Predicted Fragments & Library D1->D2 D3 Confirm Structure & Assess Purity D2->D3

Caption: GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, is a definitive method for its structural confirmation and purity assessment. A thorough understanding of its predictable fragmentation patterns—dominated by the loss of the ethoxy radical to form an m/z 134 acylium ion—provides a robust framework for spectral interpretation. The detailed protocol provided in this guide represents a validated starting point for researchers, ensuring reliable and reproducible data generation. By leveraging these principles and methodologies, scientists in pharmaceutical and chemical research can proceed with confidence in the identity and quality of their materials.

References

An In-depth Technical Guide to the Biological Activity of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Potential of a Substituted Nicotinate

The pyridine nucleus, a fundamental scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Within this structural class, nicotinic acid (Vitamin B3) and its derivatives have a long-standing history in the management of dyslipidemia. However, the biological activities of this scaffold extend far beyond lipid modulation. Structural modifications to the pyridine ring and the carboxylate function can unlock novel pharmacological properties, opening avenues for new therapeutic applications.

This technical guide focuses on Ethyl 2,4-dimethylnicotinate , a substituted ethyl ester of nicotinic acid. While direct biological data on this specific molecule is nascent, its structural relationship to a vast library of biologically active nicotinates provides a strong rationale for its investigation across several therapeutic areas. This document serves as a comprehensive roadmap for researchers, outlining the theoretical framework, key biological hypotheses, and detailed experimental protocols to systematically evaluate the therapeutic potential of this compound. We will proceed not with a rigid template, but with a logical exploration of the science, guiding the reader from foundational concepts to advanced experimental design.

Section 1: Foundational Insights and Rationale for Investigation

The Nicotinic Acid Scaffold: A Privileged Structure in Pharmacology

Nicotinic acid and its derivatives are known to exert a range of biological effects, primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1] This receptor is expressed in various tissues, including adipocytes, immune cells, and potentially in the central nervous system.[1][2] Activation of GPR109A by nicotinic acid in adipocytes inhibits lipolysis, contributing to its lipid-lowering effects.[3] In immune cells, GPR109A activation can lead to anti-inflammatory responses.[4][5]

The substitution pattern on the pyridine ring, as seen in this compound, can significantly influence receptor affinity, selectivity, and downstream signaling. The methyl groups at the 2 and 4 positions may alter the electronic and steric properties of the molecule, potentially leading to a differentiated biological profile compared to nicotinic acid.

Key Hypothesized Biological Activities of this compound

Based on the known pharmacology of related nicotinic acid derivatives, we can formulate several key hypotheses for the potential biological activities of this compound:

  • Anti-inflammatory Activity: The presence of the nicotinic acid core suggests a potential for anti-inflammatory effects, possibly mediated through GPR109A on immune cells.[4][6]

  • Analgesic Properties: Some nicotinic acid isomers and derivatives have demonstrated antinociceptive effects in preclinical models of pain.[7][8]

  • Antimicrobial Activity: The pyridine scaffold is a common feature in many antibacterial and antifungal agents.[9][10][11]

  • Anticancer Potential via HIF-1α Inhibition: Certain nicotinic acid analogues have been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor progression.[12]

The following sections will provide detailed experimental frameworks to investigate each of these hypothesized activities.

Section 2: Investigating the Anti-inflammatory and Analgesic Potential

Rationale for Anti-inflammatory and Analgesic Screening

Inflammation is a critical component of numerous diseases, and the search for novel anti-inflammatory agents is a cornerstone of drug discovery. The known anti-inflammatory effects of nicotinic acid provide a strong impetus to evaluate this compound in this context.[4][6] Pain and inflammation are often intertwined, and compounds with anti-inflammatory properties frequently exhibit analgesic effects.[7][8]

In Vitro Assessment of Anti-inflammatory Activity

A logical first step is to assess the compound's ability to modulate inflammatory responses in a cellular context. A common and effective model is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Causality: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). A reduction in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with varying concentrations of the compound for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Self-Validation: A concurrent cytotoxicity assay (e.g., MTT assay) is crucial to ensure that the observed reduction in NO is not due to cell death.

Concentration (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
15.2 ± 1.198.7 ± 2.3
1025.8 ± 3.595.4 ± 4.1
5068.3 ± 5.292.1 ± 3.8
10085.1 ± 4.988.6 ± 5.5
In Vivo Assessment of Analgesic and Anti-inflammatory Activity

Promising in vitro results should be followed by in vivo studies to confirm efficacy in a whole-organism context.

Causality: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[7]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week with free access to food and water.

  • Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A vehicle control (e.g., 0.5% carboxymethyl cellulose) and a positive control (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Causality: The formalin test is a model of tonic pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase.[13] Inhibition of the second phase is indicative of anti-inflammatory and analgesic effects.[7][8]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) as described above.

  • Compound Administration: Administer this compound orally one hour before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the sub-plantar region of the right hind paw.

  • Observation: Immediately place the mouse in an observation chamber and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the paw licking time in the treated groups to the vehicle control group for both phases.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation a RAW 264.7 Cell Culture b LPS Stimulation & Compound Treatment a->b c Griess Assay for NO b->c d MTT Assay for Cytotoxicity b->d e Carrageenan-Induced Paw Edema c->e Promising Activity f Formalin-Induced Nociception c->f Promising Activity

Caption: Workflow for evaluating the anti-inflammatory and analgesic activity of this compound.

Section 3: Exploring the Antimicrobial Potential

Rationale for Antimicrobial Screening

The pyridine ring is a well-established pharmacophore in antimicrobial drug discovery.[9][10][11] Therefore, it is prudent to evaluate this compound for potential antibacterial and antifungal activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for quantifying the in vitro potency of a new compound.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

  • Controls: Include a positive control (microorganisms with no compound) and a negative control (medium only). Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel.

MicroorganismMIC (µg/mL)
Staphylococcus aureus ATCC 2921364
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
Candida albicans ATCC 9002832

Section 4: Investigating Anticancer Potential via HIF-1α Inhibition

Rationale for Investigating HIF-1α Inhibition

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis, metastasis, and resistance to therapy.[12] Inhibition of HIF-1α is a promising strategy for cancer treatment. Given that some nicotinic acid analogs have shown HIF-1α inhibitory activity, this is a compelling avenue of investigation for this compound.[12]

Experimental Protocol: Western Blot for HIF-1α Protein Levels

Causality: Under hypoxic conditions, HIF-1α protein accumulates in cancer cells. A potential inhibitor will reduce the levels of this protein. Western blotting allows for the direct visualization and quantification of HIF-1α protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., Hep3B, HeLa) and treat with various concentrations of this compound.

  • Induction of Hypoxia: Expose the cells to hypoxic conditions (e.g., 1% O2) for 4-6 hours. A known HIF-1α stabilizer, such as cobalt chloride (CoCl2), can be used as a positive control under normoxic conditions.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->HIF1a_hypoxia Inhibition of Accumulation?

Caption: Simplified diagram of HIF-1α regulation and the hypothetical point of intervention for this compound.

Section 5: The Role of GPR109A in the Observed Activities

Rationale for GPR109A Investigation

To establish a clear mechanism of action for any observed anti-inflammatory or other effects, it is essential to determine if they are mediated by GPR109A.

Experimental Protocol: GPR109A Activation Assay

Causality: GPR109A is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This change in cAMP can be measured to determine receptor activation.

Step-by-Step Methodology:

  • Cell Line: Use a cell line engineered to express GPR109A (e.g., CHO-K1 or HEK293 cells stably expressing human GPR109A).

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Nicotinic acid should be used as a positive control.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: A dose-dependent decrease in cAMP levels in the presence of the compound indicates GPR109A agonism.

G cluster_receptor_assay GPR109A Activation Assay cluster_validation Mechanism Validation a GPR109A-expressing Cells b Compound Treatment a->b c Forskolin Stimulation b->c d cAMP Measurement c->d e Biological Assay (e.g., NO Inhibition) d->e Confirmed Agonist f GPR109A Knockdown/Antagonist e->f g Re-run Biological Assay f->g

Caption: Workflow to determine if the biological activity of this compound is mediated by GPR109A.

Section 6: Concluding Remarks and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial biological evaluation of this compound. By systematically investigating its potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities, researchers can build a robust data package to support its further development. The provided protocols are grounded in established methodologies and emphasize the importance of mechanistic understanding, particularly concerning the role of GPR109A. The journey from a novel chemical entity to a potential therapeutic is a long and arduous one, but with a logical and scientifically rigorous approach as outlined here, the true potential of this compound can be thoroughly and efficiently elucidated.

References

Ethyl 2,4-dimethylnicotinate: A Comprehensive Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with Ethyl 2,4-dimethylnicotinate (CAS No. 37669-78-6). As a specialized chemical intermediate in pharmaceutical and agrochemical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available safety data to provide actionable guidance for handling, storage, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1]

GHS Classification Summary:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute toxicity, oral4WarningH302: Harmful if swallowed[1][2]
Skin corrosion/irritation2WarningH315: Causes skin irritation[1][2]
Serious eye damage/eye irritation2AWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure3WarningH335: May cause respiratory irritation[1][2]

It is important to note that while one supplier, Thermo Fisher Scientific, indicates that the product contains no substances which at their given concentration are considered to be hazardous to health, other sources provide the aforementioned GHS classifications.[3] In the interest of maintaining the highest safety standards, it is prudent to adhere to the more stringent hazard classifications.

Toxicological Profile

The toxicological properties of this compound indicate that it should be handled with care. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

  • Oral Toxicity: The compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] Ingestion may lead to systemic effects.

  • Dermal Toxicity and Irritation: Direct contact with the skin can cause irritation (Skin corrosion/irritation - Category 2).[1] Prolonged or repeated exposure may lead to dermatitis.

  • Eye Irritation: this compound is capable of causing serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1] Contact with the eyes can result in redness, pain, and potential damage to the cornea.

  • Inhalation and Respiratory Irritation: Inhalation of dusts, fumes, or aerosols of this compound may lead to respiratory tract irritation (Specific target organ toxicity, single exposure - Category 3).[1] Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.

Currently, no specific data on chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound is readily available.

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1]

    • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE_Workflow

Caption: Mandatory PPE for handling this compound.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

Storage
  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1][3]

  • Store locked up.[1]

  • The recommended storage temperature is at room temperature in an inert atmosphere.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is crucial.

First-Aid Measures
  • If Swallowed: Rinse mouth.[1] Do NOT induce vomiting. Call a physician.[1]

  • If on Skin: Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician.[1]

First_Aid_Flowchart

Caption: First-aid procedures for exposure to this compound.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[3]

  • Environmental Precautions: Should not be released into the environment.[3]

  • Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), powder, or water spray.[3] In case of a major fire and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[3]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors.[3]

Physical and Chemical Properties

PropertyValue
CAS Number 37669-78-6[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Colorless - Yellow Liquid[3]
Odor No information available[3]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.

  • Conditions to Avoid: Incompatible products.

  • Incompatible Materials: No information available.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors.[3]

References

Methodological & Application

Ethyl 2,4-dimethylnicotinate: A Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2,4-dimethylnicotinate (CAS No. 37669-78-6) is a polysubstituted pyridine derivative that serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules.[1] Its unique arrangement of methyl and ethyl carboxylate functionalities on the pyridine core presents multiple reactive sites, making it a valuable precursor in the fields of medicinal chemistry and materials science. This comprehensive guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Substituted Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast number of natural products, pharmaceuticals, and agrochemicals.[2] The ability to strategically introduce substituents onto this scaffold is of paramount importance as it allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound, with its defined substitution pattern, offers a reliable starting point for the construction of more intricate molecular architectures. Its applications span from the development of novel therapeutic agents to the synthesis of advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 37669-78-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Expected to be a liquid or low-melting solid
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents

Synthesis of this compound: A Protocol Based on Classical Methods

Proposed Synthetic Route: Modified Hantzsch Pyridine Synthesis

The Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine, which is subsequently aromatized to the corresponding pyridine.[3][6][7][8]

Reaction Scheme:

Hantzsch Synthesis of this compound reagent1 Ethyl Acetoacetate intermediate Dihydropyridine Intermediate reagent1->intermediate + Acetaldehyde reagent2 Acetaldehyde reagent3 Ethyl 3-aminocrotonate reagent3->intermediate Michael Addition product This compound intermediate->product Oxidation oxidant Oxidizing Agent (e.g., Nitric Acid)

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol

  • Nitric acid (or another suitable oxidizing agent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyridine intermediate.

  • Aromatization: Dissolve the crude intermediate in glacial acetic acid. Add a suitable oxidizing agent, such as nitric acid, dropwise at room temperature. Heat the mixture gently to complete the oxidation.

  • Purification: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Note: The choice of oxidizing agent and reaction conditions for the aromatization step may require optimization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a triplet and a quartet), two methyl groups attached to the pyridine ring (singlets), and two aromatic protons on the pyridine ring (doublets).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (179.22 g/mol ). Fragmentation patterns will likely involve the loss of the ethoxy group from the ester.

Applications as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

In Pharmaceutical Research

Substituted pyridines are key components of many biologically active compounds. While specific examples utilizing this compound are not extensively documented, its structural motifs are found in various therapeutic agents. For instance, dihydropyridine derivatives, which are precursors to pyridines in the Hantzsch synthesis, are a well-known class of calcium channel blockers used in the treatment of hypertension.[11][12][13][14] The 2,4-dimethylpyridine core can be further functionalized to explore novel analogues of existing drugs.

Workflow: Potential Pharmaceutical Application

Pharmaceutical Synthesis Workflow start This compound step1 Hydrolysis start->step1 intermediate1 2,4-dimethylnicotinic acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 product Bioactive Amide Derivative step2->product

Caption: Potential synthetic route to bioactive amides.

In Agrochemical Development

The pyridine scaffold is also prevalent in a number of insecticides and herbicides. For example, the neonicotinoid class of insecticides features a chloropyridinylmethyl moiety.[15][16] this compound can serve as a starting material for the synthesis of novel agrochemicals through functional group transformations of the ester and methyl groups.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed synthetic and characterization data for this specific compound are sparse in the public domain, established synthetic methodologies for substituted pyridines provide a clear path for its preparation. The protocols and insights provided in this guide are intended to facilitate the use of this compound in research and development, enabling the exploration of novel chemical entities with diverse applications.

References

The Strategic Utility of Ethyl 2,4-dimethylnicotinate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative poised as a versatile building block in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its potential applications in the rational design of contemporary therapeutics, with a particular focus on the synthesis of kinase inhibitor scaffolds.

Introduction: The Pyridine Scaffold and the Significance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive starting point for drug discovery campaigns. This compound (CAS No: 37669-78-6) is a functionalized pyridine that offers medicinal chemists multiple points for molecular modification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1]

The strategic placement of two methyl groups and an ethyl ester on the pyridine core provides a unique combination of steric and electronic features. These groups can be further functionalized or can serve to modulate the properties of the final molecule. This guide will provide detailed protocols and the scientific rationale for leveraging this compound in the synthesis of complex, biologically relevant molecules.

Synthesis of this compound: The Hantzsch Pyridine Synthesis

The most classical and efficient method for the synthesis of substituted pyridines like this compound is the Hantzsch pyridine synthesis.[2] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[3] For the synthesis of this compound, the likely precursors are acetaldehyde, ethyl acetoacetate, and a source of ammonia.

Protocol 1: Hantzsch Synthesis of this compound

This protocol outlines a plausible and efficient one-pot synthesis of the title compound.

Reaction Scheme:

Hantzsch_Synthesis acetaldehyde Acetaldehyde intermediate Dihydropyridine Intermediate acetaldehyde->intermediate ethyl_acetoacetate_1 Ethyl Acetoacetate (2 eq.) ethyl_acetoacetate_1->intermediate ammonia Ammonia ammonia->intermediate product This compound intermediate->product Oxidation oxidant Oxidizing Agent (e.g., HNO3)

Caption: Hantzsch synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Notes
AcetaldehydeCH₃CHO44.05Should be freshly distilled.
Ethyl AcetoacetateC₆H₁₀O₃130.14Reagent grade.[4]
Ammonium AcetateCH₃COONH₄77.08Nitrogen source.
EthanolC₂H₅OH46.07Anhydrous, as solvent.
Nitric Acid (70%)HNO₃63.01Oxidizing agent.
Diethyl Ether(C₂H₅)₂O74.12For extraction.
Sodium BicarbonateNaHCO₃84.01For neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in anhydrous ethanol.

  • Condensation: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial condensation forms a dihydropyridine intermediate.[5]

  • Oxidation: After the initial reaction is complete (typically 2-4 hours), cool the mixture slightly and carefully add nitric acid (1.2 equivalents) dropwise. The oxidation step is exothermic and leads to the aromatization of the dihydropyridine ring to the pyridine scaffold.[6]

  • Work-up: Once the oxidation is complete, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Multicomponent Reaction: The Hantzsch synthesis is chosen for its efficiency, as it forms the complex pyridine ring in a single pot from simple, readily available starting materials.[2]

  • Oxidation Step: The dihydropyridine intermediate is not stable and is prone to oxidation. The addition of an oxidizing agent like nitric acid drives the reaction to completion by forming the highly stable aromatic pyridine ring.[6]

  • Ethanol as Solvent: Ethanol is a good solvent for all the reactants and facilitates the reaction by promoting both the condensation and the subsequent cyclization steps.

Chemical Reactivity and Functionalization

This compound possesses three key functional groups that can be selectively modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Functionalization start This compound ester Ester Hydrolysis/Amidation start->ester methyl_1 Methyl Group Oxidation/Halogenation start->methyl_1 pyridine Pyridine Ring Functionalization (e.g., N-oxidation, C-H activation) start->pyridine product_ester Nicotinic Acid / Nicotinamide Derivatives ester->product_ester product_methyl Hydroxymethyl / Halomethyl Derivatives methyl_1->product_methyl product_pyridine Pyridine N-oxides / Substituted Pyridines pyridine->product_pyridine

Caption: Key functionalization pathways of this compound.

  • Ester Group Modification: The ethyl ester is a versatile handle for creating a variety of amides and other ester derivatives. Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for amide coupling reactions, which are fundamental in drug design for introducing diverse substituents and modulating solubility and cell permeability.

  • Methyl Group Functionalization: The methyl groups at the 2 and 4 positions can be functionalized through various reactions, including oxidation to aldehydes or carboxylic acids, or radical halogenation to introduce further points of diversification.

  • Pyridine Ring Chemistry: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and provide a handle for further reactions. Additionally, modern C-H activation methodologies can be explored for the direct functionalization of the pyridine ring.

Application in Kinase Inhibitor Synthesis: A Case Study

While direct synthesis of a marketed drug from this compound is not prominently documented, its scaffold is highly amenable for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The 2,4-disubstituted pyridine core of our starting material is an excellent precursor for constructing such pharmacophores.

Hypothetical Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold

This section outlines a plausible synthetic route to a pyrido[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors, starting from this compound.

Synthetic Workflow:

Kinase_Inhibitor_Synthesis start This compound hydrolysis 1. Ester Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 2,4-Dimethylnicotinic Acid hydrolysis->acid amination 2. Nitration & Reduction or Curtius Rearrangement acid->amination amino_acid 2-Amino-4-methylnicotinic Acid Derivative amination->amino_acid cyclization 3. Cyclization with Formamidine Acetate amino_acid->cyclization core Pyrido[2,3-d]pyrimidine Core cyclization->core functionalization 4. Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) core->functionalization inhibitor Potential Kinase Inhibitor functionalization->inhibitor

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.

Protocol 2: Synthesis of a 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Core

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir at room temperature until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture with dilute HCl to precipitate the 2,4-dimethylnicotinic acid.

  • Filter, wash with cold water, and dry to obtain the carboxylic acid.

Step 2: Introduction of an Amino Group at the 2-position

This can be achieved through several methods, including a Hofmann or Curtius rearrangement starting from the nicotinic acid.

  • Convert the 2,4-dimethylnicotinic acid to the corresponding acid chloride using thionyl chloride.

  • React the acid chloride with sodium azide to form the acyl azide.

  • Perform a Curtius rearrangement by heating the acyl azide in an inert solvent, followed by trapping the resulting isocyanate with a suitable alcohol (e.g., t-butanol) to form a Boc-protected amine.

  • Deprotection of the Boc group will yield the 2-amino-4-methylnicotinic acid derivative.

Step 3: Cyclization to the Pyrido[2,3-d]pyrimidine Core

  • Heat the 2-amino-4-methylnicotinic acid derivative with formamidine acetate in a high-boiling solvent like dowtherm or DMF.

  • The cyclization reaction will afford the 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one core.

Step 4: Further Functionalization

The resulting pyrido[2,3-d]pyrimidine core can be further functionalized at various positions to introduce groups that can interact with the target kinase. For example, the pyrimidine ring can be halogenated and then subjected to cross-coupling reactions like Suzuki or Buchwald-Hartwig to introduce various aryl or heteroaryl moieties.

Conclusion

This compound is a readily accessible and highly versatile building block for medicinal chemistry. Its synthesis via the robust Hantzsch reaction and the potential for diverse functionalization of its ester and methyl groups, as well as the pyridine ring itself, make it an attractive starting material for the synthesis of complex heterocyclic compounds. The strategic application of this scaffold, as illustrated in the hypothetical synthesis of a kinase inhibitor core, underscores its potential in the development of novel therapeutics. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound in their quest for new and effective medicines.

References

The Strategic Synthesis of Heterocyclic Scaffolds from Ethyl 2,4-Dimethylnicotinate: A Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine ring system and its fused derivatives represent a cornerstone of pharmacophore design. Ethyl 2,4-dimethylnicotinate, a readily accessible pyridine derivative, serves as a versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds. The judicious placement of the methyl and ester functionalities on the pyridine core allows for regioselective transformations, paving the way for the construction of complex molecular architectures with significant therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic routes to valuable heterocyclic systems originating from this compound. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and present data in a clear, comparative format to empower your research endeavors.

I. Synthesis of Pyrido[2,3-d]pyrimidines: Building Bioactive Fused Systems

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties[1]. A common and effective strategy for the construction of this fused heterocyclic system involves the condensation of an ortho-amino-substituted nicotinonitrile with a suitable one-carbon synthon. While this compound does not possess a primary amino group, a strategic transformation can readily provide the necessary precursor.

A. Synthetic Strategy: From Nicotinate to Pyrido[2,3-d]pyrimidine

The most direct approach involves the initial conversion of the ester group of this compound to a carboxamide, followed by a Hofmann rearrangement or a similar transformation to yield an ortho-aminonicotinamide. However, a more convergent and widely utilized strategy in the broader context of nicotinate chemistry involves the reaction with guanidine or other similar reagents that can provide the necessary atoms to form the pyrimidine ring. For the purpose of this guide, we will focus on a well-established cyclization pathway involving the reaction of a related ortho-aminonicotinonitrile with acylating or thioacylating agents followed by intramolecular cyclization[1]. While not a direct reaction of this compound, understanding this common pathway is crucial for researchers working with substituted nicotinates. A hypothetical adaptation for this compound would first involve amination at the 2-position, followed by conversion of the ester to a nitrile, and then cyclization.

A more direct, albeit less commonly documented route for simpler nicotinates, involves direct condensation with reagents like urea or thiourea. However, the presence of the 2-methyl group in this compound can influence the reactivity and may require specific catalytic conditions.

Diagram: Synthetic Pathway to Pyrido[2,3-d]pyrimidines

G A This compound B 2-Amino-4-methylnicotinonitrile Derivative A->B Multi-step transformation (amination, nitrile formation) C Acylation / Thioacylation B->C Acyl Chloride or Isothiocyanate D Pyrido[2,3-d]pyrimidine C->D Intramolecular Cyclization

Caption: General synthetic logic for Pyrido[2,3-d]pyrimidines.

B. Exemplary Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Adapted from a general procedure)

This protocol outlines the synthesis of a pyrido[2,3-d]pyrimidine derivative from an ortho-aminonicotinonitrile, a key intermediate derivable from this compound through a multi-step sequence.

Materials:

  • 2-Amino-4,6-dimethylnicotinonitrile

  • Benzoyl isothiocyanate

  • Anhydrous Dioxane

  • Triethylamine

Procedure:

  • To a solution of 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) in anhydrous dioxane, add benzoyl isothiocyanate (1.1 eq).

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with constant stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrido[2,3-d]pyrimidine derivative.

Reactant 1Reactant 2SolventBaseProduct
2-Amino-4,6-dimethylnicotinonitrileBenzoyl isothiocyanateDioxaneTriethylamine2-Benzamido-4,6-dimethyl-7-thioxo-7,8-dihydropyrido[2,3-d]pyrimidine

II. Synthesis of Thieno[2,3-b]pyridines: Accessing Another Privileged Scaffold

The thieno[2,3-b]pyridine scaffold is another heterocyclic system of significant interest in medicinal chemistry, with derivatives known to possess a range of biological activities, including anti-inflammatory and antiplatelet effects[2][3]. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can then be cyclized to form thieno-fused systems. An adaptation of this methodology can be envisioned for the synthesis of thieno[2,3-b]pyridines from precursors derived from this compound.

A. Synthetic Strategy: The Gewald Approach to Thieno[2,3-b]pyridines

A plausible synthetic route starting from this compound would involve the introduction of a reactive methylene group adjacent to the nitrile functionality. This can be achieved through various synthetic transformations. A common strategy involves the reaction of a pyridinethione derivative with an α-halocarbonyl compound, followed by intramolecular cyclization[2].

Diagram: Gewald-Type Synthesis of Thieno[2,3-b]pyridines

G A This compound B 2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivative A->B Multi-step transformation D S-Alkylated Intermediate B->D Alkylation C α-Halocarbonyl Compound C->D E Thieno[2,3-b]pyridine D->E Intramolecular Cyclization (e.g., NaOEt)

Caption: Synthetic route to Thieno[2,3-b]pyridines.

B. Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol describes the intramolecular cyclization of an S-alkylated cyanopyridine to yield a thieno[2,3-b]pyridine derivative[2].

Materials:

  • 2-(Alkylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile derivative

  • Sodium ethoxide

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add the 2-(alkylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile derivative (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Starting MaterialReagentSolventProduct
2-(Alkylsulfanyl)-4,6-dimethylpyridine-3-carbonitrileSodium ethoxideEthanol3-Amino-4,6-dimethylthieno[2,3-b]pyridine derivative

III. Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic molecules in a single step[4]. While specific MCRs involving this compound are not extensively documented in the initial search, the principles of MCRs can be applied to design novel synthetic routes. For instance, a Hantzsch-type reaction, which traditionally uses a β-ketoester, could potentially be adapted[5].

A. Conceptual Application: Hantzsch-type Synthesis of Dihydropyridines

A modified Hantzsch synthesis could conceptually involve the reaction of this compound (as the β-enamino ester equivalent after reaction with an amine), an aldehyde, and another active methylene compound. However, the reactivity of the enamine derived from this compound would need to be carefully considered. A more direct application would be to first reduce the pyridine ring to a dihydropyridine and then utilize it in a subsequent MCR.

Diagram: Conceptual Hantzsch-type MCR

G cluster_0 Reactants A This compound (or derivative) D Dihydropyridine Derivative A->D One-pot Reaction B Aldehyde B->D One-pot Reaction C Active Methylene Compound C->D One-pot Reaction

Caption: Conceptual one-pot Hantzsch-type reaction.

IV. Future Directions and Emerging Applications

The synthetic utility of this compound is far from exhausted. Future research could explore its application in the synthesis of other heterocyclic systems such as pyridotriazines and pyridotetrazolopyrimidines, which have been synthesized from related nicotinonitrile precursors[6]. Furthermore, the incorporation of the 2,4-dimethylnicotinate moiety into larger molecules through cross-coupling reactions, such as the Suzuki coupling, after conversion to a suitable boronic ester, opens up avenues for creating novel chemical entities with tailored biological activities[7].

The protocols and strategies outlined in this guide are intended to serve as a foundation for further exploration and innovation. The inherent reactivity of the pyridine core, coupled with the strategic placement of functional groups in this compound, ensures its continued relevance as a valuable building block in the quest for new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,4-Dimethylnicotinate Scaffold

Ethyl 2,4-dimethylnicotinate is a substituted pyridine derivative of significant strategic importance in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine core functionalized with two methyl groups and an ethyl ester, offers a versatile platform for the synthesis of a diverse array of complex heterocyclic compounds. The electronic and steric properties conferred by the methyl groups at the 2- and 4-positions, combined with the reactivity of the ethyl ester at the 3-position, make this molecule a valuable starting material for generating libraries of compounds for biological screening. Derivatives of nicotinic acid are integral to numerous active pharmaceutical ingredients (APIs), highlighting the therapeutic potential of novel structures derived from this scaffold.[1]

This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers and scientists. The methodologies discussed herein are designed to be robust and adaptable, enabling the synthesis of a wide range of derivatives for various research applications, including the development of kinase inhibitors and other targeted therapies.

I. Derivatization of the Ester Functional Group

The ethyl ester at the 3-position is a primary site for chemical modification, offering straightforward pathways to carboxylic acids, amides, and alcohols. These transformations are fundamental in creating analogues with altered polarity, hydrogen bonding potential, and metabolic stability.

A. Hydrolysis to 2,4-Dimethylnicotinic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step, often preceding further derivatizations such as amide bond formation. Alkaline hydrolysis is a common and efficient method for this transformation.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the carboxylate salt, which is subsequently protonated to give the carboxylic acid.

Experimental Protocol: Alkaline Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equiv.).

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl). This will precipitate the 2,4-dimethylnicotinic acid.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Diagram 1: Hydrolysis Workflow

G cluster_0 Reaction cluster_1 Work-up Start This compound + EtOH/H2O + NaOH Heat Reflux (80-100 °C) Monitor by TLC/LC-MS Start->Heat Cool Cool to RT Remove EtOH Heat->Cool Wash Dilute with H2O Wash with Et2O Cool->Wash Acidify Acidify with HCl (pH 4-5) Wash->Acidify Isolate Filter and Dry Acidify->Isolate Product Product Isolate->Product 2,4-Dimethylnicotinic Acid

Caption: Workflow for the hydrolysis of this compound.

B. Direct Amidation

The direct conversion of esters to amides is a highly valuable transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.[2] While this can be a challenging reaction with unactivated esters, several catalytic methods have been developed.[3][4]

Mechanistic Rationale: Transition-metal catalysts, such as those based on nickel or palladium, can activate the ester C(acyl)-O bond, facilitating nucleophilic attack by an amine.[3][5] Lewis acid catalysts can also promote amidation by activating the ester carbonyl group.[3]

Experimental Protocol: Nickel-Catalyzed Amidation

This protocol is a representative example and may require optimization for specific substrates.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

  • Reaction Setup: In a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a nickel precatalyst (e.g., Ni(cod)₂; 10 mol%), and a suitable N-heterocyclic carbene (NHC) ligand (e.g., IPr; 20 mol%).[3]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 140 °C in an oil bath for 16 hours.[3] Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Parameter Condition Rationale
Catalyst Ni(cod)₂ / IPrEfficiently activates the C(acyl)-O bond of the ester.[3]
Solvent TolueneHigh-boiling, non-coordinating solvent suitable for high-temperature reactions.
Temperature 140 °CProvides the necessary thermal energy to overcome the activation barrier.[3]
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the nickel catalyst.

Table 1: Key Parameters for Nickel-Catalyzed Amidation.

C. Reduction to (2,4-Dimethylpyridin-3-yl)methanol

Reduction of the ester functionality provides the corresponding primary alcohol, a versatile intermediate for further functionalization, such as etherification or oxidation to the aldehyde.

Mechanistic Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde to yield the alcohol.

Experimental Protocol: Reduction with LiAlH₄

  • Inert Atmosphere: This reaction must be carried out under a dry, inert atmosphere.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise.

    • Add 15% aqueous NaOH (x mL).

    • Add water (3x mL).

    • Stir the mixture vigorously for 30 minutes until a granular precipitate forms.

    • Filter the mixture through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or distillation.

II. Derivatization of the Methyl Groups

The methyl groups at the 2- and 4-positions of the pyridine ring can also be functionalized, although this is often more challenging than modifying the ester group.

A. Oxidation to Carboxylic Acids

Oxidation of one or both methyl groups to carboxylic acids can be achieved using strong oxidizing agents. This transformation opens up new avenues for derivatization, such as the formation of amides or esters at these positions.

Methodological Considerations: The oxidation of methylpyridines can sometimes lead to a mixture of products, including partially oxidized species and products of decarboxylation.[6] The choice of oxidizing agent and reaction conditions is crucial for achieving the desired outcome.

Experimental Protocol: Oxidation with Potassium Permanganate (KMnO₄)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in water.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (excess, e.g., 4-6 equiv.) in portions, while monitoring the temperature to prevent an uncontrolled exotherm.

  • Heating and Monitoring: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

    • Combine the filtrates and concentrate under reduced pressure.

    • Acidify the residue with concentrated HCl to precipitate the pyridine carboxylic acid derivative.

    • Collect the product by filtration, wash with cold water, and dry.

Diagram 2: Derivatization Pathways

G cluster_ester Ester Derivatization cluster_methyl Methyl Group Derivatization Start This compound Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Start->Hydrolysis 2,4-Dimethylnicotinic Acid Amidation Amidation (R2NH, Ni catalyst) Start->Amidation 2,4-Dimethylnicotinamide Derivative Reduction Reduction (LiAlH4, THF) Start->Reduction (2,4-Dimethylpyridin-3-yl)methanol Oxidation Oxidation (KMnO4) Start->Oxidation Pyridine-2,3,4- tricarboxylic Acid Derivative Acid Acid Hydrolysis->Acid 2,4-Dimethylnicotinic Acid Amide Amide Amidation->Amide 2,4-Dimethylnicotinamide Derivative Alcohol Alcohol Reduction->Alcohol (2,4-Dimethylpyridin-3-yl)methanol Diacid Diacid Oxidation->Diacid Pyridine-2,3,4- tricarboxylic Acid Derivative

Caption: Key derivatization routes for this compound.

III. Cross-Coupling Reactions on the Pyridine Ring

While this compound itself is not primed for direct cross-coupling, it can be converted to a suitable precursor, for instance, by halogenation of the pyridine ring. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds.[7]

Conceptual Workflow: Suzuki-Miyaura Coupling

  • Halogenation: The first step would involve the selective halogenation (e.g., bromination or chlorination) of the pyridine ring, likely at the 5- or 6-position, to create a reactive handle for cross-coupling. This step would require careful optimization to control regioselectivity.

  • Suzuki-Miyaura Coupling: The resulting halo-substituted derivative can then be subjected to a Suzuki-Miyaura coupling reaction with a boronic acid or boronate ester to introduce a new aryl or heteroaryl substituent.

General Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

  • Reaction Setup: To a dry reaction vessel, add the halogenated this compound derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%) under the inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 95-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the coupled product.

Component Example Function
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction.
Coupling Partner Aryl/Heteroaryl Boronic AcidProvides the new substituent.

Table 2: Typical Components for Suzuki-Miyaura Coupling.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of diverse chemical entities. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable building block. By systematically applying these derivatization techniques—hydrolysis, amidation, reduction, oxidation, and cross-coupling—scientists can generate novel compounds with tailored properties for applications in drug discovery and materials science. Careful optimization of reaction conditions and thorough analytical characterization will be paramount to achieving success in these synthetic endeavors.

References

The Strategic Utility of Ethyl 2,4-Dimethylnicotinate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds. Its presence in essential biomolecules like NAD and vitamin B3 (nicotinic acid) underscores its fundamental role in biological systems. In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its overall favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, making it a versatile platform for drug discovery.

This application note delves into the synthetic utility and potential applications of a specific, highly functionalized pyridine derivative: ethyl 2,4-dimethylnicotinate . This compound, with its strategically placed methyl and ethyl ester groups, serves as a valuable intermediate in the construction of more complex molecules with potential therapeutic applications. We will explore its synthesis via the renowned Hantzsch pyridine synthesis, detail its reactivity, and provide protocols for its derivatization into novel molecular entities for biological screening.

Synthesis of this compound: A Modified Hantzsch Approach

The classical Hantzsch pyridine synthesis is a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source.[1][2] This powerful reaction allows for the construction of the dihydropyridine core, which can then be oxidized to the corresponding pyridine. For the synthesis of an unsymmetrically substituted pyridine like this compound, a modification of the classical Hantzsch reaction is necessary.[1][3]

The synthesis can be envisioned as a three-step process: formation of a key intermediate via Knoevenagel condensation, followed by a Michael addition with an enamine, cyclization, and finally, aromatization.

Conceptual Synthetic Workflow

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_synthesis Reaction Pathway A Ethyl acetoacetate Intermediate1 Ethyl 2-ethylideneacetoacetate (Knoevenagel Adduct) A->Intermediate1 Knoevenagel Condensation B Acetaldehyde B->Intermediate1 C Ethyl 3-aminocrotonate Intermediate2 Dihydropyridine Intermediate C->Intermediate2 Intermediate1->Intermediate2 Michael Addition Product Ethyl 2,4-dimethyl-1,4-dihydropyridine-3-carboxylate Intermediate2->Product Cyclization & Dehydration Final_Product This compound Product->Final_Product Oxidation (Aromatization)

Caption: Conceptual workflow for the synthesis of this compound via a modified Hantzsch pyridine synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.[4][5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Notes
Ethyl acetoacetateC₆H₁₀O₃130.14---
AcetaldehydeC₂H₄O44.05Freshly distilled
Ethyl 3-aminocrotonateC₆H₁₁NO₂129.16---
Acetic Acid (Glacial)C₂H₄O₂60.05Catalyst
EthanolC₂H₅OH46.07Solvent
IodineI₂253.81Oxidizing agent
Sodium thiosulfateNa₂S₂O₃158.11For quenching
Diethyl ether(C₂H₅)₂O74.12Extraction solvent
Anhydrous sodium sulfateNa₂SO₄142.04Drying agent

Procedure:

Step 1: Formation of the Dihydropyridine Intermediate

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (13.0 g, 0.1 mol), ethyl 3-aminocrotonate (12.9 g, 0.1 mol), and ethanol (100 mL).

  • To this stirred solution, add acetaldehyde (4.4 g, 0.1 mol) followed by glacial acetic acid (1 mL).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The dihydropyridine intermediate may precipitate out of the solution.

Step 2: Oxidation to this compound

  • To the cooled reaction mixture from Step 1, add iodine (25.4 g, 0.1 mol) portion-wise over 30 minutes. The mixture will turn dark brown.

  • Continue stirring at room temperature for an additional 2-3 hours until the oxidation is complete (monitored by TLC).

  • After completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure product.

Chemical Reactivity and Derivatization Potential

This compound possesses several reactive sites that can be exploited for the synthesis of a diverse library of compounds.

Reactivity cluster_derivatives Potential Bioactive Derivatives Scaffold This compound Ester Group Methyl Groups Pyridine Ring Amides Amides Scaffold:f1->Amides Aminolysis Hydrazides Hydrazides Scaffold:f1->Hydrazides Hydrazinolysis Carboxylic_Acid Carboxylic Acid Scaffold:f1->Carboxylic_Acid Hydrolysis Halogenated Halogenated Derivatives Scaffold:f2->Halogenated Radical Halogenation Fused_Rings Fused Ring Systems Scaffold:f3->Fused_Rings Annulation Reactions

Caption: Key reactive sites of this compound and potential derivatizations for creating bioactive molecules.

Protocol 1: Synthesis of 2,4-Dimethylnicotinamide Derivatives

The ester functionality at the 3-position is readily converted to an amide, a common functional group in many drug molecules.

Procedure:

  • Dissolve this compound (1.79 g, 10 mmol) in methanol (20 mL) in a sealed tube.

  • Add the desired primary or secondary amine (12 mmol).

  • Heat the mixture at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,4-Dimethylnicotinic Acid

Hydrolysis of the ester provides the corresponding carboxylic acid, a key intermediate for further modifications, such as the formation of more complex amides or esters.

Procedure:

  • To a solution of this compound (1.79 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add sodium hydroxide (0.6 g, 15 mmol).

  • Reflux the mixture for 2-4 hours.

  • After cooling, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • The precipitated 2,4-dimethylnicotinic acid can be collected by filtration, washed with cold water, and dried.

Applications in the Preparation of Bioactive Molecules

The 2,4-dimethylnicotinate scaffold is a promising starting point for the development of novel therapeutic agents. Nicotinic acid and its derivatives have a long history of use in medicine and have been shown to possess a wide range of biological activities.[6][7]

Potential Therapeutic Areas:

  • Anti-inflammatory and Analgesic Agents: Derivatives of nicotinic acid have been reported to exhibit significant anti-inflammatory and analgesic properties.[7] The 2,4-dimethyl substitution pattern can be explored to modulate these activities.

  • Antimicrobial Agents: The pyridine ring is a common feature in many antimicrobial drugs. Novel amides and hydrazides derived from this compound can be screened for antibacterial and antifungal activity.

  • Cardiovascular Drugs: Nicotinic acid itself is a well-known lipid-lowering agent.[6] The ester and methyl groups on the this compound scaffold can be modified to create new analogues with potentially improved efficacy and reduced side effects.

  • Anticancer Agents: The pyridine scaffold is present in numerous kinase inhibitors and other anticancer drugs. Derivatives of this compound can be designed as potential inhibitors of cancer-related enzymes.

Illustrative Bioactivity Data of Related Nicotinic Acid Derivatives:

Compound ClassBiological ActivityReference
2-Substituted Phenyl Nicotinic AcidsAnalgesic and Anti-inflammatory[7]
Nicotinic Acid AcylhydrazonesAntimicrobial[8]
D-glucitol hexanicotinateHypolipemic and Antiatherogenic[6]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis via a modified Hantzsch reaction and the presence of multiple reactive sites make it an attractive starting material for medicinal chemists. The protocols outlined in this application note provide a foundation for researchers to explore the chemical space around the 2,4-dimethylnicotinate scaffold and to develop new compounds with potential therapeutic applications in a variety of disease areas. The continued exploration of such "privileged scaffolds" is essential for the advancement of drug discovery and the development of the next generation of medicines.

References

Application Notes and Protocols for Ethyl 2,4-dimethylnicotinate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic compounds, particularly those containing a pyridine scaffold, have proven to be exceptionally fruitful starting points for the development of new insecticides, herbicides, and fungicides.[1][2] Pyridine derivatives are integral to the chemical structure of numerous commercially successful agrochemicals, owing to their versatile reactivity and diverse biological activities.[3][4]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 2,4-dimethylnicotinate in agrochemical research. While this specific molecule is not a widely commercialized agrochemical, its structural features—a substituted pyridine core—warrant a systematic investigation of its bioactivity. These application notes offer a logically structured, multi-disciplinary screening cascade to evaluate its potential as an insecticide, herbicide, fungicide, or plant growth regulator. The protocols are designed to be self-validating, incorporating established standards and clear decision points, guiding the researcher from initial high-throughput screening to more detailed dose-response analyses.

Chemical Profile: this compound
PropertyValue
IUPAC Name Ethyl 2,4-dimethylpyridine-3-carboxylate
CAS Number 37669-78-6[5]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Structure Chemical structure of this compound

Part 1: Insecticidal Potential Assessment

Rationale & Hypothesized Mechanism of Action:

The pyridine ring is the core structural motif of neonicotinoid insecticides, a class of neuro-active compounds that act as agonists on postsynaptic nicotinic acetylcholine receptors (nAChRs) in insects.[6] These insecticides bind to nAChRs, leading to overstimulation, paralysis, and death.[7] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[8][9]

Given its pyridine core, it is hypothesized that this compound may act as a modulator of insect nAChRs. It could function as a partial or full agonist, or an allosteric modulator, disrupting normal cholinergic neurotransmission.[10] The initial screening protocol is designed to detect general neurotoxic effects in a common model insect.

Workflow for Insecticidal Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening A Prepare Stock Solution of this compound in Acetone C Contact Toxicity Assay: Leaf-Dip Method at a High Concentration (e.g., 500 ppm) A->C B Select Target Insect: Cowpea Aphid (Aphis craccivora) B->C D Assess Mortality at 24 & 48 hours C->D E Decision Point: >80% Mortality? D->E F Dose-Response Assay: Serial Dilutions (e.g., 10-500 ppm) E->F Yes J Terminate Insecticidal Screening or Consider Synergist Studies E->J No G Calculate LC₅₀ & LC₉₀ Values F->G H Expand to Other Pest Species: e.g., Diamondback Moth (Plutella xylostella) G->H I Comparative Analysis with Commercial Standard (e.g., Acetamiprid) H->I

Caption: Workflow for insecticidal activity screening of this compound.

Protocol 1.1: Primary Contact Toxicity Assay (Leaf-Dip Method)

This protocol is a rapid and cost-effective method for initial screening, adapted from established procedures.[11]

1. Materials:

  • This compound (Test Compound)
  • Acetamiprid or Imidacloprid (Positive Control)
  • Acetone (Solvent)
  • Triton X-100 (Surfactant)
  • Distilled water
  • Cowpea aphids (Aphis craccivora) reared on fava bean plants
  • Fresh, untreated fava bean leaves
  • Petri dishes (9 cm diameter) with ventilated lids
  • Moist filter paper

2. Preparation of Test Solutions:

  • Stock Solution (1000 ppm): Dissolve 10 mg of the Test Compound in 10 mL of acetone.
  • Test Solution (500 ppm): Mix 5 mL of the Stock Solution with 5 mL of distilled water containing 0.1% (v/v) Triton X-100.
  • Positive Control (500 ppm): Prepare a 500 ppm solution of Acetamiprid in the same manner.
  • Negative Control: Prepare a solution of 50% acetone and 0.1% Triton X-100 in distilled water.

3. Experimental Procedure:

  • Prepare Petri dishes by placing a moist filter paper at the bottom to maintain humidity.
  • Excise fresh fava bean leaves. Dip each leaf into the respective test or control solution for 10-15 seconds with gentle agitation.
  • Allow the leaves to air-dry completely on a clean surface for approximately 1-2 hours.
  • Place one treated leaf, petiole down, into each prepared Petri dish.
  • Using a fine brush, carefully transfer 20-30 adult aphids onto each treated leaf.
  • Seal the Petri dishes with ventilated lids and maintain them at 25±2°C with a 16:8 hour (light:dark) photoperiod.
  • Perform three replicates for each treatment group.

4. Data Collection and Analysis:

  • Count the number of dead aphids at 24 and 48 hours post-treatment. Aphids that are immobile when gently prodded with a brush are considered dead.
  • Calculate the percentage mortality for each replicate.
  • Correct the mortality using Abbott's formula if mortality in the negative control is between 5% and 20%. Corrected % Mortality = [1 - (n in T after treatment / n in Co after treatment)] x 100 (where T = treated, Co = control)
  • Success Criterion: If the corrected mortality at 48 hours is ≥80%, proceed to secondary screening.

Data Presentation: Primary Insecticidal Screen
TreatmentConcentration (ppm)Replicate 1 Mortality (%)Replicate 2 Mortality (%)Replicate 3 Mortality (%)Mean Corrected Mortality (%)
Negative Control00
This compound500
Positive Control (Acetamiprid)500

Part 2: Herbicidal Potential Assessment

Rationale & Hypothesized Mechanism of Action:

Many commercial herbicides are pyridine derivatives.[1] For instance, the auxin mimic herbicides like aminopyralid and clopyralid feature a picolinic acid (pyridine-2-carboxylic acid) core.[2] Another class, the aryloxyphenoxypropionates, can be modified with pyridine rings. The mechanism of action for a novel compound is unknown, but initial screening can detect general phytotoxicity. 2,4-Dichlorophenoxyacetic acid (2,4-D) is a classic synthetic auxin herbicide that causes uncontrolled growth in broadleaf weeds.[12][13]

The screening protocol is designed to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot and dicot weed species.

Protocol 2.1: Pre- and Post-Emergence Herbicidal Screening

This protocol is a standard whole-plant bioassay performed in a greenhouse, adapted from established guidelines.[14][15][16]

1. Materials:

  • This compound (Test Compound)
  • Glyphosate or 2,4-D (Post-emergence Positive Control)
  • Metolachlor (Pre-emergence Positive Control)
  • Acetone and Tween-20 (adjuvant)
  • Pots (10 cm diameter) filled with standard potting mix
  • Seeds of a monocot (e.g., Ryegrass, Lolium perenne) and a dicot (e.g., Cress, Lepidium sativum)
  • Laboratory spray chamber calibrated to deliver 200 L/ha.

2. Experimental Procedure:

A. Pre-emergence Test:

  • Fill pots with potting mix and sow approximately 20 seeds of each test species per pot, covering them lightly with soil.
  • Prepare a test solution of the compound at a high rate (e.g., 2000 g a.i./ha) in an acetone/water mixture with 0.5% Tween-20.
  • Immediately after sowing, spray the soil surface of the designated pots with the test solution, positive control, or a negative control (solvent only).
  • Place pots in a greenhouse under controlled conditions (24/18°C day/night, 16h photoperiod). Water gently as needed, avoiding disturbance of the treated soil surface.
  • Assess results after 14-21 days.

B. Post-emergence Test:

  • Sow seeds as described above and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.
  • Prepare spray solutions as for the pre-emergence test.
  • Spray the foliage of the designated pots until runoff.
  • Return pots to the greenhouse.
  • Assess results after 14-21 days.

3. Data Collection and Analysis:

  • Visually assess phytotoxicity using a 0-100% scale, where 0 = no effect and 100 = complete plant death.
  • Measure the fresh weight of the above-ground biomass for each pot.
  • Calculate the percentage growth inhibition relative to the negative control.
  • Success Criterion: If phytotoxicity is >80% in any of the tests, proceed to dose-response studies to determine the GR₅₀ (50% growth reduction) value.

Data Presentation: Primary Herbicidal Screen
TreatmentRate (g a.i./ha)ApplicationTest SpeciesVisual Injury (%)Growth Inhibition (%)
Negative Control0Pre & PostRyegrass00
Negative Control0Pre & PostCress00
This compound 2000 Pre-emergence Ryegrass
This compound 2000 Pre-emergence Cress
This compound 2000 Post-emergence Ryegrass
This compound 2000 Post-emergence Cress
Positive ControlStandard RatePre-emergenceRyegrass
Positive ControlStandard RatePost-emergenceCress

Part 3: Fungicidal Potential Assessment

Rationale & Hypothesized Mechanism of Action:

Pyridine-based structures are found in several classes of fungicides, including succinate dehydrogenase inhibitors (SDHIs) like boscalid and cytochrome bc1 complex inhibitors (QoIs) like fluoxastrobin. These compounds disrupt essential metabolic processes like respiration. A primary in vitro screen against a panel of economically important plant pathogens can efficiently identify any direct antifungal activity.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay

This protocol uses the "poisoned food" technique, a standard method for evaluating the efficacy of fungicides.[17][18]

1. Materials:

  • This compound (Test Compound)
  • Carbendazim or another broad-spectrum fungicide (Positive Control)
  • Dimethyl sulfoxide (DMSO) (Solvent)
  • Potato Dextrose Agar (PDA) medium
  • Petri dishes (9 cm diameter)
  • Actively growing cultures of fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)
  • Sterile cork borer (5 mm diameter)

2. Experimental Procedure:

  • Prepare a stock solution of the Test Compound in DMSO (e.g., 10,000 ppm).
  • Autoclave the PDA medium and cool it to about 50-55°C in a water bath.
  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 ppm). Also prepare positive control plates and negative control plates (containing only DMSO).
  • Swirl the flasks gently to ensure thorough mixing and immediately pour the amended media into sterile Petri dishes. Allow them to solidify.
  • Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture plate.
  • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
  • Seal the plates with paraffin film and incubate at 25°C in the dark.
  • Perform three replicates for each treatment.

3. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached near-full growth (but before it touches the edge).
  • Calculate the average colony diameter for each plate.
  • Calculate the Percentage Inhibition of Mycelial Growth (PIMG) using the formula: PIMG (%) = [(dc - dt) / dc] x 100 (where dc = average diameter of colony in control, dt = average diameter of colony in treatment)
  • Success Criterion: If PIMG is >70%, proceed to determine the EC₅₀ (Effective Concentration for 50% inhibition) value through a dose-response study.

Hypothetical Fungicidal Mechanism Workflow

G cluster_0 Fungal Cell A This compound B Cellular Uptake A->B C Target Enzyme (e.g., SDH in Mitochondria) B->C D Inhibition of Respiration Chain C->D E ATP Production Blocked D->E F Mycelial Growth Inhibition E->F

Caption: Hypothetical mechanism targeting mitochondrial respiration.

Part 4: Plant Growth Regulator (PGR) Potential Assessment

Rationale & Hypothesized Mechanism of Action:

Plant growth regulators (PGRs) are compounds that can modify plant physiological processes like growth and development.[19] Some nicotinic acid derivatives have been reported to have PGR effects. A simple seed germination and seedling growth bioassay can detect potential PGR activity, such as growth promotion or inhibition (which could be relevant for herbicidal action at higher concentrations).[20]

Protocol 4.1: Seed Germination and Seedling Growth Assay

This is a standard laboratory bioassay to screen for PGR effects.[21]

1. Materials:

  • This compound (Test Compound)
  • Indole-3-acetic acid (IAA) (Positive Control - Promoter)
  • Abscisic acid (ABA) (Positive Control - Inhibitor)
  • Distilled water, DMSO
  • Petri dishes (9 cm diameter)
  • Filter paper (Whatman No. 1)
  • Seeds of a model plant (e.g., Lettuce, Lactuca sativa)

2. Experimental Procedure:

  • Prepare a range of concentrations of the Test Compound (e.g., 1, 10, 100 ppm) and positive controls in distilled water (using a minimal amount of DMSO for initial dissolution if necessary). The negative control will be distilled water with the same concentration of DMSO.
  • Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test or control solution.
  • Place 20 lettuce seeds, evenly spaced, on the filter paper in each dish.
  • Seal the dishes with paraffin film and place them in a growth chamber at 25°C with a 16:8 hour (light:dark) photoperiod.
  • Perform three replicates for each treatment.

3. Data Collection and Analysis:

  • After 72 hours: Count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.
  • After 7 days: Carefully remove 10 seedlings from each dish and measure their root length and shoot length.
  • Calculate the mean root and shoot length for each treatment.
  • Express the results as a percentage of the negative control.
  • Interpretation: A statistically significant increase in root or shoot length compared to the negative control suggests growth-promoting activity. A significant decrease suggests growth-inhibiting activity.

Data Presentation: Plant Growth Regulator Screen
TreatmentConcentration (ppm)Germination (%)Mean Root Length (% of Control)Mean Shoot Length (% of Control)
Negative Control0100100
This compound 1
This compound 10
This compound 100
IAA (Promoter)10
ABA (Inhibitor)10

Summary and Future Directions

This guide outlines a systematic, multi-pronged approach to evaluating the agrochemical potential of this compound. The proposed screening cascade is designed to efficiently identify any significant biological activity, providing a clear rationale for advancing the compound to more rigorous secondary and field testing. A positive "hit" in any of the primary screens should be followed by dose-response studies to quantify potency (LC₅₀, GR₅₀, EC₅₀) and subsequent investigations into the spectrum of activity against a wider range of pests, weeds, or pathogens. Further studies could also explore the compound's mode of action, environmental fate, and toxicological profile to fully characterize its potential as a lead molecule for a new generation of agrochemicals.

References

Ethyl 2,4-Dimethylnicotinate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Pyridine Nucleus in Medicinal Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, embedded in the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a favored building block for medicinal chemists targeting a wide array of diseases.[3] Pyridine derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] This guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 2,4-dimethylnicotinate . Through a detailed exploration of its reactivity and synthetic potential, we will illuminate its role as a versatile starting material for the generation of novel drug candidates.

This document provides researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights into leveraging this compound in their discovery programs. We will delve into key synthetic transformations, provide detailed experimental protocols, and offer insights into the structure-activity relationships of the resulting compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[ChemScene]
Molecular Weight 179.22 g/mol [ChemScene]
Appearance Not specified, likely a liquid or low-melting solid-
Boiling Point Not specified-
Solubility Expected to be soluble in common organic solvents-

Strategic Functionalization of the this compound Scaffold

The true power of this compound lies in the differential reactivity of its constituent functional groups. The pyridine nitrogen, the ethyl ester, and the two methyl groups at the C2 and C4 positions offer multiple handles for selective modification, enabling the creation of diverse molecular architectures.

Key functionalization sites on the this compound scaffold.
Application Note 1: Ester Hydrolysis and Amidation - Diversification at the C3 Position

The ethyl ester at the C3 position is a versatile handle for introducing a wide range of functionalities. Basic hydrolysis readily converts the ester to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to generate a library of amides. This transformation is fundamental in drug discovery for modulating solubility, cell permeability, and target engagement.

This protocol describes the saponification of the ethyl ester to the corresponding nicotinic acid derivative.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or a mixture of THF/water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (or a THF/water mixture) in a round-bottom flask.

  • Add a solution of NaOH or LiOH (1.5 - 2.0 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,4-dimethylnicotinic acid.

Causality Behind Experimental Choices:

  • The use of excess hydroxide ensures the complete and irreversible hydrolysis of the ester.[7][8]

  • Acidification is necessary to protonate the carboxylate salt and generate the free carboxylic acid, which is then extractable into an organic solvent.

This protocol outlines the formation of an amide bond using a standard peptide coupling agent.

Materials:

  • 2,4-Dimethylnicotinic acid (from Protocol 1)

  • Amine of choice (R-NH₂)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) or similar coupling agent

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4-dimethylnicotinic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Add DIPEA or TEA (2.0 eq) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.[9]

Application Note 2: Methyl Group Oxidation - Introducing New Functionality

The methyl groups at the C2 and C4 positions can be selectively oxidized to introduce carboxylic acid or aldehyde functionalities, providing further avenues for derivatization.

This protocol describes the oxidation of one of the methyl groups to a carboxylic acid using a strong oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Water

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite

Procedure:

  • Suspend this compound in water.

  • Heat the mixture and add a solution of KMnO₄ in water portion-wise, maintaining the reaction temperature.

  • After the addition is complete, continue heating until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with sulfuric acid.

  • If necessary, decolorize the solution by adding a small amount of sodium bisulfite.

  • The product, the corresponding pyridine dicarboxylic acid monoester, may precipitate upon cooling or can be extracted with a suitable organic solvent.[5]

Note: The regioselectivity of the oxidation can be influenced by the reaction conditions and the electronic nature of the pyridine ring.

Application Note 3: Halogenation of the Pyridine Ring - Enabling Cross-Coupling Reactions

Introduction of a halogen atom onto the pyridine ring opens up a vast array of possibilities for further functionalization through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This protocol describes a method for the bromination of a dimethylpyridine derivative.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Oleum or concentrated sulfuric acid

  • Ice

  • Aqueous sodium hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the pyridine derivative in oleum at 10 °C, add DBDMH portion-wise.

  • Heat the reaction mixture to 105 °C for 2 hours.

  • After cooling to room temperature, pour the mixture onto ice and adjust the pH to 12 with aqueous NaOH solution.

  • Extract the product with MTBE.

  • Dry the combined organic phases with MgSO₄ and evaporate under reduced pressure to give the brominated product.[10]

Expert Insight: The position of halogenation on the pyridine ring is highly dependent on the directing effects of the existing substituents and the reaction conditions. For 2,4-disubstituted pyridines, electrophilic substitution often occurs at the C5 position.

Case Study: Synthesis of Dihydropyridine Calcium Channel Blocker Analogues

The 2,4-dimethylpyridine core is a key structural feature in many dihydropyridine (DHP) calcium channel blockers, such as nifedipine and its analogues.[11] The Hantzsch dihydropyridine synthesis is a powerful multicomponent reaction that allows for the efficient construction of this important class of drugs.[12]

Workflow for the Hantzsch dihydropyridine synthesis.
Application Note 4: Hantzsch Synthesis of a Nifedipine Analogue

This section provides a detailed protocol for the synthesis of a dihydropyridine derivative analogous to nifedipine, starting from precursors that can be readily prepared from or are related to this compound.

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or DBU.[13]

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The resulting α,β-unsaturated carbonyl compound can be isolated or used directly in the next step.

Step 2: Cyclocondensation

  • To the reaction mixture from Step 1, add an enamine (e.g., ethyl 3-aminocrotonate, 1.1 eq), which can be prepared from ethyl acetoacetate and ammonia.

  • Heat the mixture to reflux for several hours until the reaction is complete.[14][15]

  • Cool the reaction mixture to room temperature. The dihydropyridine product may precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.[11]

Structure-Activity Relationship Insights:

  • The nature and position of the substituent on the 4-phenyl ring are critical for activity. Electron-withdrawing groups generally enhance potency.[2][5]

  • The ester groups at the C3 and C5 positions influence the pharmacokinetic properties and can be modified to optimize duration of action and tissue selectivity.[16][17]

  • The methyl groups at the C2 and C6 positions are important for maintaining the boat-like conformation of the dihydropyridine ring, which is essential for binding to the calcium channel.[16]

Conclusion: A Building Block with Untapped Potential

This compound represents a highly versatile and strategically valuable building block for the synthesis of novel bioactive molecules. Its multiple points of functionalization allow for the rapid generation of diverse chemical libraries. The demonstrated utility of the 2,4-dimethylpyridine scaffold in established drug classes, such as dihydropyridine calcium channel blockers, underscores its potential for future drug discovery endeavors. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this compound to accelerate their drug discovery programs.

References

Laboratory scale synthesis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory Scale Synthesis of Ethyl 2,4-dimethylnicotinate

Abstract

This application note provides a comprehensive, technically-grounded guide for the laboratory-scale synthesis of this compound, a substituted pyridine derivative valuable as a building block in medicinal and materials chemistry. We move beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the renowned Hantzsch Pyridine Synthesis as the primary synthetic route. This document is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol that includes detailed methodologies for synthesis, purification, and characterization, alongside troubleshooting guidance and a thorough examination of the reaction mechanism.

Introduction and Strategic Overview

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The targeted synthesis of specifically substituted pyridines, such as this compound, is therefore of significant interest. The structure features a pyridine core with methyl groups at the 2- and 4-positions and an ethyl ester at the 3-position, making it a versatile intermediate for further functionalization.

While several methods exist for pyridine ring construction, the Hantzsch Pyridine Synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone method due to its efficiency, simplicity, and use of readily available starting materials in a multi-component, often one-pot, reaction.[2][3] This guide will detail a laboratory-proven protocol based on the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

Core Chemical Properties & Reagent Safety

A thorough understanding of the target molecule and all reagents is critical for successful and safe execution.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 37669-78-6[4]
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5]
Appearance Expected to be a liquid or low-melting solid
Boiling Point Data not readily available; estimation suggests >200°C
Solubility Soluble in common organic solvents (Ethanol, Ethyl Acetate, Dichloromethane)
Reagent Safety and Handling
  • Ethyl Acetoacetate: Flammable liquid and vapor. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood.

  • Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Suspected of causing genetic defects and cancer. It is a volatile aldehyde and should be handled with extreme care in a fume hood.

  • Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Very toxic to aquatic life. Use appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.

  • Nitric Acid (for oxidation): Oxidizing liquid. Causes severe skin burns and eye damage. Can be fatal if inhaled. Always add acid to water, never the other way around, and work in a chemical fume hood.

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

Synthetic Strategy: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that, in this context, constructs the pyridine ring by combining acetaldehyde, two equivalents of ethyl acetoacetate, and ammonia. The reaction proceeds in two major phases: first, the formation of a 1,4-dihydropyridine (DHP) intermediate, also known as a Hantzsch ester; second, the aromatization of this intermediate to yield the final, stable pyridine product.[3][6]

Reaction Mechanism

The elegance of the Hantzsch synthesis lies in its convergence of several fundamental organic reactions in a single pot. The mechanism involves the formation of two key intermediates that ultimately combine.[2][7]

  • Enamine Formation: One equivalent of ethyl acetoacetate reacts with ammonia to form an enamine intermediate, ethyl 3-aminobut-2-enoate.[7]

  • Knoevenagel Condensation: A second equivalent of ethyl acetoacetate undergoes a Knoevenagel condensation with acetaldehyde to form an α,β-unsaturated carbonyl compound, ethyl 2-ethylideneacetoacetate.[7]

  • Michael Addition: The enamine performs a Michael addition to the α,β-unsaturated carbonyl compound.[2]

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine (1,4-DHP) ring system.[8]

  • Oxidation (Aromatization): The stable 1,4-DHP intermediate is oxidized to furnish the final aromatic pyridine ring. The driving force for this step is the formation of a highly stable aromatic system.[3]

Hantzsch_Mechanism cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 Ethyl Acetoacetate (1 eq) + NH₃ I1 Enamine (Ethyl 3-aminobut-2-enoate) R1->I1 Enamine Formation R2 Ethyl Acetoacetate (1 eq) + Acetaldehyde I2 α,β-Unsaturated Carbonyl (Knoevenagel Product) R2->I2 Knoevenagel Condensation I3 Michael Adduct I1->I3 I2->I3 Michael Addition I4 1,4-Dihydropyridine (DHP) (Hantzsch Ester) I3->I4 Cyclization & Dehydration P This compound (Aromatized Product) I4->P Oxidation (Aromatization) workflow A 1. Reagent Mixing (Ethyl Acetoacetate, Acetaldehyde, NH₄OH, Ethanol) B 2. Reflux (2-3h) Formation of 1,4-DHP A->B C 3. Oxidation (Nitric Acid) B->C D 4. Aqueous Work-up (Quench, Neutralize, Extract) C->D E 5. Purification (Column Chromatography) D->E G Final Product: This compound E->G F 6. Characterization (NMR, IR, MS) G->F Purity & Identity Confirmation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthesis yield and purity. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to the Synthesis of this compound

This compound is a substituted pyridine derivative. The most common and direct method for its synthesis is a variation of the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[1][2][3][4] Specifically, for this compound, the likely reactants are acetaldehyde, ethyl acetoacetate, and a source of ammonia.

The classical Hantzsch synthesis, while effective, can be plagued by issues such as long reaction times, harsh conditions, and low yields.[1][5] This guide will address these common challenges and provide strategies for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most frequent challenges in the Hantzsch synthesis.[1] The causes can range from suboptimal reaction conditions to issues with starting materials.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: The optimal temperature depends on the solvent and catalyst used. For traditional methods in ethanol, reflux temperatures are common.[3] Experiment with a range of temperatures to find the optimal condition for your specific setup.

  • Poor Quality of Reagents: The purity of starting materials, especially the aldehyde, is crucial.

    • Solution: Use freshly distilled acetaldehyde. Ensure your ethyl acetoacetate and ammonium acetate (or other ammonia source) are of high purity and dry.

  • Inefficient Catalyst or Lack Thereof: The uncatalyzed reaction can be slow and low-yielding.

    • Solution: A variety of catalysts can improve the reaction rate and yield. Lewis acids, Brønsted acids, and even solid acid catalysts have been shown to be effective.[5][7] For instance, p-toluenesulfonic acid (PTSA) has been used to achieve high yields.[1]

  • Moisture Contamination: Water can interfere with the reaction, especially with certain catalysts.

    • Solution: While some modern protocols utilize water as a solvent[5], traditional methods often require anhydrous conditions. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Side Products

The Hantzsch reaction can produce several byproducts, which can complicate purification and reduce the yield of the desired product.

Possible Causes & Troubleshooting Steps:

  • Formation of Symmetrical Byproducts: If using an unsymmetrical approach, symmetrical Hantzsch esters can form.[8]

    • Solution: For an unsymmetrical product, a stepwise approach where an enamine intermediate is pre-formed can minimize the formation of symmetrical byproducts.[8]

  • Oxidation of the Dihydropyridine Intermediate: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which is then oxidized to the pyridine.[1] Incomplete or undesired oxidation can be an issue.

    • Solution: If the dihydropyridine is isolated, a separate oxidation step using an appropriate oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) can be performed.[1] Some one-pot syntheses incorporate the oxidant directly.

  • Knoevenagel Condensation and Michael Addition Byproducts: These are key steps in the Hantzsch mechanism, and intermediates or byproducts from these steps may be present if the reaction does not proceed to completion.[2][4][8]

    • Solution: Optimizing the reaction conditions (temperature, catalyst, reaction time) to favor the final cyclization and dehydration steps can minimize the accumulation of these intermediates.

Issue 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials and side products.

Possible Causes & Troubleshooting Steps:

  • Similar Polarity of Product and Impurities: This can make separation by column chromatography difficult.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve better separation.[9] TLC analysis with various eluents can help identify a suitable solvent system before attempting a large-scale column.

  • Product Loss During Work-up: The product may be lost during aqueous extraction and washing steps.

    • Solution: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.[9] Washing the combined organic layers with brine can help to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis for this compound?

A1: The Hantzsch reaction mechanism involves several key steps:

  • Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with acetaldehyde to form an α,β-unsaturated carbonyl intermediate.[2][8]

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia (from ammonium acetate) to form a β-enamino ester.[2][8]

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[2]

  • Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.[2]

  • Oxidation: The dihydropyridine is then oxidized to the final aromatic pyridine product, this compound.[1]

Q2: What are some modern, "greener" approaches to synthesizing this compound?

A2: Recent research has focused on making the Hantzsch synthesis more environmentally friendly. Some of these approaches include:

  • Using Water as a Solvent: The reaction has been successfully carried out in water, sometimes in the presence of micelles, which can lead to high yields.[1][5]

  • Solvent-Free Conditions: The use of solid catalysts, such as γ-Al2O3 nanoparticles, can allow the reaction to proceed under solvent-free conditions, often with reduced reaction times and high yields.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes.[10]

  • Ultrasonic Irradiation: Sonication has been shown to improve yields in aqueous media.[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[6] Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used.[9] For more quantitative analysis, HPLC can be employed.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Reagent Handling: Acetaldehyde is volatile and flammable. Handle it in a well-ventilated fume hood. The acids and bases used as catalysts can be corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Conditions: If heating the reaction, use a heating mantle with a stirrer and a condenser to prevent the loss of volatile reagents and solvents. Be cautious when working with sealed vessels under elevated temperatures.

  • Work-up: Quenching the reaction can be exothermic. Perform this step slowly and with cooling if necessary.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

This protocol is a generalized procedure based on traditional methods.

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol

  • Reflux condenser and round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (1.2 mmol) in ethanol (20 mL).

  • Add ethyl acetoacetate (2.0 mmol) and acetaldehyde (1.0 mmol) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.

  • Monitor the reaction by TLC. The reaction may take several hours to complete.[3]

  • Once complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Synthesis using a Solid Acid Catalyst (Conceptual)

This protocol is based on the principle of using a reusable solid acid catalyst under potentially milder or solvent-free conditions.[7]

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium acetate

  • γ-Al2O3 nanoparticles (or another suitable solid acid catalyst)

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine acetaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5-2 mmol).

  • Add the γ-Al2O3 nanoparticle catalyst (e.g., 0.2 g).[7]

  • Heat the mixture to 90°C with stirring under solvent-free conditions.[7]

  • Monitor the reaction by TLC. The reaction is expected to be much faster than the classical method.

  • After completion, cool the mixture and extract the product with a suitable organic solvent.

  • Filter to remove the solid catalyst (which can be washed, dried, and reused).

  • Concentrate the filtrate to obtain the crude product.

  • Purify as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis

ParameterClassical MethodOptimized Method (Example)
Catalyst None or weak acid/baseγ-Al2O3 nanoparticles[7]
Solvent Ethanol or Acetic Acid[5]Solvent-free[7]
Temperature Reflux90 °C[7]
Reaction Time Several hours[5]Minutes to < 1 hour[7]
Yield Generally low to moderate[1][5]High to excellent (e.g., >90%)[7]
Work-up Liquid-liquid extractionFiltration and extraction

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction is Complete check_completion->complete No Starting Material sub_incomplete Sub-optimal Conditions incomplete->sub_incomplete sub_complete Investigate Product Loss complete->sub_complete action1 Increase Reaction Time sub_incomplete->action1 action2 Increase Temperature sub_incomplete->action2 action3 Check Catalyst Activity sub_incomplete->action3 action4 Verify Reagent Quality sub_incomplete->action4 action5 Optimize Work-up Procedure sub_complete->action5 action6 Analyze for Side Products sub_complete->action6

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Hantzsch Synthesis Reaction Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates acetaldehyde Acetaldehyde knoevenagel Knoevenagel Adduct (α,β-unsaturated ketoester) acetaldehyde->knoevenagel ethyl_acetoacetate1 Ethyl Acetoacetate (1 eq.) ethyl_acetoacetate1->knoevenagel ethyl_acetoacetate2 Ethyl Acetoacetate (1 eq.) enamine Enamine ethyl_acetoacetate2->enamine ammonia Ammonia Source ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition enamine->michael_adduct dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration final_product This compound dihydropyridine->final_product Oxidation

Caption: Simplified reaction pathway for the Hantzsch synthesis.

References

Technical Support Center: Purification of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of Ethyl 2,4-dimethylnicotinate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to support your research and development endeavors.

I. Understanding the Compound and the Need for Purification

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic byproducts into the final active ingredients.

Common impurities can arise from the synthetic route, including unreacted starting materials, byproducts from side reactions, or degradation products. Therefore, a robust purification strategy is essential to ensure the quality and reliability of your experimental results.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic method used. However, common impurities may include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Isomeric impurities: Structurally related isomers that may have formed during the reaction.

  • Byproducts of side reactions: Such as products from hydrolysis of the ester group.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities. A reverse-phase method is typically suitable.[1][2]

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities and residual solvents.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides crucial structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[1][3]

  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC to identify the molecular weights of impurities.[5]

Q3: My purified product has a slight color. Is this acceptable?

A3: While a colorless or pale yellow liquid is generally expected, a slight coloration may not necessarily indicate significant impurity. Trace amounts of highly colored byproducts can be present. It is crucial to use the analytical techniques mentioned in Q2 to determine if the purity meets the requirements of your subsequent reactions. If the color is due to impurities that could interfere with your next steps, further purification is recommended.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Incomplete separation of impurities during column chromatography.

Possible Causes:

  • Inappropriate solvent system (mobile phase): The polarity of the solvent system may not be optimal to achieve good separation between the product and impurities.

  • Improper column packing: Air bubbles or channels in the silica gel can lead to poor separation.

  • Overloading the column: Applying too much crude product to the column can exceed its separation capacity.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Use Thin Layer Chromatography (TLC) to screen for an effective solvent system. The ideal system should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.

    • A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.[6]

  • Ensure Proper Column Packing:

    • Pack the column using a slurry method to minimize the risk of air bubbles.

    • Ensure the silica gel is uniformly packed and the top surface is level.

  • Determine the Correct Loading Capacity:

    • As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel, depending on the difficulty of the separation.

Issue 2: Low recovery of the product after purification.

Possible Causes:

  • Product loss during work-up: Inefficient extraction or washing steps can lead to significant product loss.[6]

  • Product degradation on silica gel: Some compounds can be sensitive to the acidic nature of silica gel.

  • Co-elution with an impurity: If an impurity has a similar polarity to your product, it may elute at the same time, leading to impure fractions that must be discarded.

Troubleshooting Steps:

  • Optimize the Work-up Procedure:

    • Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.[6]

    • Minimize the time the product is in contact with acidic or basic aqueous solutions to prevent hydrolysis of the ester group.[6]

  • Consider Alternative Stationary Phases:

    • If you suspect your product is degrading on silica gel, consider using a less acidic stationary phase like alumina or a modified silica gel.

  • Refine the Chromatography Conditions:

    • Use a shallower solvent gradient during column chromatography to improve the separation of closely eluting compounds.

Issue 3: Presence of residual solvent in the final product.

Possible Cause:

  • Inadequate drying: The product was not dried under vacuum for a sufficient amount of time or at a high enough temperature to remove high-boiling point solvents.

Troubleshooting Steps:

  • Prolonged Drying: Dry the product under high vacuum for an extended period. Gentle heating can be applied, but be cautious not to degrade the product.

  • Solvent Co-evaporation: Dissolve the product in a low-boiling point solvent (like dichloromethane or diethyl ether) and then re-evaporate the solvent. Repeat this process several times to help azeotropically remove the higher-boiling point solvent.

  • Analytical Verification: Use ¹H NMR or GC to confirm the absence of residual solvents.

IV. Detailed Purification Protocols

Below are step-by-step methodologies for common purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This is a highly effective method for purifying this compound from a variety of impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed. Drain the excess hexane until the solvent level is just at the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization is a suitable method if the product is a solid at room temperature or if a suitable solvent system can be found where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble.

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the pure product should form. Cooling in an ice bath can further increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[7]

Protocol 3: Vacuum Distillation

If the impurities are significantly less volatile or more volatile than the product, vacuum distillation can be an effective purification method.

Procedure:

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude product under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the given pressure.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product Purification Purification Method Crude->Purification Column Column Chromatography Purification->Column Common Recrystallization Recrystallization Purification->Recrystallization If Solid Distillation Vacuum Distillation Purification->Distillation If Volatile Analysis Purity Analysis Column->Analysis Recrystallization->Analysis Distillation->Analysis HPLC HPLC Analysis->HPLC GC GC Analysis->GC NMR NMR Analysis->NMR PureProduct Pure this compound HPLC->PureProduct Purity > 98% Impure Impure Fractions HPLC->Impure Purity < 98% GC->PureProduct Purity > 98% GC->Impure Purity < 98% NMR->PureProduct Purity > 98% NMR->Impure Purity < 98%

Caption: A workflow for the purification and analysis of this compound.

VI. Safety Precautions

Always handle this compound and the solvents used for purification in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10][11] Consult the Safety Data Sheet (SDS) for detailed safety information.[8][9][10][11]

VII. References

  • BenchChem. (n.d.). Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Ethyl nicotinate. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%. Retrieved from --INVALID-LINK--

  • ChemDmart. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Ethyl 2,4-diphenylacetoacetate by Quantitative NMR (qNMR). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of Ethyl 2,4-diphenylacetoacetate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019, March). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate. Retrieved from --INVALID-LINK--

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethylnicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The primary and most established method for synthesizing this compound is the Hantzsch pyridine synthesis. This robust multi-component reaction involves the condensation of an aldehyde (acetaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or an ammonium salt). The initial product is a 1,4-dihydropyridine intermediate, which is subsequently aromatized to the final pyridine product. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will address these potential pitfalls and provide practical, field-proven solutions.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis of this compound are a common challenge and can often be attributed to several factors.

Possible Cause A: Incomplete Reaction

  • Causality: The Hantzsch condensation is an equilibrium-driven process. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting materials. The classical approach of refluxing in ethanol can be sluggish.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the dihydropyridine intermediate (a lower Rf spot) and the final product (a higher Rf spot) will indicate the reaction's progression.

    • Extended Reaction Time: If starting materials persist, consider extending the reflux time.

    • Catalysis: The use of a catalyst such as p-toluenesulfonic acid (PTSA) can significantly accelerate the reaction and improve yields.[1] Modern approaches also utilize microwave-assisted synthesis, which can dramatically reduce reaction times and often leads to cleaner product formation.[2]

Possible Cause B: Inefficient Oxidation of the Dihydropyridine Intermediate

  • Causality: The Hantzsch reaction first forms a 1,4-dihydropyridine intermediate. A separate oxidation step is required to achieve the final aromatic pyridine structure. Incomplete or inefficient oxidation is a major source of low yield.[3]

  • Troubleshooting & Optimization:

    • Choice of Oxidizing Agent: While strong oxidizing agents like nitric acid, potassium permanganate, or chromium trioxide can be used, they often lead to the formation of side products and can be difficult to work up.[4]

    • Milder Oxidation Conditions: Consider using milder and more selective oxidizing agents. Iodine in refluxing methanol is an effective alternative.[4] Another option is the use of ferric chloride or manganese dioxide in a one-pot synthesis, which can lead to direct aromatization.[2]

    • Stoichiometry: Ensure the correct stoichiometric amount of the oxidizing agent is used. An excess can lead to over-oxidation and degradation of the desired product.

Possible Cause C: Formation of Side Products

  • Causality: Several competing reactions can occur, consuming starting materials and reducing the yield of the desired product.

  • Troubleshooting & Optimization:

    • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants.

    • Order of Addition: In some cases, the order of reagent addition can influence the product distribution. Pre-forming the enamine (from ethyl acetoacetate and ammonia) or the Knoevenagel condensation product (from acetaldehyde and ethyl acetoacetate) before the final cyclization can sometimes lead to a cleaner reaction.

Table 1: Troubleshooting Summary for Low Yields

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor with TLC, extend reaction time, use a catalyst (e.g., PTSA), or consider microwave synthesis.
Inefficient oxidationUse milder oxidizing agents (e.g., iodine in methanol, ferric chloride), and ensure correct stoichiometry.
Side product formationControl reaction temperature and stoichiometry, and consider a stepwise addition of reagents.
Q2: I'm observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a key challenge in the Hantzsch synthesis. Understanding the potential side reactions is crucial for developing strategies to minimize them.

Side Reaction A: Formation of 1,2-Dihydropyridine Isomer

  • Causality: While the 1,4-dihydropyridine is the thermodynamically favored product, the formation of the isomeric 1,2-dihydropyridine can occur under certain conditions.[1]

  • Minimization & Identification:

    • Reaction Conditions: Adjusting the solvent polarity and reaction temperature can influence the ratio of 1,4- to 1,2-dihydropyridine products.

    • Analytical Characterization: These isomers can often be distinguished by NMR spectroscopy due to the different chemical environments of the protons on the dihydropyridine ring.

Side Reaction B: Michael Adducts and Other Open-Chain Byproducts

  • Causality: The Hantzsch reaction proceeds through the formation of two key intermediates: an enamine of ethyl acetoacetate and an α,β-unsaturated ketoester (from the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate). A Michael addition between these two intermediates leads to the cyclization.[5] However, side reactions involving these intermediates can occur. For instance, the enamine can react with another molecule of the α,β-unsaturated ketoester, or other competing Michael additions can lead to the formation of open-chain byproducts that fail to cyclize.

  • Minimization & Identification:

    • Controlled Addition: A slow, controlled addition of the aldehyde to the reaction mixture can help to minimize the concentration of the highly reactive α,β-unsaturated intermediate, thus favoring the desired reaction pathway.

    • Chromatographic Separation: These open-chain byproducts are typically more polar than the desired dihydropyridine and can be separated by column chromatography.

Side Reaction C: Self-Condensation of Ethyl Acetoacetate

  • Causality: Ethyl acetoacetate can undergo self-condensation (a Claisen condensation) in the presence of a base. However, due to the higher acidity of the α-protons in the β-ketoester, it readily forms an enolate, which is less electrophilic, making self-condensation a less significant side reaction under typical Hantzsch conditions.

  • Minimization & Identification: This is generally a minor side product but can be more prevalent if very strong bases or high temperatures are used for prolonged periods. The resulting β-keto-δ-carboxy ester would be a high molecular weight, polar impurity.

Side Reaction D: Over-oxidation or Degradation Products

  • Causality: The use of harsh oxidizing agents or prolonged exposure to oxidizing conditions can lead to the degradation of the desired pyridine ring or the ester functionalities. This can result in a complex mixture of byproducts.

  • Minimization & Identification:

    • Milder Oxidants: Employ milder oxidizing agents as mentioned in A1.

    • Reaction Monitoring: Carefully monitor the oxidation step by TLC to avoid over-reaction.

    • Purification: These degradation products are often highly polar and can be removed by silica gel chromatography.

Diagram 1: Key Intermediates and Potential Side Reactions

Hantzsch_Side_Reactions cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Products & Byproducts Acetaldehyde Acetaldehyde UnsaturatedKetoester α,β-Unsaturated Ketoester Acetaldehyde->UnsaturatedKetoester EthylAcetoacetate Ethyl Acetoacetate Enamine Enamine EthylAcetoacetate->Enamine EthylAcetoacetate->UnsaturatedKetoester Ammonia Ammonia Ammonia->Enamine DHP_1_4 1,4-Dihydropyridine (Desired Intermediate) Enamine->DHP_1_4 MichaelAdduct Michael Adducts (Open-Chain Impurities) Enamine->MichaelAdduct UnsaturatedKetoester->DHP_1_4 UnsaturatedKetoester->MichaelAdduct DHP_1_2 1,2-Dihydropyridine (Isomeric Impurity) DHP_1_4->DHP_1_2 Isomerization FinalProduct This compound (Final Product) DHP_1_4->FinalProduct Oxidation

Caption: Key intermediates and potential side reactions in the Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q3: How do I effectively purify the crude this compound?

A3: Purification is a critical step to obtain a high-purity product. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction is complete, the crude product is typically worked up by removing the solvent and then performing a liquid-liquid extraction. Washing the organic layer with a dilute acid solution can help remove any unreacted ammonia and other basic impurities. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any acidic components.

  • Column Chromatography: This is the most effective method for separating the desired product from the various side products.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is recommended. This allows for the separation of non-polar impurities first, followed by the product, and then the more polar impurities.

  • Recrystallization: For final purification, recrystallization can be employed.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system such as ethanol/water or hexane/ethyl acetate is often effective. Experimentation with different solvent ratios is key to achieving good crystal formation and high recovery.

  • Distillation: If the product is obtained as an oil or if recrystallization is not effective, fractional distillation under reduced pressure can be a viable purification method for removing less volatile or more volatile impurities.

Diagram 2: General Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Workup Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Workup->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Purification Final Purification Solvent_Removal->Final_Purification Recrystallization Recrystallization (e.g., Ethanol/Water) Final_Purification->Recrystallization Distillation Vacuum Distillation Final_Purification->Distillation Pure_Product Pure this compound Recrystallization->Pure_Product Distillation->Pure_Product

Caption: A general workflow for the purification of this compound.

Q4: What are the key analytical techniques for monitoring the reaction and characterizing the product and impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin Layer Chromatography (TLC): As mentioned, TLC is invaluable for real-time monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing the crude reaction mixture to identify volatile byproducts and to confirm the molecular weight of the desired product and impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural elucidation of the final product and any isolated impurities. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methyl groups on the pyridine ring, and the ethyl ester group. Impurities will present their own unique sets of signals, allowing for their identification when compared to known spectra or through detailed 2D NMR analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product with high accuracy.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Dihydropyridine Intermediate)

This protocol is a representative procedure for the initial condensation step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The 1,4-dihydropyridine intermediate may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can then be carried forward to the oxidation step or purified by recrystallization from ethanol.

Protocol 2: Oxidation to this compound

This protocol describes a common method for the aromatization step.

  • Reaction Setup: Dissolve the crude or purified 1,4-dihydropyridine intermediate in a suitable solvent, such as methanol or acetic acid, in a round-bottom flask.

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., a solution of iodine in methanol) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the disappearance of the dihydropyridine and the appearance of the pyridine product by TLC.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up to remove the excess oxidant and any byproducts. This may involve washing with a solution of sodium thiosulfate (if iodine was used) followed by extraction with an organic solvent.

  • Purification: The crude this compound can then be purified as described in the FAQ section.

References

Technical Support Center: Enhancing the Purity of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis and purification of Ethyl 2,4-dimethylnicotinate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in foundational chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

Synthesis & Initial Work-up

Q1: What are the most probable impurities I might encounter in the crude product of a Hantzsch synthesis of this compound?

A1: The Hantzsch pyridine synthesis, a multicomponent reaction, is elegant but can lead to a variety of impurities if not perfectly optimized.[1] Key potential impurities include:

  • Unreacted Starting Materials: Primarily excess ethyl acetoacetate and any remaining nitrogen source, such as ammonium acetate.

  • 1,4-Dihydropyridine Intermediate: The immediate product of the Hantzsch condensation is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[2] Incomplete oxidation is a common source of this significant impurity.

  • Side-Reaction Products: The complex mechanism of the Hantzsch synthesis can involve several competing pathways, including aldol-type condensations and Michael additions, which may result in various side products.[1]

  • Hydrolyzed Product (2,4-dimethylnicotinic acid): The ethyl ester is susceptible to hydrolysis, especially during aqueous work-up in the presence of acid or base, yielding the corresponding carboxylic acid.[3][4]

  • Over-oxidation or Degradation Products: Harsh oxidizing conditions can potentially lead to the formation of N-oxides or other degradation products.

Q2: My Hantzsch reaction yield is low before I even begin purification. What are the likely causes and how can I improve it?

A2: Low yields in Hantzsch syntheses are a frequent challenge, often stemming from suboptimal reaction conditions or incomplete conversion.[5] Consider the following troubleshooting steps:

  • Incomplete Oxidation: The aromatization of the dihydropyridine intermediate is a critical final step. If this step is inefficient, the bulk of your isolated material may be the intermediate, not the desired pyridine.

    • Causality: Classical oxidants like nitric acid can be effective but may also lead to side reactions.[6] Milder, more efficient modern oxidizing agents are often preferred to ensure a clean and complete conversion.[1]

    • Solution: Consider a one-pot synthesis and aromatization approach by including an oxidizing agent like ferric chloride or manganese dioxide directly in the reaction mixture.[1] Alternatively, ensure your chosen oxidant in a separate step is sufficiently reactive and used in the correct stoichiometric amount.

  • Suboptimal Reaction Conditions: The classical Hantzsch reaction can be slow and require harsh conditions, leading to degradation and side product formation.[1]

    • Solution: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Hantzsch reactions.[5] Catalysis with a mild acid, such as p-toluenesulfonic acid (PTSA), can also significantly enhance the reaction rate and yield.[1]

  • Reaction Monitoring: Without proper monitoring, it is difficult to determine the optimal reaction time.

    • Solution: Utilize Thin Layer Chromatography (TLC) to track the disappearance of starting materials and the appearance of the dihydropyridine intermediate and the final pyridine product. This allows you to halt the reaction at the optimal point, preventing the formation of degradation products from prolonged reaction times.

Purification Troubleshooting Guide

This section provides a structured approach to tackling common purification challenges for this compound.

start Crude this compound issue_acid Issue: Product contaminated with 2,4-dimethylnicotinic acid start->issue_acid issue_dhp Issue: Presence of 1,4-dihydropyridine intermediate start->issue_dhp issue_start Issue: Residual starting materials (e.g., ethyl acetoacetate) start->issue_start sol_acid Solution: Aqueous basic wash (e.g., sat. NaHCO₃) issue_acid->sol_acid sol_dhp Solution: Re-subject to oxidation or purify via column chromatography issue_dhp->sol_dhp sol_start Solution: Column Chromatography or Recrystallization issue_start->sol_start final_product Pure this compound sol_acid->final_product sol_dhp->final_product sol_start->final_product

Caption: Troubleshooting workflow for common purification issues.

Q3: My NMR spectrum shows signals consistent with the 1,4-dihydropyridine intermediate. How can I remove it?

A3: The dihydropyridine intermediate is structurally very similar to the final product, differing mainly in its aromaticity. This makes it a challenging impurity to remove by simple extraction or recrystallization.

  • Option 1: Post-Workup Oxidation: If the crude product is rich in the dihydropyridine, the most efficient approach is to re-subject the entire batch to oxidizing conditions. Dissolve the crude material in a suitable solvent (e.g., acetic acid or methanol) and treat it with an appropriate oxidizing agent (e.g., sodium nitrite, iodine, or manganese dioxide).[1] Monitor the reaction by TLC until the dihydropyridine spot is absent.

  • Option 2: Column Chromatography: If the amount of dihydropyridine is minor, it can be separated by column chromatography. The pyridine product is generally more polar than the dihydropyridine intermediate. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the two compounds.[7]

Q4: I have an acidic impurity, likely 2,4-dimethylnicotinic acid, in my product. What is the best way to remove it?

A4: The presence of a carboxylic acid provides a convenient handle for separation based on its acidic properties.

  • Causality: The ester group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which might occur during the reaction work-up.[4]

  • Solution: Acid-Base Extraction: This is the most straightforward method.

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer.

    • Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to recover the purified ester.

Q5: How can I remove unreacted ethyl acetoacetate from my crude product?

A5: Ethyl acetoacetate is a relatively polar and volatile starting material that can often be removed with a combination of techniques.

  • Aqueous Washes: During the work-up, thorough washing of the organic layer with water can help remove a significant portion of the water-soluble ethyl acetoacetate.[8]

  • Vacuum Distillation (if applicable): If the desired product has a high boiling point and is thermally stable, unreacted ethyl acetoacetate can sometimes be removed by distillation under reduced pressure.

  • Column Chromatography: This is a very effective method. Ethyl acetoacetate is more polar than the dihydropyridine intermediate but may have a similar polarity to the final pyridine product. Careful selection of the eluent system for column chromatography is necessary. A gradient elution from a non-polar to a moderately polar solvent system on silica gel will typically provide good separation.[7]

  • Recrystallization: If a suitable solvent system is found where the desired product has low solubility at cold temperatures and ethyl acetoacetate is highly soluble, recrystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing impurities with different solubility profiles.

Principle: Recrystallization relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities remain in solution upon cooling.[9]

Procedure:

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable system. A good starting point for a nicotinate ester is often a mixed solvent system like ethyl acetate/hexane or ethanol/water.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the more soluble solvent in a two-solvent system) to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for recrystallization.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase.

Principle: Column chromatography separates compounds based on their polarity. A solvent (mobile phase) flows through a column packed with an adsorbent (stationary phase, typically silica gel). Less polar compounds travel down the column faster, while more polar compounds are retained longer.[7]

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the desired compound. A common mobile phase for nicotinate derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For better resolution, it is often advantageous to perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

A multi-pronged approach is recommended to confidently assess the purity of the final product.

Analytical TechniquePrincipleApplication in Purity Assessment
TLC Separation based on polarity on a solid support.Rapid, qualitative check of reaction progress and column fractions.
HPLC High-resolution separation based on partitioning between a mobile and stationary phase.Quantitative analysis of purity and detection of non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
GC-MS Separation based on volatility and polarity, with mass-to-charge ratio detection.Identification and quantification of volatile impurities and confirmation of product identity via mass spectrum.
NMR Spectroscopy Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.Structural confirmation of the final product and identification of impurities. Quantitative NMR (qNMR) can provide an absolute purity value without a specific reference standard.
Melting Point The temperature range over which a solid melts.A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Stability and Storage

To ensure the long-term integrity of your purified this compound, proper storage is crucial.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize potential degradation from atmospheric moisture and oxygen.

References

Technical Support Center: Synthesis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Ethyl 2,4-dimethylnicotinate. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experimental work. This resource is built upon established chemical principles and field-proven insights to address the common challenges encountered during the synthesis of this important substituted pyridine derivative.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Hantzsch-type condensation to form a dihydropyridine intermediate, followed by an oxidation step.

Issue 1: Low or No Yield of the Dihydropyridine Intermediate

A common point of failure in the Hantzsch synthesis is a diminished yield of the initial 1,4-dihydropyridine product.[1][2] This can often be attributed to several factors related to reaction conditions and reagent quality.

Possible Causes & Solutions:

  • Incomplete Knoevenagel Condensation or Enamine Formation: The Hantzsch reaction mechanism initiates with two key condensations: the reaction of an aldehyde with a β-ketoester (Knoevenagel condensation) and the reaction of another β-ketoester with a nitrogen source to form an enamine.[3][4] If these initial steps are inefficient, the final cyclization will be compromised.

    • Troubleshooting:

      • Catalyst: The reaction is often catalyzed by acid or base. For the synthesis of dihydropyridines, a mild acid catalyst like acetic acid is commonly employed to facilitate both the Knoevenagel condensation and enamine formation. Ensure the appropriate catalyst is being used and is of good quality.

      • Reaction Temperature: While refluxing in a suitable solvent like ethanol is common, the optimal temperature can vary.[5] If the reaction is sluggish, a modest increase in temperature might be beneficial. Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.

      • Water Removal: The condensation steps produce water, which can inhibit the reaction equilibrium. While not always necessary, in some cases, the use of a Dean-Stark trap to remove water can drive the reaction to completion.

  • Purity of Reagents: The Hantzsch synthesis is sensitive to the purity of the starting materials.

    • Troubleshooting:

      • Aldehyde Quality: The aldehyde, in this case, likely acetaldehyde or its equivalent, should be free of acidic impurities (e.g., carboxylic acids from oxidation), which can interfere with the reaction. It is advisable to use freshly distilled or a new bottle of the aldehyde.

      • β-Ketoester and Nitrogen Source: Ensure the ethyl acetoacetate and the ammonia source (e.g., ammonium acetate, aqueous ammonia) are of high purity. Ammonium acetate is often preferred as it provides both ammonia and a mild acidic catalyst.[5]

  • Incorrect Stoichiometry: The reaction requires a precise molar ratio of the reactants.

    • Troubleshooting: The standard stoichiometry for the Hantzsch synthesis is 2 equivalents of the β-ketoester, 1 equivalent of the aldehyde, and 1 equivalent of the nitrogen source.[1][6] Carefully check the molar quantities of your reagents.

Issue 2: Low Yield During the Oxidation of the Dihydropyridine to this compound

The aromatization of the dihydropyridine intermediate is a critical step to obtain the final pyridine product. Low yields in this step are a frequent challenge.[1][7]

Possible Causes & Solutions:

  • Inefficient Oxidizing Agent: The choice and amount of the oxidizing agent are crucial for a successful aromatization.

    • Troubleshooting:

      • Common Oxidants: A variety of oxidizing agents can be used, including nitric acid, chromium trioxide, manganese dioxide, and milder reagents like ferric chloride.[1][6][8] Nitric acid is a classic and effective choice, but it can sometimes lead to side reactions if not controlled properly.[3]

      • Optimization of Oxidant: If a particular oxidizing agent gives low yields, consider exploring alternatives. For instance, a solution of sodium nitrite in the presence of methanesulfonic acid and wet silica gel has been reported for the oxidation of similar Hantzsch dihydropyridines.[9]

      • Stoichiometry of Oxidant: Ensure that a sufficient molar excess of the oxidizing agent is used to drive the reaction to completion. However, a large excess can lead to over-oxidation or degradation of the product.

  • Reaction Conditions for Oxidation: Temperature and reaction time significantly impact the efficiency of the oxidation.

    • Troubleshooting:

      • Temperature Control: Some oxidation reactions are exothermic. It is important to control the temperature, often by cooling the reaction mixture during the addition of the oxidant, to prevent runaway reactions and the formation of byproducts.

      • Monitoring Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the dihydropyridine starting material and the appearance of the more polar pyridine product. This will help in determining the optimal reaction time.

  • Product Degradation: The desired this compound can be susceptible to degradation under harsh oxidative conditions.

    • Troubleshooting:

      • Milder Conditions: If product degradation is suspected, switch to milder oxidizing agents or perform the reaction at a lower temperature for a longer duration.

      • Work-up Procedure: Prompt and careful work-up after the reaction is complete is essential to isolate the product before it degrades. This typically involves quenching the excess oxidant, neutralizing the reaction mixture, and extracting the product into a suitable organic solvent.

Issue 3: Presence of Impurities in the Final Product

The final product may be contaminated with starting materials, intermediates, or byproducts, requiring careful purification.

Possible Causes & Solutions:

  • Unreacted Dihydropyridine: Incomplete oxidation will result in the presence of the dihydropyridine intermediate in the final product.

    • Troubleshooting:

      • Re-subject to Oxidation: If a significant amount of the dihydropyridine remains, it may be possible to re-subject the crude product to the oxidation conditions.

      • Chromatographic Purification: The dihydropyridine is typically less polar than the final pyridine product. Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the two compounds.

  • Formation of Regioisomers: Under certain conditions, the Hantzsch synthesis can lead to the formation of the 1,2-dihydropyridine regioisomer, which upon oxidation would yield an undesired product.[10][11][12]

    • Troubleshooting:

      • Reaction Condition Control: The formation of the 1,2-dihydropyridine isomer can be influenced by temperature and the catalyst used.[11] Adhering to established protocols for 1,4-dihydropyridine synthesis can minimize the formation of this byproduct.

      • Careful Characterization: Use analytical techniques such as NMR and GC-MS to identify the presence of any isomeric impurities.[13][14]

      • Purification: If formed, the regioisomer will likely have different chromatographic behavior, allowing for its separation by column chromatography.

  • Side-Products from the Aldehyde: Self-condensation of the aldehyde or other side reactions can lead to impurities.

    • Troubleshooting:

      • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture can minimize its self-condensation.

      • Purification: These byproducts can typically be removed through standard purification techniques like column chromatography or crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Hantzsch pyridine synthesis. The mechanism can be summarized in the following key steps:

  • Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with an aldehyde (e.g., acetaldehyde) in the presence of a catalyst to form an α,β-unsaturated ketoester.

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia (from an ammonia source) to form an enamine.

  • Michael Addition: The enamine acts as a nucleophile and attacks the α,β-unsaturated ketoester in a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.

  • Oxidation: The 1,4-dihydropyridine is then oxidized to the aromatic pyridine, this compound.[1][3][4]

Q2: What are the recommended solvents for the Hantzsch condensation step?

A2: Ethanol is a commonly used solvent for the Hantzsch synthesis as it is a good solvent for the reactants and allows for refluxing at a convenient temperature.[5] Other alcohols like methanol or isopropanol can also be used.[2] In some cases, greener solvent systems, such as water or aqueous micelles, have been successfully employed.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. For the Hantzsch condensation, you will observe the disappearance of the starting materials and the appearance of a new spot for the 1,4-dihydropyridine product. During the oxidation step, the dihydropyridine spot will be replaced by a more polar spot corresponding to the final pyridine product. A typical eluent system for TLC is a mixture of hexanes and ethyl acetate.

Q4: What are the best methods for purifying the final product, this compound?

A4: The purification strategy will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, the dihydropyridine intermediate, and other byproducts. Silica gel is the most common stationary phase, with a mobile phase consisting of a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexanes).

  • Crystallization: If the crude product is a solid and of reasonable purity, crystallization from a suitable solvent or solvent mixture can be an efficient purification method.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation may be a viable option.

Q5: What analytical techniques are recommended for characterizing this compound?

A5: A combination of spectroscopic and chromatographic techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule.[13][15]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the compound and assess its purity.[14][16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group and the aromatic ring.

III. Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, adapted from established methods for Hantzsch pyridine synthesis.

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Condensation)

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (2.0 mmol), acetaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[5]

  • Add ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dihydropyridine product.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Materials:

  • Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (from Protocol 1)

  • Nitric acid (concentrated)

  • Ice

Procedure:

  • In a fume hood, carefully add the crude or purified dihydropyridine (1.0 mmol) to a flask.

  • Cool the flask in an ice bath.

  • Slowly add concentrated nitric acid dropwise with stirring. The reaction can be exothermic, so maintain the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

IV. Data Presentation

Table 1: Reactant Stoichiometry for Hantzsch Condensation

ReactantMolar Equivalents
Ethyl acetoacetate2.0
Aldehyde1.0
Ammonium Acetate1.2

V. Visualizations

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Condensation cluster_step2 Step 2: Oxidation cluster_purification Purification Reactants Ethyl Acetoacetate Acetaldehyde Ammonium Acetate Reaction1 Reflux in Ethanol Reactants->Reaction1 Intermediate Diethyl 2,6-dimethyl-1,4- dihydropyridine-3,5-dicarboxylate Reaction1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Oxidant Oxidizing Agent (e.g., Nitric Acid) Oxidant->Reaction2 Product This compound Reaction2->Product Purification Column Chromatography or Crystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Identify the Problematic Step Start->CheckStep Condensation Hantzsch Condensation CheckStep->Condensation Low dihydropyridine yield Oxidation Oxidation CheckStep->Oxidation Low final product yield Purification Purification CheckStep->Purification Impure final product Cond_Sol1 Check Reagent Purity Condensation->Cond_Sol1 Cond_Sol2 Verify Stoichiometry Condensation->Cond_Sol2 Cond_Sol3 Optimize Temp. & Catalyst Condensation->Cond_Sol3 Ox_Sol1 Evaluate Oxidizing Agent Oxidation->Ox_Sol1 Ox_Sol2 Control Reaction Temp. Oxidation->Ox_Sol2 Ox_Sol3 Monitor Reaction Time Oxidation->Ox_Sol3 Pur_Sol1 Optimize Chromatography Purification->Pur_Sol1 Pur_Sol2 Attempt Recrystallization Purification->Pur_Sol2

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Stability of Ethyl 2,4-dimethylnicotinate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Ethyl 2,4-dimethylnicotinate

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs) on Stability

Q1: My assay results for this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent assay results are a classic indicator of compound instability. This compound, as an ester, is susceptible to degradation under various environmental conditions. Key factors that can affect its stability include pH, temperature, light, and the presence of oxidizing agents.[1][2] It is crucial to evaluate the conditions of your sample preparation, handling, and storage. We recommend performing forced degradation studies to understand the molecule's intrinsic stability profile.[3][4] This will help you identify conditions under which the compound is stable and develop a robust, stability-indicating analytical method.[5]

Q2: What is a "stability-indicating method," and why is it essential for my work with this compound?

A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its potential degradation products, impurities, and excipients.[3] Its importance cannot be overstated. Without such a method, you cannot be certain if a decrease in the concentration of this compound is due to actual degradation or an analytical artifact. This is fundamental for determining shelf-life, establishing proper storage conditions, and ensuring the quality and safety of a drug product.[2] Forced degradation studies are the primary tool used to generate degradants and validate the specificity of your analytical method.[3][4]

Troubleshooting Guide 1: Hydrolytic Stability (Acid & Base)

Hydrolysis is often the most common degradation pathway for esters. For this compound, this involves the cleavage of the ethyl ester bond to form 2,4-dimethylnicotinic acid and ethanol. This reaction is catalyzed by both acid and base.[1]

Q3: I suspect my compound is degrading in an acidic solution. How can I confirm this and what is the mechanism?

A3: Under acidic conditions, the carbonyl oxygen of the ester is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To confirm acid-catalyzed degradation, you should conduct a forced degradation study.

Experimental Protocol: Acid-Induced Forced Degradation

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: In a clean vial, add an aliquot of the stock solution to a volume of 0.1 M hydrochloric acid (HCl). The final concentration of the active ingredient should be appropriate for your analytical method (e.g., 100 µg/mL).

  • Incubation: Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).[5]

  • Neutralization & Analysis: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the reaction. Dilute with your mobile phase and analyze immediately using a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatogram of the stressed sample to that of an unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks (e.g., 2,4-dimethylnicotinic acid) confirms degradation. The goal is to achieve 10-20% degradation to ensure the method's specificity is adequately challenged.[3]

Q4: My formulation is slightly alkaline, and I'm seeing a loss of potency. What's happening?

A4: In alkaline conditions, the ester is susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt (2,4-dimethylnicotinate) and ethanol.

Experimental Protocol: Base-Induced Forced Degradation

  • Preparation: Use the same stock solution of this compound as prepared for the acid degradation study.

  • Stress Condition: In a clean vial, add an aliquot of the stock solution to a volume of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Due to the typically faster rate of base hydrolysis compared to acid hydrolysis for esters, you may need milder conditions. Start by incubating at room temperature and monitor at shorter time intervals (e.g., 0.5, 1, 2, 4 hours). If the reaction is slow, you can increase the temperature to 40-60°C.[5]

  • Neutralization & Analysis: At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl. Dilute and analyze by HPLC.

  • Data Interpretation: As with the acid study, look for a decrease in the parent peak and the emergence of new peaks.

Workflow for Hydrolytic Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Methanol acid Acid Stress (0.1 M HCl, 80°C) prep->acid Dilute to 100 µg/mL base Base Stress (0.1 M NaOH, 40°C) prep->base Dilute to 100 µg/mL neutralize Neutralize Sample (Stop Reaction) acid->neutralize Sample at Time Points base->neutralize hplc Analyze via Stability- Indicating HPLC-UV/MS neutralize->hplc report Quantify Degradation & Identify Degradants hplc->report

Caption: Workflow for acid/base forced degradation.

Troubleshooting Guide 2: Oxidative, Thermal, and Photolytic Stability

Beyond hydrolysis, environmental factors like oxidizing agents, heat, and light can compromise the integrity of this compound.

Q5: How do I test for oxidative stability? What degradation products should I expect?

A5: Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents. For this compound, the pyridine ring nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.

Experimental Protocol: Oxidative Forced Degradation

  • Preparation: Use the same stock solution as in previous studies.

  • Stress Condition: Dilute the stock solution in a solution of hydrogen peroxide (H₂O₂). A common starting concentration is 3% H₂O₂.

  • Incubation: Keep the sample at room temperature for up to 24 hours, protected from light. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40-60°C).

  • Analysis: At specified time points, take a sample, dilute it with mobile phase, and analyze by HPLC. It is highly recommended to use mass spectrometry (LC-MS) in conjunction with UV detection to help identify the mass of potential oxidation products, such as the N-oxide (expected mass increase of 16 amu).

Q6: My compound will be processed at elevated temperatures. How can I assess its thermal stability?

A6: Thermal degradation studies evaluate the effect of temperature on the drug substance in the solid state or in solution. For a solid sample, this helps determine appropriate drying and storage conditions.

Experimental Protocol: Thermal Degradation (Dry Heat)

  • Preparation: Place a small amount of solid this compound powder in a clear glass vial.

  • Stress Condition: Expose the vial to a high temperature (e.g., 105°C) in a calibrated oven for a set period (e.g., 24, 48, 72 hours).

  • Analysis: After exposure, allow the sample to cool. Prepare a solution of known concentration and analyze it by HPLC. Compare the result against a control sample stored at room temperature and protected from light.

  • Interpretation: Significant degradation suggests the compound is sensitive to high temperatures, and processing conditions should be carefully controlled. The thermal degradation of esters can sometimes lead to complex decomposition pathways.[6][7][8]

Q7: What are the standard procedures for evaluating photostability?

A7: Photostability testing is crucial if the drug substance or product will be exposed to light during manufacturing, storage, or administration. The internationally recognized standard for this is the ICH Q1B guideline.[9] The test is designed to see if light exposure causes unacceptable changes.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare samples of the drug substance (solid) and in solution. For each, prepare a "dark" control sample wrapped in aluminum foil to shield it completely from light.

  • Light Exposure: Place the samples and their corresponding dark controls in a calibrated photostability chamber.

  • Standard Conditions: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[9]

  • Analysis: After exposure, analyze both the light-exposed samples and the dark controls.

  • Interpretation: Compare the results of the exposed sample to the dark control. If significant degradation or changes in physical properties (e.g., color) occur in the exposed sample but not the control, the compound is considered photolabile. This would necessitate the use of light-resistant packaging.

Summary of Forced Degradation Conditions

Stability TestStressorTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60-80°CEster cleavage to 2,4-dimethylnicotinic acid
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°CEster cleavage to 2,4-dimethylnicotinate salt
Oxidation 3-30% H₂O₂Room Temp - 60°CN-oxidation of the pyridine ring
Thermal (Dry) High Temperature105°C or higherGeneral decomposition
Photolytic Light (ICH Q1B)≥1.2M lux-hr & ≥200 W-hr/m²Photodegradation, color change

General Analytical Troubleshooting

Q8: I see new peaks in my chromatogram after stressing my sample. How do I proceed?

A8: The appearance of new peaks is the expected outcome of a successful forced degradation study. The next steps are critical for method development and compound understanding:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. This ensures there are no co-eluting degradants.

  • Mass Balance Calculation: A good stability-indicating method should account for all the mass. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.

  • Degradant Identification: Use a hyphenated technique like LC-MS to obtain the mass of the unknown peaks. This is the first step in structural elucidation. For example, hydrolysis would show a peak corresponding to the mass of 2,4-dimethylnicotinic acid.

Logical Relationship for Stability Assessment

Compound This compound Stress Apply Stress (pH, Heat, Light, O₂) Compound->Stress Analysis Stability-Indicating Method (HPLC/LC-MS) Stress->Analysis Data Degradation Data (% Loss, New Peaks) Analysis->Data Outcome Establish Stable Conditions & Pathways Data->Outcome

Caption: Logic flow for stability profile determination.

References

Technical Support Center: By-product Formation in the Synthesis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2,4-dimethylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical pyridine scaffold in their work. Here, we address common challenges related to by-product formation, offering in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary expected by-products?

The most prevalent and established method for synthesizing this compound is a variation of the Hantzsch pyridine synthesis.[1][2][3] This multi-component reaction typically involves the condensation of ethyl acetoacetate, acetaldehyde, and an ammonia source, followed by an oxidation step.

The primary expected by-product is the intermediate, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , also known as a Hantzsch ester.[1][4][5] Its presence indicates an incomplete oxidation of the dihydropyridine ring to the final aromatic pyridine. Other potential by-products can arise from side reactions of the starting materials.

Troubleshooting Guide

Issue 1: My final product is contaminated with a significant amount of the dihydropyridine intermediate.

Question: After the oxidation step, I'm observing a persistent impurity that I suspect is the unoxidized dihydropyridine. How can I confirm this and drive the reaction to completion?

Answer:

This is a very common issue in Hantzsch-type syntheses. The final aromatization is the driving force for the reaction, but it can sometimes be sluggish.[1]

Root Cause Analysis:

  • Insufficient Oxidant: The stoichiometry of your oxidizing agent may be inadequate to convert all of the dihydropyridine intermediate to the desired pyridine.

  • Ineffective Oxidant: Not all oxidizing agents are equally effective for this transformation. While nitric acid is commonly used, other reagents like manganese dioxide or potassium permanganate can also be employed.[1][3] The choice of oxidant can be critical.

  • Reaction Temperature: The oxidation may require thermal energy to proceed at a reasonable rate. Some aerial oxidations, for instance, are more effective at higher temperatures.[6]

  • Reaction Time: The oxidation process may simply need more time to reach completion.

Troubleshooting Protocol:

  • Confirmation of the By-product:

    • TLC Analysis: The dihydropyridine intermediate is typically less polar than the final aromatic product. On a silica gel TLC plate, the dihydropyridine will have a higher Rf value.

    • NMR Spectroscopy: In the 1H NMR spectrum, the dihydropyridine will show a characteristic peak for the proton at the 4-position of the ring, which will be absent in the fully aromatic product.

  • Driving the Oxidation to Completion:

    • Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of your chosen oxidizing agent.

    • Change of Oxidant: If increasing the stoichiometry is ineffective, consider switching to a stronger or more suitable oxidant. A common alternative to nitric acid is chromium trioxide or potassium permanganate.[1]

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC.

    • Post-synthesis Oxidation: If the impurity persists, you can attempt to oxidize the crude product mixture in a separate step before final purification.

Issue 2: I am observing low yields and the formation of colored impurities.

Question: My reaction yield is consistently low, and the crude product has a noticeable color, suggesting the presence of multiple by-products. What are the likely side reactions, and how can I mitigate them?

Answer:

Low yields and colored impurities often point to side reactions involving the starting materials or intermediates.

Root Cause Analysis:

  • Self-Condensation of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation, especially in the presence of a base, leading to the formation of dehydroacetic acid and other related compounds.

  • Aldol Condensation of Acetaldehyde: Acetaldehyde can self-condensate to form crotonaldehyde, which can then participate in the reaction to give undesired pyridine derivatives.

  • Over-oxidation: While incomplete oxidation is a common problem, using overly harsh oxidizing conditions can lead to the degradation of the starting materials or the desired product, resulting in a complex mixture of by-products.[1]

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Control of Reaction Temperature Maintain the reaction temperature at the lower end of the recommended range during the initial condensation step.This minimizes the rate of side reactions like self-condensation, which often have higher activation energies than the desired reaction.
Order of Reagent Addition Add the acetaldehyde slowly to the mixture of ethyl acetoacetate and the ammonia source.This keeps the instantaneous concentration of acetaldehyde low, reducing the likelihood of its self-condensation.
Choice of Ammonia Source Use ammonium acetate as the ammonia source.Ammonium acetate also acts as a buffer, helping to maintain a pH that is optimal for the desired reaction and less favorable for side reactions.
Milder Oxidation Conditions If over-oxidation is suspected, switch to a milder oxidizing agent or perform the reaction at a lower temperature.This provides greater selectivity for the desired aromatization without causing degradation.

Experimental Workflow for Minimizing Side Reactions:

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Oxidation cluster_3 Work-up and Purification A Combine Ethyl Acetoacetate and Ammonium Acetate B Slowly Add Acetaldehyde A->B Maintain low temperature C Stir at controlled temperature B->C D Add milder oxidant (e.g., air, mild chemical oxidant) C->D E Monitor by TLC D->E F Aqueous work-up E->F G Column Chromatography F->G

Caption: Optimized workflow to minimize by-products.

Issue 3: I am struggling with the purification of the final product.

Question: My crude product is an oil, and I'm finding it difficult to purify by crystallization. What are the recommended purification methods for this compound?

Answer:

Purification of nicotinic acid esters can indeed be challenging, especially when they are oils or when by-products with similar polarities are present.

Purification Strategies:

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The less polar dihydropyridine intermediate will elute first, followed by the more polar this compound. More polar by-products will be retained on the column.

  • Acid-Base Extraction: This technique can be very effective for removing acidic or basic impurities.

    • To Remove Acidic Impurities: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous solution of a weak base, such as sodium bicarbonate. Acidic by-products will be deprotonated and move into the aqueous layer.

    • To Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Basic impurities will be protonated and extracted into the aqueous phase.

  • Crystallization: While challenging for oily products, it can sometimes be induced.

    • Solvent Screening: Experiment with a variety of solvent systems. A mixture of a good solvent (in which the product is soluble) and a poor solvent (in which it is insoluble) can sometimes induce crystallization.

    • Seeding: If you have a small amount of pure product, adding a seed crystal to a supersaturated solution can initiate crystallization.

Logical Flow for Purification:

G Start Crude Product Extraction Acid-Base Extraction Start->Extraction Remove acidic/basic impurities Column Column Chromatography Extraction->Column Separate by polarity Crystallization Crystallization (if feasible) Column->Crystallization Final polishing Pure Pure this compound Column->Pure If crystallization is not possible Crystallization->Pure

Caption: Purification decision tree.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,4-dimethylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Senior Application Scientist's Guide to Synthesis and Troubleshooting

Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethylnicotinate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence. The synthesis of these substituted pyridines, while often straightforward, can present challenges ranging from low yields to difficult purifications. This resource provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

The primary route to this class of molecules is the Hantzsch Pyridine Synthesis , a robust multi-component reaction that has been a cornerstone of heterocyclic chemistry for over a century.[1][2] It typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the target aromatic pyridine.[3] Understanding the nuances of this process is key to success.

Core Synthesis Workflow: The Hantzsch Pathway

The synthesis can be visualized as a two-stage process: the initial formation of the dihydropyridine ring, followed by aromatization. Each step has critical parameters that influence the outcome.

Hantzsch_Workflow cluster_0 Stage 1: Dihydropyridine Formation cluster_1 Stage 2: Aromatization cluster_2 Post-Synthesis A Starting Materials (Ethyl Acetoacetate, Acetaldehyde, Ammonia Source) B One-Pot Condensation (Knoevenagel, Michael Addition, Cyclization) A->B Reflux in Solvent (e.g., Ethanol) C 1,4-Dihydropyridine (DHP) Intermediate B->C Ring Formation D Oxidizing Agent Addition (e.g., HNO3, MnO2, Iodine) C->D Oxidation Reaction E Final Product (this compound) D->E Aromatization F Workup & Purification (Extraction, Chromatography, Recrystallization) E->F

Caption: General workflow for Hantzsch synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis for my target molecule?

The Hantzsch reaction is a classic multi-component reaction. For this compound, the process involves:

  • Knoevenagel Condensation: Acetaldehyde reacts with one equivalent of ethyl acetoacetate to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with an ammonia source (like ammonium acetate) to form an enamine, specifically ethyl 3-aminocrotonate.

  • Michael Addition & Cyclization: The enamine adds to the α,β-unsaturated intermediate. This is followed by cyclization and dehydration to yield the stable 1,4-dihydropyridine (DHP) intermediate.[3][4]

This DHP intermediate is often stable and can be isolated before the final step.

Q2: Why is a separate oxidation step required, and what are my options?

The initial product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester.[2] This molecule is not aromatic. The final oxidation step is crucial as it removes two hydrogen atoms from the ring, leading to the formation of the thermodynamically stable aromatic pyridine ring. This aromatization is the driving force for the reaction's second stage.[2]

Common oxidants range from harsh classical reagents to milder modern alternatives. Your choice impacts yield, purity, and reaction conditions.

Oxidizing AgentProsCons
Nitric Acid (HNO₃) Inexpensive, effective.Harsh conditions, can lead to side reactions (nitration), generates toxic NOx fumes.[2]
KMnO₄, CrO₃ Strong and effective.Stoichiometric, produces heavy metal waste, can be unselective and cause over-oxidation.[2]
Manganese Dioxide (MnO₂) / Ferric Chloride (FeCl₃) Milder than HNO₃, can be used in one-pot syntheses.Requires stoichiometric amounts, workup can be tedious.[2]
Iodine in Refluxing Methanol Milder conditions, good yields.Iodine can be corrosive and requires careful handling.
Photochemical/Metal-Free Methods "Green" alternatives, high selectivity.May require specialized equipment (e.g., UV lamp), conditions may need specific optimization.[2]
Q3: Can this synthesis be made more environmentally friendly?

Absolutely. Modern variations of the Hantzsch synthesis focus on "green chemistry" principles.[2] Researchers have successfully demonstrated this reaction using:

  • Water as a solvent , often with micelle-forming surfactants.[2][3]

  • Solvent-free conditions , sometimes catalyzed by solid acids like montmorillonite K10 or under microwave irradiation.[5][6]

  • Ionic liquids as reusable and non-toxic catalysts.[2]

These methods often lead to shorter reaction times, simpler workups, and higher yields while minimizing hazardous waste.[6]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem 1: My reaction yield is very low or I'm recovering only starting materials.

This is one of the most common issues and can stem from several factors.[7]

  • Q: I ran the reaction for the time specified in the literature, but it seems incomplete. What should I do? A: Reaction times in literature are often idealized. The first step is to monitor your reaction's progress using Thin Layer Chromatography (TLC) or HPLC.[7] If starting materials are still present, try extending the reaction time. A moderate increase in temperature (e.g., from 60°C to 80°C in refluxing ethanol) can also accelerate the condensation. However, be cautious, as excessive heat can promote side reactions.[7]

  • Q: I suspect my catalyst isn't working. What are my options? A: The classical Hantzsch synthesis can be slow without a catalyst. While sometimes run without one, an acid catalyst is typically employed.

    • Catalyst Choice: A common and effective choice is p-toluenesulfonic acid (PTSA).[2]

    • Anhydrous Conditions: Ensure your reagents and solvents are reasonably dry, as excess water can sometimes hinder the initial condensation steps.[7]

    • Catalyst Loading: Use a catalytic amount (e.g., 10 mol%). Too much acid can sometimes promote polymerization or other side reactions.

  • Q: Could side reactions be consuming my starting materials? A: Yes. The Hantzsch synthesis involves a cascade of equilibria.[2][8] If conditions are not optimal, intermediates can be diverted into unproductive pathways. For example, the aldehyde can undergo self-condensation, or the β-ketoester can participate in other side reactions. Ensuring a proper stoichiometric balance of reactants and controlled heating is crucial to favor the desired reaction pathway.

Problem 2: The oxidation step is inefficient, giving a mix of dihydropyridine and the final pyridine.
  • Q: I used a mild oxidant, but the conversion is incomplete. Should I just add more? A: Simply adding a large excess of the oxidant can lead to the formation of byproducts or product degradation.[2] First, ensure your 1,4-DHP intermediate is pure before proceeding. If it is, consider switching to a slightly more potent oxidizing agent from the table above. For example, if iodine is ineffective, you might try MnO₂. Alternatively, increasing the reaction temperature or time for the oxidation can drive it to completion. Always monitor by TLC to find the sweet spot where the DHP spot disappears and the product spot is maximized.

Problem 3: My final product is impure, and purification is difficult.
  • Q: My NMR shows several unexpected peaks, and column chromatography isn't giving clean separation. What's the cause? A: Impurity formation is a frequent challenge.

    • Workup is Key: Before resorting to chromatography, use a liquid-liquid extraction workup. Wash your organic layer (e.g., in ethyl acetate or DCM) with a saturated sodium bicarbonate solution.[9] This will remove any acidic starting materials or byproducts. A subsequent wash with brine will help remove residual water.

    • Byproduct Formation: The classical Hantzsch reaction can sometimes produce byproducts.[2] If you are getting complex mixtures, consider a modified, two-step procedure. First, synthesize the enamine (ethyl 3-aminocrotonate) separately. Then, react the purified enamine with the Knoevenagel condensation product of your aldehyde and the other equivalent of ethyl acetoacetate. This stepwise approach provides greater control and often results in a cleaner product.

    • Recrystallization: If your product is a solid, recrystallization is often more effective than chromatography for removing small amounts of closely-related impurities. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

  • Q: My product is a persistent oil and won't solidify. How can I purify it? A: This is common for nicotinate derivatives.

    • Chromatography Optimization: Carefully optimize your solvent system for column chromatography. A gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) often provides better separation than an isocratic (fixed composition) system.

    • Trituration: Try dissolving the oil in a minimal amount of a good solvent (like DCM or ether) and then adding a poor solvent (like hexane or pentane) dropwise while scratching the inside of the flask with a glass rod. This can often induce crystallization.

    • Kugelrohr Distillation: If the product is thermally stable and has a reasonable boiling point, short-path distillation using a Kugelrohr apparatus can be an excellent method for purifying oils on a lab scale.

Troubleshooting Workflow: Low Yield Diagnosis

When faced with low yields, a systematic approach is essential. Use this decision tree to diagnose the likely cause.

Troubleshooting_Yield cluster_diagnosis cluster_solutions start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/HPLC start->check_tlc unreacted_sm Result: Mostly Starting Materials (SMs) check_tlc->unreacted_sm High SMs complex_mixture Result: Multiple Byproducts check_tlc->complex_mixture Many Spots dhp_ok Result: Clean DHP formation, but low final yield check_tlc->dhp_ok Clean DHP sol_incomplete Cause: Incomplete Reaction - Increase reaction time - Increase temperature moderately - Add acid catalyst (e.g., PTSA) unreacted_sm->sol_incomplete sol_side_reactions Cause: Side Reactions - Check stoichiometry - Lower reaction temperature - Consider a stepwise approach complex_mixture->sol_side_reactions sol_oxidation Cause: Poor Oxidation - Use a stronger oxidant - Increase oxidation time/temp - Check purity of DHP intermediate dhp_ok->sol_oxidation

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Validated Experimental Protocols

Protocol 1: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (A Model Hantzsch Ester)

This protocol details the synthesis of a classic Hantzsch ester to illustrate the general procedure for the DHP formation stage.

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser, add ethyl acetoacetate (2.60 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and absolute ethanol (20 mL).

  • Reagent Addition: Add concentrated ammonium hydroxide (1.5 mL, ~22 mmol) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the benzaldehyde spot has disappeared.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Purification: Collect the yellow solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Protocol 2: Oxidation of a 1,4-Dihydropyridine to the Pyridine Derivative
  • Reaction Setup: In a 50 mL round-bottomed flask, dissolve the 1,4-dihydropyridine intermediate (e.g., 3.3 g, 10 mmol) in glacial acetic acid (15 mL).

  • Oxidant Addition: While stirring the solution at room temperature, add a solution of sodium nitrite (0.83 g, 12 mmol) in water (2 mL) dropwise over 10 minutes. Caution: Gas evolution (NOx) will occur. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C for 1 hour. Monitor by TLC until the starting DHP is consumed.

  • Workup: Cool the mixture to room temperature and pour it carefully into a beaker containing ice water (100 mL). Neutralize the solution by slowly adding solid sodium carbonate until gas evolution ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

Ethyl 2,4-dimethylnicotinate (CAS: 37669-78-6, Molecular Formula: C₁₀H₁₃NO₂) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structural integrity and purity are paramount, as impurities can lead to undesirable side reactions, altered biological activity, and compromised research outcomes. A multi-technique analytical approach is therefore not just recommended but essential for comprehensive quality control.

This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation and purity assessment of this compound. We move beyond mere protocols to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each described method is presented as a self-validating system, grounded in authoritative principles to ensure scientific rigor.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
CAS Number 37669-78-6[1][2]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Canonical SMILES CCOC(=O)C1=C(C)C=CN=C1CN/A
InChIKey VJCNJABIIQSYBK-UHFFFAOYSA-NN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule's structure. It is the definitive technique for confirming the identity and connectivity of atoms within this compound.

Expertise & Rationale

The power of NMR lies in its ability to probe the unique magnetic environment of each proton (¹H) and carbon (¹³C) nucleus. For this compound, ¹H NMR will confirm the presence and relative number of protons on the pyridine ring, the two distinct methyl groups, and the ethyl ester moiety. Critically, the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons, allowing for unambiguous assignment of the substitution pattern on the pyridine ring.[3] ¹³C NMR complements this by identifying all unique carbon environments, including the carbonyl carbon of the ester, which has a characteristic downfield chemical shift.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The deuterated solvent is chosen for its ability to dissolve the analyte without producing an interfering proton signal.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei, to ensure adequate signal dispersion.[4]

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Co-add 8-16 scans to improve the signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled spectrum to produce singlets for all carbon signals, simplifying interpretation.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction using the spectrometer's software.

Expected Data Interpretation
  • ¹H NMR (in CDCl₃, estimated):

    • ~8.4 ppm (singlet, 1H): Proton at the 6-position of the pyridine ring.

    • ~7.0 ppm (singlet, 1H): Proton at the 5-position of the pyridine ring.

    • ~4.3 ppm (quartet, 2H): Methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl group.

    • ~2.6 ppm (singlet, 3H): Methyl protons at the 2-position.

    • ~2.4 ppm (singlet, 3H): Methyl protons at the 4-position.

    • ~1.4 ppm (triplet, 3H): Methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

  • ¹³C NMR (in CDCl₃, estimated):

    • ~167 ppm: Carbonyl (C=O) carbon of the ester.

    • ~158-120 ppm: Aromatic carbons of the pyridine ring.

    • ~61 ppm: Methylene (-CH₂-) carbon of the ethyl group.

    • ~23 ppm & ~19 ppm: The two distinct methyl group carbons.

    • ~14 ppm: Methyl (-CH₃) carbon of the ethyl group.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (~10 mg) Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent CDCl3 with TMS (~0.7 mL) Solvent->Dissolve Spectrometer 400+ MHz NMR Spectrometer Dissolve->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analysis Assign Peaks, Interpret Structure Process->Analysis

Caption: Workflow for NMR-based structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Impurity Identification

GC-MS is a powerful hyphenated technique ideal for analyzing volatile and semi-volatile compounds like this compound. It excels at separating the target analyte from volatile impurities and providing definitive identification based on mass.

Expertise & Rationale

The gas chromatograph separates components of a mixture based on their boiling points and interactions with a capillary column.[5] This is highly effective for separating the target compound from residual solvents, starting materials, or side-products from synthesis. The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a molecular "fingerprint," showing the molecular ion (confirming molecular weight) and characteristic fragment ions that help elucidate the structure.[6] This dual-technique approach provides orthogonal data points—retention time and mass spectrum—for confident identification and purity assessment.[4][7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.[5]

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms or similar non-polar column) coupled to a mass spectrometer.[8]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.[5]

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures separation of compounds with varying volatilities.[4][8]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[4]

    • Mass Range: Scan from m/z 40 to 450 amu to capture the molecular ion and key fragments.

Expected Data Interpretation
  • Chromatogram: A sharp, symmetrical peak at a specific retention time corresponding to this compound. The peak area percentage provides a semi-quantitative measure of purity.

  • Mass Spectrum:

    • Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.[1]

    • Key Fragments: Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅, M-45, resulting in m/z 134) and the loss of the entire ethyl ester group (-COOC₂H₅, M-73, resulting in m/z 106). The fragmentation pattern can be compared against spectral libraries like NIST for confirmation.[9]

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Interpretation Sample This compound Dilute Prepare Dilute Solution (~100 µg/mL) Sample->Dilute Solvent Dichloromethane Solvent->Dilute GC Gas Chromatograph (Separation by Volatility) Dilute->GC MS Mass Spectrometer (Detection by m/z) GC->MS Transfer Line Chromatogram Assess Purity via Peak Area MS->Chromatogram MassSpec Confirm Identity via M⁺ and Fragments MS->MassSpec Result Purity & Identity Confirmed Chromatogram->Result MassSpec->Result

Caption: Workflow for GC-MS-based purity and identity analysis.

High-Performance Liquid Chromatography (HPLC): Robust Purity Determination and Quantification

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and is particularly useful for analyzing non-volatile or thermally sensitive impurities that are not amenable to GC.[4]

Expertise & Rationale

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method using a non-polar C18 column is the logical choice. The pyridine ring contains a strong chromophore, making UV detection highly sensitive and specific. By creating a calibration curve with a reference standard of known concentration, HPLC can be used for accurate quantification and purity determination (e.g., calculating percentage purity by area normalization).[11]

Experimental Protocol: RP-HPLC with UV Detection
  • Sample and Standard Preparation:

    • Accurately prepare a stock solution of this compound reference standard in the mobile phase diluent (e.g., 1 mg/mL).

    • Prepare sample solutions at a similar concentration.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid to ensure sharp peak shapes.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set to ~265 nm, the approximate λₘₐₓ for the pyridine ring.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to verify system performance (e.g., retention time repeatability, peak tailing, theoretical plates).

  • Analysis: Inject the sample and standard solutions. Identify the analyte peak by comparing its retention time to that of the reference standard.

Expected Data Interpretation
  • Chromatogram: A primary peak for this compound will be observed at a specific retention time. Any other peaks represent impurities.

  • Purity Calculation: Purity can be calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Quantification: The concentration of the analyte in a sample can be determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Separation & Detection cluster_output Data Analysis Sample Sample Solution in Diluent Injector Autosampler/Injector Sample->Injector Standard Reference Standard Solution Standard->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (ACN/H₂O) MobilePhase->Pump Detector UV Detector (~265 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Calculate Purity (Area %) Chromatogram->Analysis

Caption: Workflow for HPLC-based purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR is a fast and simple technique used to confirm the presence of key functional groups within a molecule. It serves as an excellent orthogonal method for identity confirmation.

Expertise & Rationale

FTIR spectroscopy works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies.[13] The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, we can expect to see characteristic absorption bands for the ester's carbonyl (C=O) group, C-O bonds, aromatic C=C and C=N bonds of the pyridine ring, and aliphatic C-H bonds of the methyl and ethyl groups. The absence of certain bands, such as a broad O-H stretch, can confirm the absence of corresponding impurities like the parent carboxylic acid.[13]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: No extensive preparation is needed. Place one to two drops of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[14]

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Acquire the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.[15]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data Interpretation
  • ~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl and ethyl groups.

  • ~1735-1720 cm⁻¹: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch.[13]

  • ~1600-1450 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the pyridine ring.

  • ~1300-1100 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkage.

  • Fingerprint Region (<1500 cm⁻¹): A complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison to a reference spectrum.[13]

Workflow Visualization

FTIR_Workflow Sample Neat Liquid Sample ATR Place sample on ATR Crystal Sample->ATR Spectrometer FTIR Spectrometer ATR->Spectrometer ScanBG 1. Acquire Background Scan Spectrometer->ScanBG ScanSample 2. Acquire Sample Scan Spectrometer->ScanSample Spectrum Generate IR Spectrum ScanBG->Spectrum ScanSample->Spectrum Analysis Identify Characteristic Functional Group Peaks Spectrum->Analysis

Caption: Workflow for FTIR functional group analysis.

Comparative Summary of Analytical Techniques

The choice of method depends on the analytical goal, whether it is definitive structural proof, routine purity testing, or impurity identification.

FeatureNMR Spectroscopy GC-MS HPLC-UV FTIR Spectroscopy
Principle Nuclear spin in a magnetic fieldVolatility-based separation & mass-based detectionPolarity-based separation & UV absorbance detectionInfrared light absorption by molecular bonds
Primary Application Unambiguous structure elucidationPurity of volatile components, impurity IDQuantitative purity analysis, stability testingFunctional group confirmation, rapid ID
Quantitation Absolute (qNMR) or RelativeRelative (requires standard)Relative (requires standard)Generally qualitative/semi-quantitative
Selectivity Very HighHighGood to HighModerate
Sample Requirement 5-10 mg< 1 mg< 1 mg< 0.1 mg (1-2 drops)
Key Advantage Provides complete structural mapHigh sensitivity and specificity for volatile impuritiesRobust, versatile for purity and quantificationVery fast, simple, non-destructive
Key Limitation Lower throughput, higher costNot suitable for non-volatile or thermally labile compoundsMay not separate all impurities from main peakLimited structural information

Conclusion: An Integrated Strategy for Complete Characterization

No single analytical technique provides a complete picture of this compound's identity, purity, and stability. A comprehensive characterization strategy leverages the orthogonal strengths of multiple methods.

For definitive structural confirmation of a newly synthesized batch, NMR spectroscopy is indispensable. For routine quality control and purity assessment, HPLC-UV offers a robust, quantitative, and reliable workflow. GC-MS is the superior choice for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC. Finally, FTIR serves as a rapid and straightforward method for identity verification and confirmation of essential functional groups. By integrating these techniques, researchers and drug developers can ensure the highest quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities and intermediates is a foundational requirement for regulatory compliance and the assurance of safety and efficacy. Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds. Its impurity profile can significantly impact the quality, stability, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography (HPLC) method with alternative HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the comprehensive purity analysis of this compound. The methodologies are detailed with supporting scientific rationale to empower the analyst in making informed decisions for method selection and implementation.

The Criticality of Method Selection in Purity Analysis

The choice of an analytical method for purity determination is contingent upon the physicochemical properties of the analyte and its potential impurities. This compound, as a pyridine derivative, possesses basic properties, which necessitates careful consideration of the mobile phase pH and stationary phase interactions in reversed-phase HPLC to achieve optimal peak shape and resolution.[1] Concurrently, its potential volatility makes it amenable to analysis by GC, offering an orthogonal approach for the detection of impurities that may not be readily observed by HPLC. This guide will explore these complementary techniques to construct a holistic purity assessment strategy.

Primary Method: Reversed-Phase HPLC with a C18 Stationary Phase

A reversed-phase HPLC method is proposed as the primary technique for the routine purity analysis of this compound due to its robustness, versatility, and wide applicability in the pharmaceutical industry for non-volatile and thermally labile compounds.[2]

Experimental Protocol: HPLC Method 1
ParameterConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring and the ethyl ester group. A high carbon load and end-capping are preferable to minimize peak tailing of the basic analyte.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Formic acid is used to control the pH of the mobile phase, ensuring the protonation of the pyridine nitrogen, which leads to improved retention and peak shape.[3]
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (equilibration)A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature enhances the reproducibility of retention times.
Detection UV at 262 nmNicotinic acid and its derivatives exhibit strong UV absorbance around 260-270 nm.[4][5] A wavelength of 262 nm is selected to maximize sensitivity for the analyte and its potential chromophoric impurities.
Injection Volume 10 µL-
Sample Preparation Dissolve 1 mg/mL in 50:50 Acetonitrile:WaterThe sample is dissolved in a diluent that is compatible with the mobile phase to ensure good peak shape.
Self-Validating System and Causality

This method incorporates a self-validating system through the use of a well-characterized C18 column and a simple, acidic mobile phase. The formic acid in the mobile phase serves a dual purpose: it controls the secondary interactions between the basic analyte and residual silanols on the stationary phase and ensures consistent ionization of the analyte, leading to reproducible retention times. The gradient elution allows for a broad screening of potential impurities with varying polarities.

Alternative Method 1: Reversed-Phase HPLC with a Phenyl-Hexyl Stationary Phase

To provide an orthogonal HPLC separation, an alternative method utilizing a different stationary phase chemistry is presented. A phenyl-hexyl column offers a different selectivity based on pi-pi interactions with the aromatic ring of this compound.

Experimental Protocol: HPLC Method 2
ParameterConditionRationale
Stationary Phase Phenyl-Hexyl, 5 µm, 4.6 x 150 mmThe phenyl-hexyl stationary phase provides alternative selectivity through pi-pi interactions with the pyridine ring, which can be beneficial for separating impurities that co-elute on a C18 column.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA is a stronger ion-pairing agent than formic acid and can further improve the peak shape of basic compounds, though it may be less desirable for LC-MS applications.[3]
Gradient Elution Same as Primary MethodA consistent gradient allows for a more direct comparison of the selectivity of the two stationary phases.
Flow Rate 1.0 mL/min-
Column Temperature 30 °C-
Detection UV at 262 nm-
Injection Volume 10 µL-
Sample Preparation Dissolve 1 mg/mL in 50:50 Acetonitrile:Water-

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For the detection of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, GC-MS is an invaluable orthogonal technique.[6] This can include residual solvents from the synthesis or volatile by-products.

Experimental Protocol: GC-MS Method
ParameterConditionRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the analysis of a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/min-
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold at 280 °C for 5 minThe temperature program is designed to separate volatile impurities at the beginning of the run and ensure the elution of the main analyte.
Injector Temperature 250 °C-
Injection Mode Split (50:1)A split injection is used to prevent column overloading with the main component.
MS Transfer Line Temp. 280 °C-
Ion Source Temperature 230 °C-
Mass Range 40-400 amuA wide mass range is scanned to detect a broad range of potential impurities.
Sample Preparation Dissolve 1 mg/mL in DichloromethaneDichloromethane is a volatile solvent suitable for GC analysis.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three proposed methods for the analysis of a hypothetical sample of this compound containing trace impurities.

ParameterHPLC Method 1 (C18)HPLC Method 2 (Phenyl-Hexyl)GC-MS Method
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography (with pi-pi interactions)Separation by boiling point and polarity
Selectivity Good for a wide range of polar and non-polar impurities.Different selectivity for aromatic impurities.Excellent for volatile and semi-volatile impurities.
Sensitivity (LOD/LOQ) High (ng level)High (ng level)Very High (pg level)
Instrumentation Cost ModerateModerateHigh
Sample Throughput HighHighModerate
Key Advantage Robust and widely applicable.Orthogonal selectivity to C18.Identification of volatile impurities and structural elucidation via mass spectra.

Visualization of Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 hplc3 Inject Sample prep3->hplc3 Prepared Sample hplc1 Mobile Phase Degassing hplc2 System Equilibration hplc1->hplc2 hplc2->hplc3 hplc4 Chromatographic Separation hplc3->hplc4 hplc5 UV Detection hplc4->hplc5 data1 Integrate Peaks hplc5->data1 Chromatogram data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC Purity Analysis.

Method Selection Logic

Method_Selection node_routine Use Primary HPLC Method (C18) node_volatile Use GC-MS Method node_confirm Use Orthogonal HPLC and GC-MS start Purity Analysis Required? q1 Routine QC? start->q1 q1->node_routine Yes q2 Volatile Impurities Suspected? q1->q2 No q2->node_volatile Yes q3 Confirm Impurity Identity? q2->q3 No q3->node_routine No q3->node_confirm Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, the proposed reversed-phase HPLC method using a C18 column offers a robust, reliable, and high-throughput solution. However, a comprehensive purity profile, particularly during method development and validation, should employ orthogonal techniques. The use of a phenyl-hexyl column can reveal impurities that may be masked on a C18 column, while GC-MS is essential for the detection and identification of volatile and semi-volatile impurities. By integrating these methods, researchers and drug development professionals can establish a thorough understanding of the impurity profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

The Analytical Imperative for Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the GC-MS Analysis of Ethyl 2,4-dimethylnicotinate

For researchers and professionals in drug development, the precise and accurate analysis of chemical intermediates is paramount. This compound, a substituted pyridine derivative, serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its purity and characterization directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a comparative perspective against High-Performance Liquid Chromatography (HPLC) to inform methodological choices in a research and quality control setting.

This compound belongs to the nicotinate ester class, which are important scaffolds in medicinal chemistry.[1] The analytical challenge lies not only in quantifying the primary compound but also in identifying and quantifying any process-related impurities or degradation products. The selection of an appropriate analytical technique is therefore a critical decision, guided by the physicochemical properties of the analyte and the specific goals of the analysis—be it routine purity assessment, stability testing, or impurity profiling.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds, a category into which this compound and similar small molecules fall.[3]

The Principle of Separation and Detection

The process begins in the gas chromatograph, where a liquid sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column.[4] The column's inner surface is coated with a stationary phase. Separation occurs as different compounds in the sample interact with this stationary phase to varying degrees based on their boiling points and chemical properties; compounds with weaker interactions travel faster through the column.[5]

As each separated compound elutes from the GC column, it enters the mass spectrometer.[6] Here, the molecules are ionized, typically by electron impact (EI), which breaks them into charged fragments. These fragments are then sorted by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly confident identification.[2]

Causality in Experimental Design for GC-MS

The success of a GC-MS analysis hinges on the careful selection of experimental parameters. The choice of a non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is logical for a molecule like this compound, balancing retention with efficient elution. The temperature program of the GC oven is critical; a gradual ramp allows for the effective separation of the target analyte from closely related impurities. The ionization energy in the MS is typically set at 70 eV, a standard that promotes reproducible fragmentation patterns, enabling library matching for impurity identification.

Experimental Protocol 1: GC-MS Analysis of this compound

Objective: To quantify this compound and identify potential impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Prepare a sample solution of the test material at a concentration of approximately 50 µg/mL.

2. GC-MS Instrumentation and Parameters:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentStandard, reliable instrumentation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert gas that provides good separation efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without thermal degradation.
Injection Volume 1 µL, Split mode (e.g., 50:1 split ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 minA standard temperature ramp that allows for the separation of impurities with different boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust detector.
Ion Source Temp. 230 °CStandard temperature to maintain analyte integrity.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProduces consistent and extensive fragmentation, creating a searchable mass spectrum.
Acquisition Mode Full Scan (m/z 40-450)Allows for the identification of unknown impurities by capturing all fragment ions within the mass range.

3. Data Analysis:

  • Integrate the peak corresponding to this compound in the Total Ion Chromatogram (TIC).
  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Linearity should be confirmed with a correlation coefficient (R²) > 0.999.[7]
  • Quantify the amount of this compound in the test sample using the calibration curve.
  • Examine the mass spectrum of the main peak to confirm its identity.
  • Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Dichloromethane inj Inject 1µL into GC prep1->inj prep2 Prepare Calibration Standards quant Quantification via Calibration Curve prep2->quant gc_sep Vaporization & Separation in GC Column inj->gc_sep ms_ion Elution into MS & Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Filtering (Quadrupole) & Detection ms_ion->ms_detect tic Generate Total Ion Chromatogram (TIC) ms_detect->tic tic->quant ident Identify Impurities (Mass Spectral Library) tic->ident report Final Report quant->report ident->report

Caption: Workflow for the GC-MS analysis of this compound.

Alternative Technique: High-Performance Liquid Chromatography (HPLC-UV)

While GC-MS is highly effective, it is not universally applicable. For compounds that are non-volatile or thermally labile, HPLC is the method of choice.[8][9] For a compound like this compound, which is amenable to GC, HPLC still presents a viable and often simpler alternative for routine quality control.

Principle of HPLC-UV

In HPLC, a liquid sample is pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).[10] Separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase.[11] As the separated components exit the column, they pass through a detector. A UV-Vis detector is common, measuring the absorbance of light at a specific wavelength.[12] Pyridine and its derivatives are known to absorb UV light, making this a suitable detection method.[13]

Experimental Protocol 2: HPLC-UV Analysis of this compound

Objective: To perform a routine purity assay of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
  • Prepare a sample solution of the test material at a concentration of approximately 100 µg/mL.

2. HPLC-UV Instrumentation and Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable instrumentation for routine analysis.
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)A versatile reversed-phase column suitable for separating moderately polar organic compounds.
Mobile Phase Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic AcidA common mobile phase for pyridine derivatives, providing good peak shape. The acid helps to protonate the pyridine nitrogen.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for the acquisition of the full UV spectrum for peak purity analysis.
Detection λ 265 nmPyridine derivatives typically show strong absorbance in this region.[13][15]

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Construct a calibration curve by plotting peak area against concentration.
  • Quantify the purity of the sample using the principle of area percent or against the calibration curve.

Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends on the analytical objective. GC-MS offers unparalleled identification capabilities, while HPLC-UV provides robust and straightforward quantification.

FeatureGC-MSHPLC-UV
Principle Separation by volatility/boiling point; detection by mass.[4]Separation by polarity/partitioning; detection by UV absorbance.[10]
Selectivity & Specificity Very High. Mass spectrum provides a unique molecular fingerprint.[2]Moderate. Relies on retention time and UV absorbance, which can overlap.
Sensitivity High. Can often detect analytes at picogram (pg) levels.Good. Typically detects at nanogram (ng) levels.
Analyte Scope Volatile & thermally stable compounds.[3]Broad scope, including non-volatile and thermally labile compounds.
Identification Power Excellent. Structural information from fragmentation patterns.[6]Limited. Identification is based on comparing retention time to a standard.
Speed/Throughput Moderate. Run times are typically 15-30 minutes.Can be very fast with modern UPLC/UHPLC systems (under 5 minutes).
Instrumentation More complex; requires vacuum systems and specialized gas supplies.Simpler and more common in QC labs.
Method Validation Requires rigorous validation of all parameters.[16]Requires rigorous validation as per ICH guidelines.[17]

Visualization: Method Selection Logic

Method_Comparison start Analytical Goal for This compound? gcms GC-MS start->gcms Impurity ID & Structural Elucidation hplc HPLC-UV start->hplc Routine Purity Assay & Quantification gcms_adv Advantages: • Superior Identification • High Sensitivity • Structural Information gcms->gcms_adv hplc_adv Advantages: • Robust & Simple • Good for Routine QC • No Volatility Requirement hplc->hplc_adv

Caption: Decision tree for selecting between GC-MS and HPLC-UV.

Conclusion and Recommendations

For the comprehensive analysis of this compound, GC-MS stands out as the superior technique for characterization, impurity identification, and method development. Its ability to provide structural information through mass spectral fragmentation is invaluable for understanding the complete chemical profile of a sample. This makes it the authoritative choice during drug discovery and process development.

Conversely, HPLC-UV is a highly efficient and reliable alternative for routine quality control applications. Once the impurity profile is well-understood, the speed and simplicity of an HPLC-UV method make it ideal for batch release testing and stability studies where the primary goal is to confirm purity and quantify the main component against a known standard.

Ultimately, a well-equipped analytical laboratory would leverage both techniques synergistically: GC-MS for in-depth investigation and HPLC-UV for high-throughput, routine analysis, ensuring the highest standards of quality and safety in drug development.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 2,4-dimethylnicotinate: A Comparative Review of Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Ethyl 2,4-dimethylnicotinate

This compound, a substituted pyridine derivative, serves as a pivotal building block in the synthesis of novel pharmaceutical compounds and other advanced materials. As with any critical intermediate in a synthetic pathway, particularly in drug development, the precise and accurate quantification of this compound is not merely a procedural step but a foundational requirement for ensuring reaction efficiency, yield optimization, and the purity of the final active pharmaceutical ingredient (API). The presence of unquantified starting material or process-related impurities can have cascading effects on downstream reactions and the ultimate safety and efficacy of the end product.

This guide provides an in-depth, comparative analysis of the principal analytical methodologies for the quantitative determination of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical method validation stipulated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] Our objective is to equip you, the practicing scientist, with the expertise to select, develop, and validate the most appropriate analytical technique for your specific application.

Pillar of Trust: The Non-Negotiable Principles of Method Validation

Before comparing techniques, it is crucial to establish the framework through which their performance is judged. An analytical method is only as reliable as its validation.[2][3] Validation is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[4] The core parameters, as outlined in the ICH Q2(R1) and Q2(R2) guidelines, form a self-validating system for any protocol.[2][5]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1][4]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.[2][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][5]

  • Limits of Detection (LOD) & Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique for this compound hinges on the specific requirements of the analysis: Is it for routine quality control of a pure substance, the quantification in a complex reaction mixture, or the detection of trace-level impurities? We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is arguably the most powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.[6][7] Its high resolving power makes it ideal for separating the analyte from structurally similar impurities.

Causality Behind the Method: A Reverse-Phase (RP-HPLC) method is the logical choice. This compound is a moderately polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is employed because the pyridine ring of the nicotinate structure contains a chromophore that strongly absorbs UV light, providing excellent sensitivity.[8] The selection of the detection wavelength (~260-265 nm) is based on the UV absorbance maximum for nicotinic acid derivatives, ensuring a maximal response.[9]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid improves peak shape and suppresses the ionization of any free silanol groups on the column packing.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. Rationale: A gradient is used to ensure elution of any potential late-eluting, more non-polar impurities while keeping the analysis time reasonable.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Prepare the sample to be analyzed in the same diluent to achieve a final concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Calculate the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN/Water/Formic Acid) A1 Equilibrate HPLC System (C18 Column, 30°C) P1->A1 P2 Prepare Standard & Sample Solutions (1-100 µg/mL) A2 Inject Calibration Standards P2->A2 A3 Inject Sample P2->A3 A1->A2 A2->A3 D2 Construct Calibration Curve (Linear Regression) A2->D2 D1 Integrate Peak Areas (Detection at 262 nm) A3->D1 D3 Quantify Analyte in Sample D1->D3 D2->D3

Caption: High-level workflow for the quantitative HPLC analysis.

Gas Chromatography (GC): A Viable Orthogonal Technique

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] For this compound, GC, particularly when coupled with a Mass Spectrometry (GC-MS) detector, serves as an excellent orthogonal method to HPLC. It is especially useful for identifying and quantifying volatile or semi-volatile impurities that might not be well-resolved by HPLC.[11][12]

Causality Behind the Method: The analyte must be thermally stable and sufficiently volatile for GC analysis. Given its ester structure, this compound is expected to be amenable to GC. A non-polar capillary column (e.g., DB-5ms) is chosen for general-purpose separation based on boiling points. The MS detector provides high selectivity and allows for structural confirmation based on fragmentation patterns, making it superior to a less specific Flame Ionization Detector (FID) for impurity profiling.[11]

  • Instrumentation: A GC system equipped with an autosampler, a capillary column, and a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This widely used, low-polarity phase provides excellent separation for a broad range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes. Rationale: The temperature program ensures the separation of lower boiling point impurities from the analyte and cleans the column of any high-boiling point residues.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1). Rationale: A split injection prevents column overloading when analyzing high-concentration samples.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from 40-400 amu.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Ethyl Acetate or Dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the same concentration range as for HPLC.

    • Sample Solution: Prepare the sample to be analyzed in the same solvent to achieve a final concentration within the calibration range.

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) versus concentration.

    • Inject the sample and integrate the peak area of the same characteristic ion.

    • Calculate the concentration from the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standard & Sample Solutions in Ethyl Acetate A2 Inject Calibration Standards P1->A2 A3 Inject Sample P1->A3 A1 Set GC-MS Parameters (DB-5ms Column, Temp Program) A1->A2 D1 Extract Ion Chromatogram (EIC) for Quant Ion A2->D1 A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte & Confirm Identity via Mass Spectrum D2->D3

Caption: High-level workflow for the quantitative GC-MS analysis.

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid technique based on the Beer-Lambert law. While it lacks the specificity of chromatographic methods, it can be an effective tool for quantifying this compound in bulk form or in simple solutions where it is the sole absorbing species.[13]

Causality Behind the Method: This method's viability rests entirely on the analyte's ability to absorb light in the UV-Vis spectrum. As established, the pyridine moiety provides the necessary chromophore.[8][9] The key limitation is its lack of specificity; any impurity with a similar chromophore will interfere with the measurement, leading to inaccurate results. Therefore, its use is confined to purity-confirmed materials.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Method Parameters:

    • Solvent: Ethanol or Methanol. Rationale: These solvents are transparent in the relevant UV range and are good solvents for the analyte.

    • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound from 200-400 nm. The λmax is expected to be around 262 nm.[9]

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

    • Calibration Standards: Prepare a series of at least five standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution. The absorbance values should ideally fall between 0.1 and 1.0.

    • Sample Solution: Prepare the sample in the same solvent to a concentration that falls within the calibration range.

  • Analysis and Quantification:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing P1 Prepare Standard & Sample Solutions in Ethanol A1 Determine λmax (e.g., 262 nm) P1->A1 A3 Measure Absorbance of Standards & Sample P1->A3 A2 Zero Spectrophotometer with Solvent Blank A1->A2 A2->A3 D1 Plot Calibration Curve (Absorbance vs. Conc.) A3->D1 D2 Calculate Concentration of Sample D1->D2

Caption: High-level workflow for quantitative UV-Vis analysis.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the expected performance characteristics of the three validated methods for the analysis of this compound. The values are hypothetical but representative of what would be expected from a robustly validated method based on similar analyses.[7][14]

Parameter RP-HPLC-UV GC-MS UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarityChromatographic separation based on volatilityLight absorbance of chromophore
Specificity High (Separates from impurities)Very High (Separation + Mass confirmation)Low (Interference from absorbing impurities)
Linearity (R²) > 0.999> 0.998> 0.997
Typical Range 0.1 - 100 µg/mL0.1 - 100 µg/mL1 - 15 µg/mL
LOD (Hypothetical) ~20 ng/mL~30 ng/mL~200 ng/mL
LOQ (Hypothetical) ~70 ng/mL~100 ng/mL~700 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105% (in pure samples)
Precision (%RSD) < 2%< 3%< 5%
Primary Application Universal quantitative analysis, purity testingOrthogonal quantification, volatile impurity profilingRapid QC of pure, known material

Conclusion and Recommendations

The quantitative analysis of this compound is best served by a well-validated chromatographic method.

  • RP-HPLC with UV detection stands out as the most robust and versatile primary technique. Its high specificity, precision, and accuracy make it the method of choice for routine quality control, stability testing, and quantification in complex matrices.

  • GC-MS is an invaluable orthogonal technique. It should be employed to provide a more complete impurity profile, especially for volatile and semi-volatile species, and to offer confirmatory analysis with its high-selectivity mass detection.

  • UV-Visible Spectrophotometry , while simple and rapid, should be reserved for non-critical applications or for the quick quantification of known, high-purity material where interfering substances are confirmed to be absent.

Ultimately, a multi-technique approach, leveraging HPLC as the primary workhorse and GC-MS for orthogonal validation, provides the highest degree of confidence in the quantitative data. This ensures the quality and reliability of the this compound used in research and development, safeguarding the integrity of the entire downstream process.

References

A Comparative Guide for the Synthetic Chemist: Ethyl nicotinate vs. Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, pyridine-based scaffolds are indispensable building blocks for agrochemicals and pharmaceuticals. Among the myriad of available derivatives, ethyl nicotinate and its substituted analogue, ethyl 2,4-dimethylnicotinate, represent a fascinating case study in how subtle structural modifications can profoundly influence physicochemical properties, reactivity, and ultimately, application. This guide offers an in-depth, data-driven comparison to aid researchers, scientists, and drug development professionals in the strategic selection of these critical synthons.

Physicochemical Properties: The Impact of Methyl Substitution

The addition of two methyl groups to the pyridine ring is the defining structural difference between the two molecules. This alteration directly impacts key physical properties that govern solubility, membrane permeability, and intermolecular interactions.

PropertyEthyl nicotinateThis compoundRationale for Difference
Molecular Formula C₈H₉NO₂C₁₀H₁₃NO₂Addition of two -CH₂ groups.
Molecular Weight 151.16 g/mol 179.22 g/mol Increased mass from the two methyl groups.
Boiling Point 222-224 °C[1]Not experimentally reported, but predicted to be higher.Increased molecular weight and surface area lead to stronger van der Waals forces, requiring more energy to enter the gas phase.
LogP (Octanol-Water) ~1.3Predicted to be significantly higher.The two alkyl (methyl) groups are electron-donating and nonpolar, substantially increasing the molecule's lipophilicity.
Aqueous Solubility Miscible / 50 g/L[1]Predicted to be significantly lower.The increased lipophilic character reduces the molecule's affinity for polar solvents like water.

Expert Insight: The most critical distinction for drug development professionals is the LogP value. The higher lipophilicity of this compound suggests potentially enhanced permeability across biological membranes, a desirable trait for many drug candidates. However, this comes with the trade-off of reduced aqueous solubility, which can present significant challenges in formulation and bioavailability.

Synthesis and Reactivity: A Study in Steric Effects

Both esters are typically synthesized via Fischer-Speier esterification of their corresponding carboxylic acids. The fundamental process is identical, but the steric and electronic environment of the pyridine ring in this compound creates important distinctions in its subsequent reactivity.

Comparative Synthesis Workflow

G cluster_0 Ethyl nicotinate Synthesis cluster_1 This compound Synthesis NA Nicotinic Acid EN Ethyl nicotinate NA->EN  Ethanol, H+ catalyst, Reflux   DMNA 2,4-Dimethylnicotinic Acid EDMN This compound DMNA->EDMN  Ethanol, H+ catalyst, Reflux  

Caption: General synthesis via Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Nicotinic Acids
  • Reaction Setup: To a solution of the nicotinic acid (1.0 equivalent) in absolute ethanol (5-10 equivalents), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq.) at room temperature.

  • Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

  • Monitoring: Track the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC) (e.g., in a 7:3 ethyl acetate:hexane system). The ester product will have a higher Rf value.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Trustworthiness Note: This protocol is self-validating. The neutralization step with sodium bicarbonate will produce CO₂ effervescence, confirming the presence of excess acid. The disappearance of the polar starting material spot on the TLC plate provides a clear endpoint for the reaction.

Reactivity Comparison: The Role of Steric Hindrance

The methyl groups at the C2 and C4 positions of this compound create significant steric bulk around the pyridine ring and the adjacent ester functionality.

  • Nucleophilic Acyl Substitution: Reactions such as hydrolysis or aminolysis at the ester's carbonyl carbon are slower for this compound. The C2-methyl group, in particular, impedes the trajectory of incoming nucleophiles, often necessitating harsher reaction conditions (higher temperatures, stronger bases/nucleophiles) compared to ethyl nicotinate.

  • Aromatic Substitution: The pyridine ring of ethyl nicotinate is electron-deficient and can undergo nucleophilic aromatic substitution. In contrast, the two electron-donating methyl groups on this compound increase the electron density of the ring, making it less susceptible to nucleophilic attack and more activated towards electrophilic attack, though steric hindrance remains a major factor for incoming reagents.

Biological Activity and Applications: Established vs. Exploratory

The differing physicochemical profiles of these molecules have led them down divergent application paths. Ethyl nicotinate is an established active ingredient, while this compound serves primarily as a structural scaffold for discovery chemistry.

Ethyl nicotinate: The Vasodilator

Ethyl nicotinate is well-known for its role as a topical rubefacient and vasodilator.[1][2][3] When applied to the skin, it penetrates the epidermis and causes a localized dilation of blood capillaries.[2][4] This increases blood flow, resulting in a sensation of warmth and temporary redness of the skin. This property is leveraged in pharmaceutical and cosmetic formulations for:

  • Relief of muscle pain, sprains, and tendonitis.[1][2][3]

  • Skin-conditioning products to improve microcirculation.[2][5]

  • Anti-aging formulations to potentially enhance nutrient delivery to the skin.

This compound: The Building Block

In contrast, there is little evidence of this compound being used as a final active ingredient. Its value lies in its use as a decorated heterocyclic building block in synthetic and medicinal chemistry. The dimethylated pyridine core is a feature in various research programs exploring novel bioactive molecules, including potential anticancer and antibacterial agents.[6] Researchers utilize this synthon to:

  • Introduce steric bulk: To probe the size and shape of enzyme active sites or receptor binding pockets.

  • Increase lipophilicity: To improve a lead compound's ability to cross cellular membranes.

  • Explore new chemical space: To generate novel derivatives for high-throughput screening in drug and agrochemical discovery.

Contrasting Mechanisms of Action

G cluster_0 Ethyl nicotinate: Direct Biological Action cluster_1 This compound: Role in Synthesis EN_app Topical Application EN_pen Skin Penetration EN_app->EN_pen EN_vas Local Vasodilation EN_pen->EN_vas EN_eff Therapeutic Effect (e.g., Pain Relief) EN_vas->EN_eff EDMN_start This compound (Starting Material) EDMN_synth Multi-step Synthesis EDMN_start->EDMN_synth EDMN_lead Novel Lead Compound EDMN_synth->EDMN_lead EDMN_target Interaction with Novel Biological Target EDMN_lead->EDMN_target EDMN_effect Potential New Therapeutic Effect EDMN_target->EDMN_effect

Caption: Direct action of ethyl nicotinate vs. the synthetic role of its dimethylated analog.

Conclusion: A Strategic Choice for the Researcher

The decision to use ethyl nicotinate versus this compound is a strategic one, dictated by the end goal of the synthesis.

  • Select Ethyl nicotinate for:

    • Projects where its established vasodilatory properties are the desired therapeutic outcome.

    • Syntheses that require a less sterically hindered and more reactive pyridine ester.

    • Applications where higher aqueous solubility is advantageous.

  • Select this compound for:

    • Medicinal chemistry programs aiming to increase the lipophilicity and membrane permeability of a lead series.

    • Structure-activity relationship (SAR) studies where the introduction of steric bulk is necessary to probe a biological target.

    • The creation of novel molecular scaffolds where predictable reactivity is less important than the final decorated structure.

By understanding these fundamental differences, from physical properties to biological applications, chemists can make a more informed and effective choice, saving valuable time and resources in their research and development endeavors.

References

A Spectroscopic Guide to Nicotinic Acid and Its Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of nicotinic acid and its common esters, including methyl, ethyl, and benzyl nicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the structural and electronic changes imparted by esterification, as revealed by UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The following sections elucidate the causal relationships behind the observed spectral shifts and provide validated experimental protocols for reproducible analysis.

Introduction: The Significance of Nicotinic Acid and Its Esters

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a therapeutic agent used in the management of dyslipidemia.[1][2] Its ester derivatives are widely employed in pharmaceutical and cosmetic formulations, often as topical vasodilators that induce localized erythema.[3] The conversion of the carboxylic acid moiety to an ester group significantly alters the molecule's physicochemical properties, including its polarity, volatility, and membrane permeability. These modifications are directly reflected in their spectroscopic signatures. Understanding these spectral differences is paramount for quality control, structural elucidation, and the development of new therapeutic agents.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For nicotinic acid and its esters, the absorption bands are primarily due to π → π* transitions within the pyridine ring.

Upon esterification, a slight bathochromic shift (red shift) in the λmax is often observed. This is attributed to the electronic effect of the ester group, which can subtly influence the energy of the π-system of the pyridine ring.[4] While the ester group itself is not a strong chromophore in this context, its interaction with the aromatic system can lead to these observable changes.

Compoundλmax (nm)Solvent
Nicotinic Acid~2610.1M HCl
Methyl Nicotinate~263Not Specified
Ethyl Nicotinate~263Not Specified
Benzyl NicotinateNot specifiedNot specified

Note: The exact λmax can vary depending on the solvent and pH.

Causality of Spectral Shifts:

The pyridine ring in nicotinic acid possesses a conjugated system of double bonds. The energy required to excite the π electrons to a higher energy level (π) corresponds to the wavelength of maximum absorbance (λmax). Esterification of the carboxylic acid group can subtly alter the electron density within the ring, leading to a slight delocalization of the π electrons and a minor decrease in the energy gap between the π and π orbitals. This results in the absorption of slightly longer wavelength light, hence the observed bathochromic shift.[4]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The most significant changes upon converting nicotinic acid to its esters are observed in the region of the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

dot

Caption: Key IR vibrational differences between nicotinic acid and its esters.

Key Vibrational Modes:
Functional GroupNicotinic Acid (cm⁻¹)Nicotinic Acid Esters (cm⁻¹)Rationale for the Shift
O-H Stretch (Carboxylic Acid) Broad, ~2500-3300AbsentThe hydroxyl group is replaced by an alkoxy group during esterification.
C=O Stretch (Carbonyl) ~1700-1725~1720-1740The C=O bond in esters is generally at a higher frequency than in carboxylic acids due to the inductive effect of the alkoxy group's oxygen, which strengthens the carbonyl double bond.[5][6]
C-O Stretch ~1200-1300Two distinct bands: ~1250-1300 (asymmetric) and ~1100-1150 (symmetric)Esters exhibit two characteristic C-O stretching vibrations, one for the C-O bond adjacent to the carbonyl and one for the O-alkyl bond.[6]

The disappearance of the broad O-H stretch and the shift of the C=O stretch to a higher wavenumber are definitive indicators of successful esterification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR Spectroscopy:

The ¹H NMR spectra of nicotinic acid esters show characteristic signals for the protons on the pyridine ring and the protons of the ester's alkyl or aryl group.

dot

Caption: Approximate ¹H NMR chemical shifts for methyl nicotinate.

Comparative ¹H NMR Data (δ, ppm in CDCl₃):

ProtonNicotinic Acid (in DMSO-d₆)Methyl NicotinateEthyl NicotinateBenzyl Nicotinate
H2 ~9.0~9.2~9.2~9.2
H6 ~8.7~8.8~8.8~8.8
H5 ~8.2~8.3~8.3~8.3
H4 ~7.5~7.4~7.4~7.4
Ester Protons -~3.9 (s, 3H, -OCH₃)~4.4 (q, 2H, -OCH₂), ~1.4 (t, 3H, -CH₃)~5.4 (s, 2H, -OCH₂), ~7.4 (m, 5H, -C₆H₅)

Data synthesized from multiple sources.[8][9]

Causality of Chemical Shifts: The protons on the pyridine ring are in the deshielded region (downfield) due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The H2 proton is the most deshielded due to its proximity to both the nitrogen and the ester group. The chemical shifts of the ring protons are not significantly altered by the type of ester, but the signals from the ester's alkyl/benzyl group are highly diagnostic.

¹³C NMR Spectroscopy:

¹³C NMR provides information about the carbon framework of the molecule.

Comparative ¹³C NMR Data (δ, ppm in CDCl₃):

CarbonNicotinic Acid (in DMSO-d₆)Methyl NicotinateEthyl Nicotinate
C=O ~167~165~165
C2 ~152~153~153
C6 ~150~151~151
C4 ~137~137~137
C3 ~127~126~126
C5 ~124~123~123
Ester Carbons -~52 (-OCH₃)~61 (-OCH₂), ~14 (-CH₃)

Data synthesized from multiple sources.[10][11][12]

Causality of Chemical Shifts: The carbonyl carbon (C=O) appears significantly downfield. The aromatic carbons show characteristic shifts, with those closest to the nitrogen atom (C2 and C6) being the most deshielded. Similar to ¹H NMR, the carbon signals of the ester group are key identifiers for the specific ester derivative.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

dot

MS_Fragmentation cluster_main Common Fragmentation Pathways for Nicotinic Acid Esters Parent [M]⁺˙ Parent Ion Frag1 Loss of -OR [M-OR]⁺ Parent->Frag1 Frag2 Loss of -COOR [M-COOR]⁺ Parent->Frag2 Frag3 Pyridine Ring Fragmentation Frag2->Frag3

Caption: Generalized MS fragmentation of nicotinic acid esters.

Key Fragmentation Pathways:

  • Molecular Ion Peak (M⁺˙): The peak corresponding to the intact molecule's mass. This is typically prominent for these aromatic compounds.[13]

  • Loss of the Alkoxy Group (-OR): A common fragmentation pathway for esters is the cleavage of the C-O single bond, resulting in the loss of the alkoxy group and the formation of a nicotinoyl cation.[14]

  • Loss of the Entire Ester Group (-COOR): Cleavage of the bond between the pyridine ring and the carbonyl carbon leads to the loss of the entire ester functional group, resulting in a pyridyl cation.

  • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.

Example: Methyl Nicotinate (MW = 137.14)

  • m/z 137: Molecular ion [C₇H₇NO₂]⁺˙

  • m/z 106: Loss of -OCH₃ (methoxy group) [C₆H₄NO]⁺

  • m/z 78: Loss of -COOCH₃ (carbomethoxy group) [C₅H₄N]⁺

These fragmentation patterns provide a clear fingerprint for identifying the specific ester derivative.

Experimental Protocols

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the nicotinic acid ester in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

  • Dilution: Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.

  • Baseline Correction: Fill a quartz cuvette with the solvent used for sample preparation and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the liquid or solid nicotinic acid ester directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the nicotinic acid ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Tuning: Insert the sample into the NMR spectrometer and tune the probe to the appropriate frequencies for ¹H and ¹³C.

  • Shimming: Shim the magnetic field to achieve a homogeneous field and sharp spectral lines.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and MS provide a comprehensive and complementary toolkit for the characterization and comparison of nicotinic acid and its esters. Esterification leads to distinct and predictable changes in the spectroscopic data, including a slight bathochromic shift in the UV-Vis spectrum, the disappearance of the O-H stretch and a shift in the C=O stretch in the IR spectrum, the appearance of characteristic alkyl/aryl signals in the NMR spectra, and specific fragmentation patterns in the mass spectrum. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and differentiate these important pharmaceutical and chemical compounds.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and chemical development, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which the success of subsequent research, product efficacy, and safety rests. Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Consequently, a rigorous and multi-faceted approach to its purity assessment is paramount.

This guide provides an in-depth comparison of critical analytical techniques for the purity validation of this compound. We move beyond simple protocols to explain the underlying principles and strategic rationale, empowering you to make informed decisions for developing a robust, self-validating analytical workflow.

Understanding the Synthetic Landscape: Potential Impurities

A comprehensive purity analysis begins with understanding the synthetic route, as this predicts the likely impurity profile. This compound is often synthesized via routes analogous to the Hantzsch pyridine synthesis or through the esterification of 2,4-dimethylnicotinic acid.[1][2] Each pathway presents a unique set of potential process-related impurities, residual starting materials, and by-products.

Common Potential Impurities Include:

  • Starting Materials: Unreacted 2,4-dimethylnicotinic acid, ethanol.

  • Process-Related Impurities: Positional isomers (e.g., ethyl 2,6-dimethylnicotinate), by-products from side reactions, or intermediates from the synthetic pathway. Symmetrical 1,4-dihydropyridines can be common impurities in Hantzsch-type syntheses.[3]

  • Degradants: Hydrolysis of the ester back to the parent carboxylic acid (nicotinic acid) can occur with exposure to moisture.[4]

  • Residual Solvents: Solvents used during reaction and purification (e.g., toluene, ethanol, ethyl acetate).

The following diagram illustrates a hypothetical pathway for impurity formation.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation A β-Ketoester + Aldehyde C Hantzsch-like Condensation A->C B Ammonia Source B->C D Intermediate (Dihydropyridine) C->D Cyclization I2 Symmetrical By-products C->I2 Side Reaction I3 Positional Isomers C->I3 Alternative Cyclization E Oxidation D->E F This compound (Product) E->F I4 Over-oxidation Products E->I4 Harsh Conditions I1 Unreacted Starting Materials (A, B)

Caption: Hypothetical pathway of impurity formation.

Comparative Analysis of Core Analytical Techniques

A multi-pronged analytical strategy, employing orthogonal methods, is essential for a complete and trustworthy purity profile.[5] No single technique is sufficient. Here, we compare the three pillars of purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHPLC-UVGC-MS¹H NMR / qNMR
Principle Separation based on polarity, with detection via UV absorbance.[6]Separation based on volatility, with detection by mass-to-charge ratio.[7]Intrinsic quantitative response of atomic nuclei in a magnetic field.
Primary Use Quantitative purity assessment (area %), separation of non-volatile impurities.Identification and quantification of volatile impurities, structural confirmation.Absolute structural confirmation, identification of isomers, absolute quantitation (qNMR).
Quantitation Relative (requires a reference standard of known purity for exact concentration).Relative (requires a reference standard for concentration).Absolute (qNMR can determine purity without a specific analyte standard).[6]
Selectivity Good for separating structurally related compounds.High selectivity based on mass fragmentation patterns, ideal for identifying unknowns.Excellent for distinguishing between isomers and structurally similar compounds.
Strengths Robust, reproducible, widely applicable for routine quality control.[5]High sensitivity, definitive identification of volatile components and contaminants.[8]Provides unambiguous structural information, powerful for complex mixtures.
Limitations May not detect non-UV active or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, can be complex to interpret.

In-Depth Experimental Protocols

The trustworthiness of any analysis hinges on a well-designed and meticulously executed protocol. The following methods serve as a robust starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone for determining purity as a percentage of the total detected components (area percent). A reverse-phase method is ideal for this compound.[5][6]

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 265 nm
  • System Suitability: Before analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area of all components detected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity Confirmation

GC-MS is indispensable for detecting residual solvents and other volatile impurities that HPLC might miss. It also serves as a powerful secondary method to confirm the identity of the main component via its mass spectrum.[7][8]

Protocol: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu
  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard or by area percent normalization. The mass spectrum of the main peak should be consistent with the structure of this compound (Expected MW: 179.22).

¹H NMR Spectroscopy for Structural Verification

¹H NMR is the gold standard for unambiguous structural confirmation. It can quickly identify the presence of isomers or other structurally related impurities that may co-elute in chromatography.

Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm Structure: Verify that all expected proton signals for this compound are present with the correct chemical shift, multiplicity, and integration.

    • Identify Impurities: Look for unexpected peaks in the spectrum. The presence of signals corresponding to nicotinic acid protons or alternate alkyl group arrangements could indicate impurities. The ¹H NMR spectrum of the related compound ethyl nicotinate shows characteristic peaks for the pyridine ring protons between 7.3 and 9.3 ppm and the ethyl ester protons around 4.4 ppm (quartet) and 1.4 ppm (triplet).[9] Similar patterns are expected for the target molecule, with additional singlets for the two methyl groups.

Integrated Analytical Workflow and Data Comparison

A robust purity assessment workflow integrates these techniques to create a self-validating system. The results from one method should corroborate the others.

G cluster_analysis Orthogonal Purity Assessment Sample Synthesized Batch of This compound Prep Sample Preparation (Dissolution) Sample->Prep HPLC Primary Analysis: HPLC-UV (Quantitative Purity) Prep->HPLC GCMS Volatiles & ID: GC-MS (Impurity ID, Solvents) Prep->GCMS NMR Structure & Isomers: ¹H NMR (Structural Confirmation) Prep->NMR Report Final Purity Report (Certificate of Analysis) HPLC->Report Purity (%) GCMS->Report Impurity Profile NMR->Report Identity Confirmed

Caption: Integrated workflow for purity validation.

Hypothetical Data Analysis

Consider a hypothetical batch analysis summarized below.

AnalyteHPLC-UV (Area %)GC-MS (Area %)¹H NMR
This compound 99.25%99.30%Structure Confirmed
2,4-dimethylnicotinic acid 0.35%Not VolatileDetected
Ethyl 2,6-dimethylnicotinate 0.15% (co-elutes slightly)0.18% (baseline separated)Detected as minor isomer
Toluene (Residual Solvent) Not Detected0.12% (500 ppm)Detected
Unknown Impurity (MW 193) 0.25%0.20%Signals observed

This comparative data demonstrates the power of an integrated approach. HPLC provides the primary purity value, but GC-MS is essential for quantifying the residual solvent and better resolving an isomeric impurity. NMR confirms the main structure and corroborates the presence of the acid and isomer impurities, providing a complete and trustworthy assessment of the material's quality.

References

A Comparative Guide to the Synthesis of Ethyl 2,4-dimethylnicotinate: A Validation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug discovery and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, scalability, and overall project timelines. Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, serves as a valuable building block for various pharmacologically active compounds. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for this molecule: the classic Hantzsch Pyridine Synthesis and a modern Direct Esterification approach using a solid acid catalyst.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind each method, presents detailed, validated experimental workflows, and offers a comparative analysis supported by quantitative data to empower chemists in making an informed, data-driven decision for their specific application.

Method 1: The Hantzsch Pyridine Synthesis: A Classic Multicomponent Strategy

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction remains a cornerstone of pyridine chemistry.[1][2] It constructs the pyridine ring in a one-pot condensation, offering a powerful method for generating structural diversity from simple, acyclic precursors.[3]

Principle and Rationale

The Hantzsch synthesis convenes an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP) intermediate.[4] This DHP is then oxidized in a subsequent or concurrent step to yield the final, aromatic pyridine ring. The driving force for this final oxidation is the gain in aromatic stability.[1] For the synthesis of this compound, the reactants are acetaldehyde, ethyl acetoacetate, and ammonia.

Mechanistic Insights

The reaction proceeds through a series of well-established intermediates. Understanding this pathway is key to troubleshooting and optimization.

  • Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with acetaldehyde to form an α,β-unsaturated carbonyl compound.[4]

  • Enamine Formation: A second equivalent of ethyl acetoacetate condenses with ammonia to generate a reactive β-enamino ester.[4]

  • Michael Addition & Cyclization: The enamine intermediate performs a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration to form the 1,4-dihydropyridine ring.[4]

  • Aromatization: The 1,4-DHP intermediate is oxidized to the final pyridine product. This step often requires an external oxidizing agent like nitric acid, or can occur via air oxidation under certain conditions.[1][4]

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative procedure adapted from established methodologies.[2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (26.0 g, 0.2 mol) and 50 mL of ethanol.

  • Reagent Addition: To the stirred solution, add acetaldehyde (4.4 g, 0.1 mol) followed by the slow, dropwise addition of concentrated aqueous ammonia (15 mL). The addition should be performed in a fume hood due to the volatility and odor of the reagents.

  • Reaction Execution: Gently reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2]

  • Oxidation: After cooling the reaction mixture to room temperature, add a suitable oxidizing agent (e.g., a solution of sodium nitrite in acetic acid or bubbling air through the mixture in the presence of a catalyst) to facilitate the aromatization of the dihydropyridine intermediate. This step should be performed with caution as it can be exothermic.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Performance Analysis
  • Advantages:

    • Convergent: Builds complexity rapidly from simple, inexpensive starting materials.

    • Versatile: The methodology is adaptable for creating a wide library of substituted pyridines.

  • Disadvantages:

    • Moderate Yields: Classical Hantzsch syntheses often suffer from moderate to low yields due to competing side reactions.[1]

    • Harsh Conditions: The use of reflux conditions and sometimes strong oxidizing agents can limit functional group tolerance.[1]

    • Complex Purification: The reaction often produces a mixture of the dihydropyridine intermediate and the final product, alongside other byproducts, necessitating careful chromatographic purification.

Method 2: Direct Esterification: A Streamlined, High-Yield Approach

This method represents a more modern and atom-economical approach, assuming the availability of the precursor, 2,4-dimethylnicotinic acid. It relies on the well-established Fischer esterification reaction, optimized here through the use of a reusable solid acid catalyst.

Principle and Rationale

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. To drive the equilibrium towards the product, water is typically removed as it is formed. The innovation highlighted in recent patents is the replacement of traditional homogeneous acid catalysts (like H₂SO₄), which pose separation and waste disposal challenges, with a heterogeneous solid acid catalyst that can be easily recovered and reused.[5]

Mechanistic Insights

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A subsequent proton transfer and elimination of water yields the protonated ester, which then deprotonates to give the final product and regenerate the catalyst.

Experimental Protocol: Solid Acid Catalyzed Esterification

This protocol is adapted from a patented industrial process, demonstrating high efficiency.[5]

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add 2,4-dimethylnicotinic acid (15.1 g, 0.1 mol), absolute ethanol (23.0 g, 0.5 mol), toluene (60 mL), and a solid acid catalyst (e.g., HND230, or a suitable acidic resin like Amberlyst-15, 1.5 g).[5]

  • Initial Reaction: Heat the mixture to 55-60°C and stir for 4 hours.[5]

  • Dehydration and Completion: Increase the temperature to initiate reflux (approx. 80-90°C) and begin azeotropic removal of water via the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).

  • Catalyst Recovery: Cool the reaction mixture to room temperature. Recover the solid acid catalyst by simple filtration. The catalyst can be washed with a small amount of toluene, dried, and stored for reuse.[5]

  • Work-up and Isolation: The filtrate is transferred to a round-bottom flask. Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

  • Purification: The remaining clear liquid is the final product, this compound, typically of high purity. If necessary, a rapid distillation under reduced pressure can be performed for further purification.

Performance Analysis
  • Advantages:

    • High Yield & Purity: Published examples report yields exceeding 96% and purities greater than 99%.[5]

    • Green Chemistry: The use of a recoverable and reusable solid acid catalyst significantly reduces acidic waste streams.[5]

    • Simple Work-up: The process avoids aqueous work-up and complex chromatographic purification.

    • Scalability: The procedure is well-suited for large-scale industrial production.[5]

  • Disadvantages:

    • Precursor Dependent: This method is contingent on the commercial availability or prior synthesis of 2,4-dimethylnicotinic acid.

Head-to-Head Comparison

ParameterMethod 1: Hantzsch SynthesisMethod 2: Direct Esterification
Starting Materials Acetaldehyde, Ethyl Acetoacetate, Ammonia2,4-Dimethylnicotinic Acid, Ethanol
Number of Steps 1 (Pot) + Oxidation + Purification1 (Pot) + Filtration & Evaporation
Typical Yield 40-60%>96%[5]
Typical Purity Requires Column Chromatography>99% (GC)[5]
Reaction Conditions Reflux, potential for strong oxidantsMild heating followed by reflux[5]
Key Advantages Builds pyridine core from simple precursorsHigh yield, high purity, simple work-up, reusable catalyst[5]
Key Disadvantages Moderate yield, complex purificationRequires specific carboxylic acid precursor

Visualizing the Workflows

To better illustrate the practical differences between the two methodologies, the following workflow diagrams have been generated.

Hantzsch_Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification Start Combine Aldehyde, Ketoester, Ammonia in Ethanol Reflux Reflux for 4-6 hours Start->Reflux Heat Oxidize Cool & Add Oxidizing Agent Reflux->Oxidize Monitor by TLC Quench Pour into Ice Water Oxidize->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Direct_Esterification_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation Start Combine Acid, Ethanol, Toluene & Solid Catalyst Stir Stir at 60°C for 4 hours Start->Stir Heat Reflux Reflux with Dean-Stark Trap Stir->Reflux Heat Cool Cool to Room Temp Reflux->Cool Water removal complete Filter Filter to Recover Catalyst Cool->Filter Evaporate Evaporate Solvents (Rotovap) Filter->Evaporate Product High-Purity Product Evaporate->Product

Caption: Workflow for the Direct Esterification Method.

Conclusion and Recommendation

The choice between the Hantzsch synthesis and Direct Esterification for preparing this compound is dictated primarily by the availability of starting materials and the desired scale of the reaction.

  • The Hantzsch Pyridine Synthesis is the method of choice for exploratory chemistry, where the goal is to create analogues from diverse and simple building blocks. Its power lies in its ability to construct the core heterocyclic scaffold. However, researchers must be prepared for potentially modest yields and a significant investment in purification.

  • The Direct Esterification method is unequivocally superior for process development, scale-up, and any application where yield, purity, and operational simplicity are paramount.[5] Provided that 2,4-dimethylnicotinic acid is accessible, this approach offers a near-quantitative, clean, and environmentally conscious route to the target molecule, aligning with the principles of modern, efficient chemical manufacturing.[5]

For professionals in drug development and process chemistry, validating and implementing the solid acid-catalyzed esterification represents a significant process improvement over the classical Hantzsch approach for this specific target molecule.

References

Comparative study of different synthetic routes to Ethyl 2,4-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dimethylnicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted pyridine core makes it a valuable scaffold in medicinal chemistry. The efficient and scalable synthesis of this molecule is, therefore, of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemistry, experimental protocols, and a critical evaluation of each method's strengths and weaknesses.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached through two distinct strategies: de novo synthesis, where the pyridine ring is constructed from acyclic precursors, and the functionalization of a pre-existing pyridine ring. This guide will focus on three prominent methods:

  • Hantzsch Dihydropyridine Synthesis: A classic multi-component reaction to build the pyridine ring from simple starting materials.

  • Guareschi-Thorpe Condensation: Another cyclization strategy offering an alternative route to a substituted pyridone intermediate.

  • Oxidation and Esterification of 2,4-Lutidine: A functionalization approach starting from a readily available dimethylpyridine.

Route 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a well-established, one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the desired pyridine.[2]

Reaction Scheme & Mechanism

The synthesis of this compound via the Hantzsch route would conceptually involve the reaction of acetaldehyde, ethyl acetoacetate, and ammonia. The reaction proceeds through the formation of an enamine from one equivalent of ethyl acetoacetate and ammonia, and a Knoevenagel condensation product from another equivalent of ethyl acetoacetate and acetaldehyde. A subsequent Michael addition, cyclization, and dehydration yield the dihydropyridine intermediate. The final step is an oxidation to furnish the aromatic pyridine ring.

dot

Caption: Workflow for Hantzsch Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general Hantzsch synthesis procedures for analogous structures.[3][4]

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation. The crude product can be purified by recrystallization from ethanol.

Step 2: Oxidation to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Dissolve the dried 1,4-dihydropyridine intermediate in glacial acetic acid.

  • Add a suitable oxidizing agent, such as nitric acid or manganese dioxide, portion-wise while monitoring the temperature.

  • After the oxidation is complete, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product.

  • Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Selective Hydrolysis and Decarboxylation

  • The resulting diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is then selectively hydrolyzed to the mono-acid and subsequently decarboxylated to yield this compound. This step can be challenging and may require careful control of reaction conditions to achieve regioselectivity.

Pros & Cons
  • Advantages:

    • Utilizes simple, readily available, and inexpensive starting materials.

    • A one-pot reaction for the formation of the dihydropyridine ring, which is atom-economical.[1]

    • The methodology is well-established and has been extensively studied.

  • Disadvantages:

    • The initial product is a dihydropyridine, requiring a separate oxidation step which adds to the overall process and may use harsh reagents.[4]

    • The classical Hantzsch synthesis often suffers from long reaction times and moderate yields.[5]

    • The synthesis of unsymmetrical pyridines can be challenging, and the final decarboxylation step to obtain the target molecule can lead to mixtures of products and require careful optimization.

Route 2: Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones from 1,3-dicarbonyl compounds and cyanoacetamide.[6] For the synthesis of this compound, this would involve the formation of a 2,4-dimethyl-6-hydroxy-nicotinonitrile intermediate, which would then require further functional group manipulations.

Reaction Scheme & Mechanism

The reaction proceeds via a Knoevenagel condensation of the 1,3-dicarbonyl compound (in this case, pentane-2,4-dione) with cyanoacetamide, followed by an intramolecular cyclization and tautomerization to form the stable 2-pyridone ring. The nitrogen is supplied by cyanoacetamide. Recent advancements have focused on greener reaction conditions, for instance, using ammonium carbonate in an aqueous medium.[7][8]

dot

Caption: Workflow for Guareschi-Thorpe Synthesis of this compound.

Detailed Experimental Protocol

This multi-step protocol is based on established procedures for the Guareschi-Thorpe reaction and subsequent transformations.[6][7]

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

  • A mixture of pentane-2,4-dione (1 equivalent), cyanoacetamide (1 equivalent), and a catalytic amount of a base like piperidine or ammonium carbonate is heated in a suitable solvent (e.g., ethanol or water) at 80°C.

  • The reaction is typically monitored by TLC and upon completion, the mixture is cooled, and the precipitated 2-pyridone is collected by filtration.

Step 2: Conversion to 2-Chloro-4,6-dimethylnicotinonitrile

  • The dried 2-pyridone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating.

  • After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction.

Step 3: Reductive Dechlorination to 2,4-Dimethylnicotinonitrile

  • The 2-chloropyridine derivative is subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to remove the chloro group.

Step 4: Hydrolysis and Esterification

  • The resulting 2,4-dimethylnicotinonitrile is hydrolyzed under acidic or basic conditions to 2,4-dimethylnicotinic acid.

  • The carboxylic acid is then esterified, for example, by heating with ethanol in the presence of a strong acid catalyst (Fischer esterification), to yield the final product.

Pros & Cons
  • Advantages:

    • Provides a direct route to a highly functionalized pyridine ring.

    • The starting materials are generally accessible and affordable.

    • Recent modifications have introduced more environmentally friendly conditions.[7]

  • Disadvantages:

    • This is a multi-step synthesis, which can lead to a lower overall yield.

    • Some of the reagents used, such as phosphorus oxychloride, are hazardous and require careful handling.

    • The final hydrolysis and esterification steps add to the complexity of the process.

Route 3: From 2,4-Lutidine

An alternative approach is to start with the commercially available 2,4-lutidine (2,4-dimethylpyridine) and introduce the desired functionality through a series of reactions. This strategy falls under the category of pyridine core functionalization.

Reaction Scheme & Mechanism

This route would likely involve the ammoxidation of one of the methyl groups to a nitrile, followed by hydrolysis and esterification. Ammoxidation is a vapor-phase catalytic reaction that combines oxidation and amination.

dot

Caption: Workflow for the synthesis of this compound from 2,4-Lutidine.

Detailed Experimental Protocol

The protocol for this route involves high-temperature catalytic processes followed by standard organic transformations.

Step 1: Ammoxidation of 2,4-Lutidine

  • This is typically a continuous flow, gas-phase reaction where a mixture of 2,4-lutidine, ammonia, and air (as the source of oxygen) is passed over a heated catalyst bed (e.g., a vanadium-based catalyst).[9]

  • The reaction temperature is a critical parameter and is generally in the range of 300-500°C.

  • The product stream is cooled to condense the organic components, which are then separated and purified to isolate 2,4-dimethylnicotinonitrile.

Step 2: Hydrolysis of 2,4-Dimethylnicotinonitrile

  • The nitrile is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • After the reaction is complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the 2,4-dimethylnicotinic acid.

Step 3: Fischer Esterification

  • A mixture of 2,4-dimethylnicotinic acid and an excess of ethanol is heated to reflux in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.

  • After the reaction, the excess ethanol is removed, and the crude ester is purified by distillation or chromatography.

Pros & Cons
  • Advantages:

    • Starts from a readily available and relatively inexpensive building block.

    • Potentially suitable for large-scale industrial production due to the use of catalytic gas-phase reactions.

  • Disadvantages:

    • Ammoxidation requires specialized high-temperature and high-pressure equipment, which may not be accessible in a standard laboratory setting.

    • The reaction conditions for ammoxidation can be harsh, and selectivity can be an issue, potentially leading to the formation of by-products.

    • This route also involves multiple steps, which can impact the overall yield.

Comparative Analysis

FeatureHantzsch SynthesisGuareschi-Thorpe CondensationFrom 2,4-Lutidine
Starting Materials Acetaldehyde, Ethyl Acetoacetate, AmmoniaPentane-2,4-dione, Cyanoacetamide2,4-Lutidine, Ammonia, Oxygen
Number of Steps 2-3 (including oxidation and decarboxylation)43
Overall Yield ModerateModerate to LowPotentially high (industrial)
Scalability Good for lab-scale; industrial scale can be challengingLab-scale; less common for industrial productionWell-suited for industrial scale
Key Challenges Oxidation step, regioselectivity in decarboxylationMulti-step process, use of hazardous reagentsRequires specialized equipment for ammoxidation
Green Chemistry Aspect Can be improved with greener solvents and catalysts[10]Newer methods use aqueous conditions[7]High energy consumption in ammoxidation

Conclusion

The choice of the synthetic route to this compound depends heavily on the desired scale of production and the available resources.

  • The Hantzsch synthesis offers a straightforward, albeit potentially low-yielding, approach for laboratory-scale synthesis from simple precursors. Its main drawback is the need for a separate oxidation step and the challenge of controlling the final decarboxylation.

  • The Guareschi-Thorpe condensation provides an alternative de novo route but involves a longer synthetic sequence with some hazardous reagents, making it less favorable for large-scale production.

  • The synthesis starting from 2,4-lutidine is the most promising for industrial applications, given the potential for high-throughput catalytic ammoxidation. However, the requirement for specialized equipment makes it less practical for academic or small-scale research.

For researchers in a drug development setting, the Hantzsch route might be the most practical for initial studies due to its operational simplicity. However, for process development and large-scale manufacturing, the route from 2,4-lutidine would likely be the most economically viable, provided the necessary infrastructure is in place. Further optimization of each of these routes, particularly with a focus on green chemistry principles, will be crucial for the sustainable production of this important chemical intermediate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dimethylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dimethylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.